Biotin-PEG4-PC-PEG4-alkyne
描述
属性
分子式 |
C42H66N6O15S |
|---|---|
分子量 |
927.08 |
IUPAC 名称 |
1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C42H66N6O15S/c1-3-13-55-17-21-59-25-27-62-24-20-58-16-12-44-42(52)63-32(2)34-29-33(8-9-36(34)48(53)54)30-45-39(50)10-14-56-18-22-60-26-28-61-23-19-57-15-11-43-38(49)7-5-4-6-37-40-35(31-64-37)46-41(51)47-40/h1,8-9,29,32,35,37,40H,4-7,10-28,30-31H2,2H3,(H,43,49)(H,44,52)(H,45,50)(H2,46,47,51)/t32?,35-,37-,40-/m0/s1 |
InChI 键 |
OMTHNWBCRDLESW-UFVNHSNHSA-N |
SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCOCC#C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PC-Biotin-PEG4-PEG4-alkyne |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG4-PC-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-PC-PEG4-alkyne is a versatile, heterobifunctional chemical linker designed for advanced applications in bioconjugation, chemical biology, and drug discovery. This multifunctional reagent incorporates several key features: a high-affinity biotin tag, a central photocleavable (PC) moiety, two polyethylene glycol (PEG4) spacers, and a terminal alkyne group. This unique combination of functionalities enables researchers to perform a variety of sophisticated molecular manipulations, including affinity purification, targeted protein degradation, and bioorthogonal labeling, with a level of control afforded by the light-induced cleavage of the linker.
This guide provides a comprehensive overview of the technical aspects of this compound, including its physicochemical properties, detailed experimental protocols, and key applications.
Core Components and their Functions
The structure of this compound is modular, with each component contributing a specific function:
-
Biotin: This vitamin forms an exceptionally strong and specific non-covalent interaction with streptavidin and avidin proteins (Kd ≈ 10⁻¹⁵ M). This high-affinity binding is widely exploited for the efficient capture and purification of biotinylated molecules.
-
Polyethylene Glycol (PEG4) Spacers: The two PEG4 units are hydrophilic chains that enhance the solubility of the linker and the resulting conjugates in aqueous buffers.[1] They also provide flexibility and reduce steric hindrance, which is crucial for the efficient interaction of the terminal functional groups with their binding partners.[2]
-
Photocleavable (PC) Linker: This central feature allows for the controlled release of conjugated molecules upon exposure to UV light, typically around 365 nm.[3] This enables "catch-and-release" applications, such as the gentle elution of proteins during affinity purification, thereby avoiding harsh denaturing conditions.[3]
-
Alkyne Group: The terminal alkyne is a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the covalent conjugation of the linker to molecules containing an azide group.[4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₅N₃O₆S | [1] |
| Molecular Weight | 457.58 g/mol | [5] |
| Appearance | White to grey amorphous solid | [5] |
| Purity | >95% (HPLC) | [5] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, desiccated | [5] |
Note: The molecular weight and formula for this compound will be greater due to the presence of the photocleavable unit and the second PEG4 spacer.
Key Applications and Experimental Protocols
Affinity Purification with Photocleavable Elution
The combination of the biotin tag and the photocleavable linker makes this reagent ideal for the affinity purification of azide-modified biomolecules. The strong biotin-streptavidin interaction allows for efficient capture, while the photocleavable linker enables gentle elution of the purified molecule, preserving its native structure and function.
Experimental Workflow for Affinity Purification and Photocleavage
Below is a diagram illustrating the general workflow for using this compound in an affinity purification experiment.
Representative Protocol: Photocleavable Biotinylation and Enrichment of an Azide-Modified Protein
This protocol is adapted from procedures for similar photocleavable biotin probes and should be optimized for the specific protein of interest.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., PBS)
-
UV lamp (365 nm)
Procedure:
-
Click Chemistry Reaction:
-
To your azide-modified protein solution (e.g., 1 mg/mL), add this compound to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add a freshly prepared solution of CuSO₄ and sodium ascorbate (pre-mixed) to final concentrations of 1 mM and 5 mM, respectively.
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and catalyst using a desalting column or dialysis.
-
-
Affinity Capture:
-
Equilibrate the streptavidin-coated magnetic beads with wash buffer.
-
Incubate the biotinylated protein solution with the beads for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of wash buffer to remove non-specifically bound proteins.
-
-
Photocleavable Elution:
-
Resuspend the beads in 100 µL of elution buffer.
-
Expose the bead suspension to a 365 nm UV lamp for 15-30 minutes on ice. The optimal exposure time should be determined empirically.
-
Pellet the beads and collect the supernatant containing the purified protein.
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE, Western blot, or mass spectrometry.
-
PROTAC Synthesis and Targeted Protein Degradation
This compound can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[4] The alkyne group allows for the modular attachment of a target protein ligand, while the biotin can be used for experimental validation and pull-down assays. The photocleavable linker offers the potential for spatiotemporal control over PROTAC activity.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a PROTAC synthesized using the this compound linker.
Representative Protocol: Synthesis of a PROTAC using this compound
This is a general protocol and requires a target protein ligand functionalized with an azide group and an E3 ligase ligand that can be attached to the biotin end of the linker (or the biotin can be used as a tool for validation rather than E3 ligase recruitment in this context).
Materials:
-
Azide-functionalized target protein ligand
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water mixture)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolution:
-
Dissolve the azide-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as a 1:1 mixture of DMSO and water.
-
-
Click Reaction:
-
Add a freshly prepared solution of CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
-
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its modular design, incorporating a high-affinity tag, a photocleavable unit, hydrophilic spacers, and a bioorthogonal handle, provides a sophisticated means for the controlled manipulation of biomolecules. The ability to perform efficient affinity purification with gentle, light-induced elution, and its applicability in the modular synthesis of PROTACs, make it an invaluable reagent for a wide range of advanced experimental workflows. While specific quantitative data for this exact molecule is limited, the well-characterized functions of its components provide a strong basis for its rational application in the laboratory.
References
An In-depth Technical Guide to Biotin-PEG4-PC-PEG4-alkyne: Structure, Properties, and Applications in Advanced Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG4-PC-PEG4-alkyne is a versatile, multifunctional chemical tool engineered for advanced applications in bioconjugation, targeted drug delivery, and proteomics. This heterobifunctional linker incorporates a biotin moiety for high-affinity capture, a terminal alkyne for covalent ligation via click chemistry, a photocleavable (PC) linker for controlled release, and two polyethylene glycol (PEG4) spacers to enhance solubility and reduce steric hindrance. This guide provides a comprehensive overview of its structure, physicochemical properties, and detailed protocols for its application in key experimental workflows, including its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Functional Components
This compound is a sophisticated molecule designed with distinct functional units, each contributing to its utility in complex biological systems.
-
Biotin: This vitamin (B7) exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin proteins (K_d ≈ 10⁻¹⁴ M), making it an ideal handle for affinity purification, immobilization, and detection of target molecules.[1]
-
Polyethylene Glycol (PEG4) Spacers: The two PEG4 linkers are hydrophilic chains that significantly increase the aqueous solubility of the molecule and its conjugates.[2] They also provide a flexible spacer arm that minimizes steric hindrance between the biotin tag, the conjugated biomolecule, and interacting partners.[2]
-
Photocleavable (PC) Linker: This unit, typically an ortho-nitrobenzyl ester, allows for the controlled release of the conjugated molecule upon exposure to UV light (around 365 nm).[3] This feature enables temporal and spatial control over the release of captured biomolecules or the activation of a therapeutic agent.
-
Terminal Alkyne: This functional group is poised for highly efficient and specific covalent bond formation with azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and executing experiments, including determining appropriate solvent systems and storage conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₆₆N₆O₁₅S | [5] |
| Molecular Weight | 927.07 g/mol | [4] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and DMF | [5] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [5] |
| Purity | Typically ≥95% | [5] |
Key Applications and Experimental Workflows
The unique combination of functional groups in this compound makes it a powerful tool for a variety of applications in life sciences and drug development.
Bioconjugation via Click Chemistry
The terminal alkyne allows for the straightforward and efficient labeling of azide-modified biomolecules, such as proteins, peptides, nucleic acids, and small molecule drugs. The resulting triazole linkage is highly stable.
Experimental Workflow: General Protocol for Bioconjugation
Caption: General workflow for bioconjugation using click chemistry.
Affinity Capture and Release
The biotin moiety allows for the highly specific capture of the conjugated biomolecule onto streptavidin-coated solid supports, such as beads or plates. This is particularly useful for enrichment of target proteins from complex mixtures. The photocleavable linker then permits the gentle elution of the captured molecule by UV irradiation, preserving its integrity for downstream analysis.
Experimental Workflow: Affinity Capture and Photocleavage
Caption: Workflow for affinity capture and release of biotinylated molecules.
Application in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. This compound can serve as a versatile linker in the synthesis of PROTACs. The alkyne can be used to conjugate a POI-binding ligand, while the biotin can be used for purification or as a tool for in vitro assays. The photocleavable linker can provide an additional layer of control over the PROTAC's activity.
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. PC-Biotin-PEG4-PEG4-alkyne | AxisPharm [axispharm.com]
- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gentaur.com [gentaur.com]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Biotin-PEG4-PC-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-PC-PEG4-alkyne is a complex molecule designed to leverage the high-affinity interaction between biotin and avidin/streptavidin, the biocompatibility and solubility-enhancing properties of polyethylene glycol (PEG), the biomimetic nature of the phosphocholine (PC) moiety, and the versatility of a terminal alkyne group for "click chemistry" reactions. This unique combination of functionalities makes it a powerful tool for researchers in various fields.
The biotin group serves as a highly specific tag for affinity purification, immobilization, and detection. The dual PEG4 spacers provide flexibility and reduce steric hindrance, while the phosphocholine headgroup can be used to mimic the outer surface of cell membranes, potentially reducing immunogenicity and improving pharmacokinetic profiles of conjugated molecules. The terminal alkyne enables covalent conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.
Proposed Synthetic Strategy
The synthesis of this compound can be envisioned as a multi-step process involving the preparation of three key intermediates, followed by their sequential coupling.
Caption: Proposed synthetic pathway for this compound.
Synthesis of Key Intermediates
Intermediate 1: Biotin-PEG4-amine
A common method for the synthesis of biotinylated PEG linkers involves the reaction of an activated biotin derivative, such as Biotin-NHS ester, with an amino-PEG molecule.
-
Experimental Protocol:
-
Dissolve Biotin-NHS ester in a suitable organic solvent like dimethylformamide (DMF).
-
Add a solution of a commercially available amino-PEG4-OH in DMF, often with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the released N-hydroxysuccinimide.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield Biotin-PEG4-OH.
-
The terminal hydroxyl group can then be converted to an amine via a two-step process: mesylation or tosylation followed by reaction with sodium azide and subsequent reduction (e.g., with triphenylphosphine/water or catalytic hydrogenation). Alternatively, direct amination protocols can be employed.
-
Intermediate 2: Phosphocholine-PEG4-alkyne
The synthesis of a phosphocholine-containing PEG linker with a terminal alkyne can be approached by modifying a phosphocholine precursor. A general strategy for incorporating an alkyne into a phosphocholine headgroup has been described in the literature.
-
Experimental Protocol (Adapted):
-
Start with a protected glycerophosphocholine derivative.
-
One of the hydroxyl groups of the glycerol backbone can be reacted with a bifunctional linker that contains a protected amine and a carboxylic acid.
-
The phosphocholine headgroup is then introduced.
-
The protecting group on the amine is removed, and the amine is then acylated with a carboxylic acid-functionalized PEG4-alkyne.
-
Alternatively, a more direct approach might involve the reaction of a commercially available amino-phosphocholine derivative with a pre-synthesized HOOC-PEG4-alkyne.
-
Intermediate 3: Amine-PEG4-alkyne
This intermediate is commercially available but can also be synthesized from tetraethylene glycol.
-
Experimental Protocol:
-
Monoprotection of one of the terminal hydroxyl groups of tetraethylene glycol (e.g., as a tert-butyldimethylsilyl (TBDMS) ether).
-
Activation of the remaining hydroxyl group (e.g., as a tosylate or mesylate).
-
Nucleophilic substitution with sodium azide to introduce the azide functionality.
-
Deprotection of the TBDMS group.
-
Reaction of the newly exposed hydroxyl group with propargyl bromide in the presence of a base like sodium hydride to introduce the alkyne.
-
Finally, reduction of the azide to an amine using a reducing agent like triphenylphosphine in the presence of water (Staudinger ligation) or catalytic hydrogenation.
-
Final Assembly
The final assembly of this compound would involve sequential amide bond formations.
-
Experimental Protocol:
-
First Coupling: The carboxylic acid of a suitably protected phosphocholine intermediate is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA in an anhydrous aprotic solvent like DMF. To this activated species, Biotin-PEG4-amine is added, and the reaction is stirred until completion.
-
Deprotection: Any protecting groups on the phosphocholine moiety are removed under appropriate conditions.
-
Second Coupling: The newly deprotected functional group on the phosphocholine intermediate (e.g., a carboxylic acid) is then activated as described above and reacted with Amine-PEG4-alkyne to form the final product.
-
Purification: The final product, this compound, would require purification, likely using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
-
Characterization
The structure and purity of the final product and all intermediates would be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Quantitative Data
While specific quantitative data for the synthesis of this compound is not available in the literature, the following table provides typical data for related compounds, which can serve as a benchmark.
| Compound/Reaction Step | Typical Yield (%) | Purity (%) | Analytical Method(s) |
| Biotin-PEG4-amine Synthesis | 70-90% | >95% | NMR, LC-MS |
| Amide Coupling Reactions | 60-85% | >95% (after purification) | HPLC, MS |
| Final Product (Overall Yield) | 10-30% (estimated) | >95% | HPLC, NMR, MS |
Applications and Experimental Workflow
This compound is designed for applications requiring specific targeting, enhanced solubility, and bioorthogonal conjugation. A primary application is in proteomics for the identification of protein-protein interactions or the targets of small molecules using a pull-down assay.
Caption: Workflow for a pull-down assay using this compound.
Experimental Protocol: Pull-Down Assay
-
Bioconjugation: React the azide-modified "bait" molecule (e.g., a small molecule drug or a photo-crosslinker) with this compound via a copper-catalyzed click reaction to form the biotinylated probe. Purify the probe to remove excess reagents.
-
Incubation: Incubate the biotinylated probe with a cell lysate or tissue homogenate containing the potential "prey" proteins.
-
Affinity Capture: Add streptavidin-coated magnetic beads or agarose resin to the lysate. The biotinylated probe, along with any bound prey proteins, will be captured on the beads.
-
Washing: Wash the beads several times with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. This can be achieved by competitive elution with free biotin, or by denaturing the proteins with a buffer containing SDS and reducing agents.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or, for unbiased identification, by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
This compound is a sophisticated and versatile chemical tool with broad potential in biomedical research and drug development. While its synthesis is a multi-step process requiring expertise in organic chemistry, the proposed pathway outlined in this guide provides a solid foundation for its preparation. The unique combination of a biotin handle, hydrophilic PEG spacers, a biomimetic phosphocholine moiety, and a click-reactive alkyne group makes it an invaluable asset for researchers seeking to perform targeted bioconjugation, affinity purification, and the development of advanced drug delivery systems. Further research and publication of a detailed synthetic protocol would be a valuable contribution to the scientific community.
Mechanism of Action for Phosphocleavable Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, design, and evaluation of phosphocleavable linkers. These linkers are a critical component in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), offering a sophisticated strategy for the controlled release of potent payloads within the tumor microenvironment or inside cancer cells. This document details the underlying biochemistry, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the critical pathways and workflows involved.
Core Principles of Phosphocleavable Linkers
Phosphatase-cleavable linkers are enzyme-responsive chemical moieties designed to connect a therapeutic agent to a targeting vehicle, such as a monoclonal antibody.[] Their central feature is a phosphate ester bond that remains stable in systemic circulation but is susceptible to hydrolysis by phosphatases—enzymes that are often overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[] This targeted cleavage ensures that the cytotoxic payload is released preferentially at the site of action, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[]
The fundamental mechanism relies on the enzymatic removal of a phosphate group from the linker, which initiates a cascade of reactions leading to the release of the active drug.[] Many designs incorporate a self-immolative spacer, which spontaneously decomposes upon cleavage of the phosphate trigger, ensuring the release of an unmodified, fully active payload.[2][3]
Key Advantages of Phosphocleavable Linkers:
-
Enhanced Solubility: The anionic nature of the phosphate group can improve the aqueous solubility of the drug-linker conjugate, which is particularly beneficial for hydrophobic payloads and can reduce the risk of aggregation.
-
High Stability in Circulation: Phosphomonoester and phosphodiester bonds are generally stable at physiological pH (7.4) and in human plasma, preventing premature drug release.[4]
-
Specific Release: The over-expression of certain phosphatases, such as alkaline phosphatase (ALP) and acid phosphatases, in tumors and lysosomes provides a specific trigger for drug release.[]
-
Tunable Cleavage Rates: The rate of cleavage can be modulated by altering the structure of the phosphate ester and the self-immolative spacer, allowing for optimization of the drug release profile.
Data Presentation: Quantitative Analysis of Linker Performance
The rational design of phosphocleavable linkers is informed by quantitative data on their stability and cleavage kinetics. While comprehensive comparative data for a wide range of phosphocleavable linkers in ADCs is not extensively available in the public domain, data from studies on phosphate-containing prodrugs provide valuable insights into their enzymatic lability.
Table 1: Kinetic Parameters of Alkaline Phosphatase-Catalyzed Hydrolysis of Phosphate Prodrugs
| Prodrug | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 4-Nitrophenyl phosphate | Calf Intestine | 40 ± 3 | 9.70 ± 0.16 | (2.44 ± 0.16) x 10⁵ |
| Fosphenytoin | Caco-2 cells | 1160 | N/A | N/A |
| Fosfluconazole | Caco-2 cells | 351 | N/A | N/A |
Data compiled from Brooke et al. (2023) and Li et al. (2009).[5][6]
Table 2: Cleavage Half-life of Phosphate Prodrugs in In Vitro Models
| Prodrug | In Vitro Model | Cleavage Half-life (t1/2) |
| Fosphenytoin | Rat Intestinal Mucosa Scraps | Shortest |
| Fosphenytoin | Caco-2 Cells | Slower than mucosa scraps |
| Fosphenytoin | MDCK Cells | Slowest |
| Fosfluconazole | Rat Intestinal Mucosa Scraps | 10 min |
| Fosfluconazole | Caco-2 Cells | 31 min |
| Fosfluconazole | MDCK Cells | 83 min |
Data from Li et al. (2009).[5][7] These data highlight the correlation between alkaline phosphatase levels and the rate of prodrug conversion.
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis, characterization, and selection of optimal phosphocleavable linkers for drug delivery applications.
Synthesis of a Phosphoramidate-Based Cleavable Linker
This protocol describes a general method for the synthesis of a phosphoramidate linker, which can be adapted for various payloads containing a primary or secondary amine.
Materials:
-
Silyl-protected H-phosphonate intermediate
-
Amine-containing payload (e.g., MMAE model)
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Cesium fluoride (CsF)
-
Methanol (MeOH)
Procedure:
-
Phosphoramidate Formation (Atherton-Todd Reaction): a. Dissolve the silyl-protected H-phosphonate intermediate and the amine-containing payload in anhydrous DCM. b. Add TEA to the solution. c. Cool the reaction mixture to 0°C and add CCl₄ dropwise. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. g. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the resulting O-silyl protected phosphoramidate by column chromatography.
-
Global O-silyl Deprotection: a. Dissolve the purified O-silyl protected phosphoramidate in MeOH. b. Add CsF to the solution and stir at room temperature. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure. e. Purify the final phosphoramidate linker by preparative HPLC.
In Vitro Phosphatase Cleavage Assay
This protocol outlines a general procedure for assessing the cleavage of a phosphocleavable linker by alkaline phosphatase using the chromogenic substrate p-nitrophenyl phosphate (pNPP) as a positive control and for comparison.
Materials:
-
Phosphocleavable drug conjugate
-
Alkaline phosphatase (e.g., from calf intestine)
-
Assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Stop solution (e.g., 1 N NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: a. Prepare a series of dilutions of p-nitrophenol (pNP), the product of pNPP hydrolysis, in the assay buffer to generate a standard curve.
-
Enzyme Reaction: a. In a 96-well plate, add the assay buffer to each well. b. Add the phosphocleavable drug conjugate or pNPP solution to the respective wells. c. Pre-incubate the plate at 37°C for 5 minutes. d. Initiate the reaction by adding a solution of alkaline phosphatase to each well. e. Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stopping the Reaction and Measurement: a. Stop the reaction by adding the stop solution to each well. b. Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: a. For the pNPP control, calculate the concentration of pNP produced using the standard curve. Determine the enzyme kinetics (Km and Vmax) by plotting the reaction velocity against the substrate concentration. b. For the phosphocleavable drug conjugate, the release of the payload can be quantified by LC-MS analysis of aliquots taken at different time points. Plot the concentration of the released payload over time to determine the cleavage rate.
ADC Stability Assay in Human Plasma
This protocol describes a method to assess the stability of an ADC with a phosphocleavable linker in human plasma by measuring the change in the drug-to-antibody ratio (DAR) over time using LC-MS.
Materials:
-
ADC with a phosphocleavable linker
-
Pooled human plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS system
Procedure:
-
Incubation: a. Spike the ADC into human plasma to a final concentration of approximately 100 µg/mL. b. Incubate the plasma sample at 37°C.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma sample and immediately freeze them at -80°C.
-
Immunoaffinity Capture of ADC: a. Thaw the samples for each time point. b. Add Protein A or Protein G magnetic beads to each sample and incubate to capture the ADC. c. Wash the beads multiple times with the wash buffer to remove non-specifically bound plasma proteins.
-
Elution and Analysis: a. Elute the captured ADC from the beads using the elution buffer. b. Immediately neutralize the eluate with the neutralization buffer. c. Analyze the eluted ADC samples by LC-MS to determine the DAR.
-
Data Analysis: a. Calculate the average DAR for each time point from the deconvoluted mass spectra. b. Plot the average DAR versus time to determine the stability of the ADC and the rate of drug deconjugation in plasma.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways relevant to the action of phosphocleavable linkers.
Caption: Phosphatase (PTEN) role in PI3K/Akt signaling.
Caption: ADC internalization and payload release.
Experimental Workflows
The following diagrams illustrate key experimental workflows for the evaluation of phosphocleavable linkers.
Caption: In vitro phosphatase cleavage assay workflow.
Caption: ADC plasma stability assay workflow.
References
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. researchgate.net [researchgate.net]
The Strategic Advantage of PEG Spacers in Biotinylated Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Biotinylation, the covalent attachment of biotin to molecules, is a cornerstone technique in life sciences, underpinning a vast array of applications from affinity purification to targeted therapeutics. The unparalleled strength and specificity of the biotin-streptavidin interaction provide a robust molecular handle for detection, isolation, and targeting. However, the efficiency of this interaction can be significantly compromised by steric hindrance. The integration of Polyethylene Glycol (PEG) spacers into biotinylation reagents has emerged as a critical strategy to overcome this limitation, enhancing the performance and versatility of biotin-based technologies. This technical guide provides a comprehensive overview of the role of PEG spacers in biotinylated compounds, detailing their chemical properties, impact on binding kinetics, and practical applications, complete with experimental protocols and quantitative data.
Core Concepts: The Multifaceted Role of the PEG Spacer
The incorporation of a PEG spacer between the biotin moiety and the reactive group of a biotinylation reagent confers several key advantages that stem from the inherent properties of the polyethylene glycol chain: hydrophilicity, flexibility, and biocompatibility.[1]
-
Mitigation of Steric Hindrance : The biotin-binding pockets of avidin and streptavidin are situated deep within the protein structure.[2] When biotin is directly conjugated to a large molecule, the accessibility of these binding pockets can be severely restricted. A PEG spacer acts as a flexible arm, extending the biotin moiety away from the surface of the conjugated molecule, thereby minimizing steric clashes and facilitating a more efficient interaction with avidin or streptavidin.[2][3]
-
Enhanced Solubility : PEG is a highly hydrophilic polymer.[1] Its inclusion in a biotinylation reagent significantly increases the water solubility of the resulting biotinylated molecule.[2][4] This is particularly advantageous when working with proteins or other biomolecules that are prone to aggregation in aqueous solutions.[2][3]
-
Minimized Non-specific Binding : The hydrophilic and flexible nature of the PEG chain creates a "shielding" effect, which can reduce non-specific hydrophobic and electrostatic interactions between the conjugated molecule and other surfaces or proteins.[2] This leads to cleaner results and an improved signal-to-noise ratio in affinity-based assays.
-
Improved Biocompatibility and Pharmacokinetics : PEG is generally considered non-immunogenic and non-toxic, making it well-suited for in vivo applications.[1][2] In the context of drug delivery, PEGylation can extend the circulation half-life of a therapeutic by protecting it from enzymatic degradation and reducing renal clearance.[5]
Data Presentation: Quantitative Comparison of PEG Spacer Lengths
The length of the PEG spacer is a critical parameter that can be optimized for specific applications. While a longer spacer generally provides greater flexibility and distance to overcome steric hindrance, excessively long chains can sometimes lead to a slight decrease in binding affinity due to entropic penalties.[3][4] The following table summarizes the properties of common biotinylation reagents with varying PEG spacer lengths.
| Biotinylation Reagent | Spacer Arm Length (Å) | Key Features & Performance Insights |
| NHS-Biotin | 13.5 | No PEG spacer. Serves as a baseline for comparison. Prone to steric hindrance, especially with bulky proteins.[2] |
| Biotin-PEG2-NHS | 20.4 | Short PEG spacer. Offers improved solubility over non-PEGylated reagents.[2] |
| NHS-PEG4-Biotin | 29.0 | Commonly used PEG spacer length. Provides a good balance of solubility and spacer length for many applications. Reduces aggregation of labeled antibodies.[2] |
| Biotin-PEG5-NHS | ~30.2 | Identified as optimal for enriching target proteins in some affinity pulldown assays, suggesting a balance between flexibility and effective concentration.[3] |
| Biotin-PEG7-NHS | - | Longer linker can lead to a more robust signal in detection assays compared to shorter linkers.[6] |
| Biotin-PEG10-NHS ester | ~50 | Increased hydrophilicity and a longer spacer to further minimize steric hindrance.[2] |
| NHS-PEG12-Biotin | 55.9 | Long, hydrophilic spacer arm for enhanced water solubility and reduced steric hindrance. May be beneficial for very large conjugated molecules.[2] |
Note: The intrinsic binding affinity between biotin and streptavidin is exceptionally high, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). The presence of a PEG spacer is not expected to significantly alter this fundamental interaction; however, it can influence the apparent binding affinity and efficiency in specific experimental contexts.[2]
Mandatory Visualization: Diagrams of Key Concepts and Workflows
To visually represent the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Experimental Protocols: Detailed Methodologies
The selection of the appropriate biotinylation chemistry is dictated by the available functional groups on the target molecule. The following are detailed protocols for common biotinylation strategies employing PEGylated reagents.
Protocol 1: Amine-Reactive Biotinylation of Proteins using NHS-PEG-Biotin
This protocol targets primary amines (-NH₂) found on lysine residues and the N-terminus of proteins.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Biotin-PEGn-NHS Ester (e.g., Biotin-PEG4-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting spin column or size-exclusion chromatography column
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEGn-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting spin column or size-exclusion chromatography, following the manufacturer's instructions.
Protocol 2: Sulfhydryl-Reactive Biotinylation using Maleimide-PEG-Biotin
This protocol targets free sulfhydryl (-SH) groups on cysteine residues.
Materials:
-
Thiol-containing protein or molecule
-
Biotin-PEGn-Maleimide
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: PBS, pH 6.5-7.5 (thiol-free)
-
(Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine)
-
Purification supplies (as in Protocol 1)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein's sulfhydryl groups are in disulfide bonds, they must be reduced first. Treat the protein with a 10- to 100-fold molar excess of TCEP for 30-60 minutes at room temperature, followed by removal of the TCEP.
-
Biotinylation Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Biotin-PEGn-Maleimide in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEGn-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.[1]
-
Purification: Purify the biotinylated protein using a desalting column or size-exclusion chromatography.
Protocol 3: Carbohydrate-Reactive Biotinylation using Hydrazide-PEG-Biotin
This protocol targets aldehyde groups, which can be generated by the oxidation of cis-diols in carbohydrates on glycoproteins.
Materials:
-
Glycoprotein to be labeled
-
Biotin-PEGn-Hydrazide
-
Sodium meta-Periodate (NaIO₄)
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Conjugation Buffer: 50-100 mM Sodium Phosphate, pH 7.0-7.5
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Glycoprotein Oxidation: a. Dissolve the glycoprotein in cold Oxidation Buffer at 1-5 mg/mL.[7] b. Immediately before use, prepare a 20 mM solution of Sodium meta-Periodate in the Oxidation Buffer.[7] c. Mix the glycoprotein and periodate solutions (a 1:1 volume ratio is typical) and incubate at 0-4°C for 30 minutes in the dark.[7]
-
Removal of Oxidant: Desalt the oxidized glycoprotein using a desalting column equilibrated with the Conjugation Buffer to remove excess periodate.[7]
-
Biotinylation Reagent Preparation: Dissolve the Biotin-PEGn-Hydrazide in DMSO to a concentration of 25-50 mM.[7]
-
Conjugation Reaction: Add the dissolved biotinylating reagent to the desalted glycoprotein solution to achieve a final concentration of 5-10 mM Biotin Hydrazide.[7]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.[7]
-
Purification: Remove unreacted material by dialysis or gel filtration.[7]
Conclusion
The incorporation of PEG spacers is a critical design element in modern biotinylation reagents, offering significant advantages over traditional, non-PEGylated linkers. By mitigating steric hindrance, enhancing solubility, and reducing non-specific binding, PEG spacers empower researchers to develop more sensitive, robust, and reliable assays. For professionals in drug development, the biocompatibility and favorable pharmacokinetic properties conferred by PEGylation are invaluable for creating targeted therapeutics with improved efficacy and safety profiles. The careful selection of PEG spacer length, guided by the principles and data outlined in this guide, is paramount to optimizing the performance of biotinylated compounds in a wide range of research and clinical applications.
References
The Crucial Link: An In-Depth Technical Guide to PROTAC Linkers and Their Components
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this targeted protein knockdown. A PROTAC molecule is elegantly composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers these two elements. While the choice of the warhead and the E3 ligase ligand dictates the target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This in-depth guide provides a technical overview of PROTAC linkers, their components, and the experimental methodologies used to evaluate their performance.
The Core Anatomy of a PROTAC
A PROTAC's functionality is intrinsically linked to its tripartite structure. Each component plays a distinct and indispensable role in the catalytic cycle of protein degradation.
-
The Warhead (POI Binder): This component is a ligand that specifically binds to the target protein intended for degradation. The affinity and selectivity of the warhead for the POI are crucial for the PROTAC's specificity.
-
The E3 Ligase Ligand: This moiety recruits a specific E3 ubiquitin ligase, an enzyme responsible for tagging proteins with ubiquitin for proteasomal degradation. Commonly recruited E3 ligases include Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
The Linker: The linker connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are critical for orienting the POI and the E3 ligase optimally to form a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1][2][3][]
The Multifaceted Role of the PROTAC Linker
The linker's design is a critical aspect of PROTAC development, profoundly impacting its biological activity. Key characteristics of the linker that are optimized include its length, composition (flexibility vs. rigidity), and the points of attachment to the warhead and the E3 ligase ligand.
Linker Length
The length of the linker is a crucial parameter that dictates the distance and relative orientation between the POI and the E3 ligase within the ternary complex. An optimal linker length is essential for the formation of a stable and productive complex. A linker that is too short may lead to steric hindrance, preventing the two proteins from binding simultaneously. Conversely, an excessively long linker might result in a highly flexible and unstable ternary complex, leading to inefficient ubiquitination.
Linker Composition
The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.
-
Flexible Linkers: The most commonly used flexible linkers are based on polyethylene glycol (PEG) and alkyl chains.[]
-
PEG Linkers: These hydrophilic linkers can improve the solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[2]
-
Alkyl Chains: These provide a simple and synthetically accessible way to modulate linker length and flexibility.
-
-
Rigid Linkers: To reduce the entropic penalty associated with the formation of the ternary complex, more rigid linkers can be employed. These include:
-
Cyclic Structures: Incorporating rings like piperazine or cyclohexane can constrain the linker's conformation.
-
Aromatic Systems: Phenyl rings introduce planarity and rigidity.
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often introduced via "click chemistry," can restrict conformational flexibility.
-
-
"Smart" Linkers: These are more advanced linkers designed to have specific functionalities, such as photoswitchable elements that allow for spatiotemporal control of PROTAC activity.
Attachment Points
The vector and position of the linker's attachment to both the warhead and the E3 ligase ligand are critical.[1][3] An improper attachment point can disrupt the binding of the ligands to their respective proteins or orient them in a non-productive manner for ternary complex formation.
Data Presentation: The Impact of Linker Properties on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the significant impact of linker length, composition, and attachment points on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Effect of Linker Composition and Attachment Point on Bruton's Tyrosine Kinase (BTK) Degradation by Pomalidomide-Based PROTACs [1]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | PEG | 10 | C4 | 8.1 | >95 | MOLM-14 |
| PROTAC 2 | PEG | 13 | C4 | 1.6 | >95 | MOLM-14 |
| PROTAC 3 | Alkyl | 11 | C5 | 25 | ~90 | Ramos |
| PROTAC 4 | Alkyl-Aromatic | 14 | C5 | 5 | >95 | Ramos |
Table 2: Influence of Linker Length on PI3K/mTOR Dual-Targeting PROTAC Degrader Efficacy [5]
| PROTAC | Linker Composition | Linker Length (atoms) | Target | DC50 (nM) | Dmax (%) | Cell Line |
| GP262 | PEG | 12 | p110α | 227.4 | 71.3 | MDA-MB-231 |
| GP262 | PEG | 12 | p110γ | 42.23 | 88.6 | MDA-MB-231 |
| GP262 | PEG | 12 | mTOR | 45.4 | 74.9 | MDA-MB-231 |
| GP265 | PEG | 15 | p110α | 150.8 | 75.1 | MDA-MB-231 |
| GP265 | PEG | 15 | p110γ | 38.91 | 85.4 | MDA-MB-231 |
| GP265 | PEG | 15 | mTOR | 40.17 | 80.2 | MDA-MB-231 |
Experimental Protocols
A rigorous and systematic evaluation of a PROTAC's efficacy requires a suite of well-defined experimental protocols. The following sections detail the methodologies for key experiments in the PROTAC development pipeline.
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol provides a general procedure for the synthesis of a PROTAC using a popular click chemistry reaction.
Materials:
-
Warhead functionalized with a terminal alkyne
-
E3 ligase ligand functionalized with an azide
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the alkyne-functionalized warhead (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H2O, 1:1).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Confirm the structure and purity of the final PROTAC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.[6]
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Perform densitometric analysis of the protein bands and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
In-Cell Western (ICW) Assay for Protein Degradation
The In-Cell Western is a plate-based immunofluorescence assay that offers a higher throughput alternative to traditional Western blotting for quantifying protein degradation.[7][8]
Materials:
-
Adherent cells cultured in 96-well plates
-
PROTAC of interest
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against the target protein
-
Infrared dye-conjugated secondary antibody (e.g., IRDye 800CW)
-
A cell-staining dye for normalization (e.g., CellTag 700 Stain)
Procedure:
-
Cell Treatment: Seed and treat cells with the PROTAC in a 96-well plate as described for the Western blot protocol.
-
Fixation and Permeabilization:
-
After treatment, remove the media and fix the cells with the fixation solution.
-
Wash the cells with PBS and then permeabilize them with the permeabilization buffer.
-
-
Blocking: Wash the cells and add blocking buffer to each well, then incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Remove the blocking buffer and add the primary antibody diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody and Normalization Stain Incubation: Wash the wells with PBS containing 0.1% Tween-20. Add the infrared dye-conjugated secondary antibody and the cell normalization stain, both diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells and allow the plate to dry completely. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for the target protein and the normalization stain in each well. Normalize the target protein signal to the cell stain signal and calculate the percentage of degradation relative to the vehicle control.
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its overall efficacy. A deep understanding of how linker length, composition, and attachment points influence the formation of a productive ternary complex and the resulting degradation of the target protein is paramount for the rational design of novel and effective PROTAC-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of new PROTAC candidates, enabling researchers to navigate the complexities of linker optimization and accelerate the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unyielding Bond: A Technical Guide to the Biotin-Streptavidin Interaction
For Researchers, Scientists, and Drug Development Professionals
The biotin-streptavidin interaction stands as a cornerstone of modern biotechnology, renowned for its remarkable strength and specificity. This technical guide delves into the core principles governing this powerful non-covalent bond, providing quantitative data, detailed experimental methodologies, and visual representations to empower researchers in harnessing its full potential.
Core Principles of the Biotin-Streptavidin Interaction
The interaction between biotin (vitamin B7) and the bacterial protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest non-covalent bonds known in nature.[1][2] This extraordinary affinity, characterized by a dissociation constant (Kd) in the femtomolar to picomolar range, is the foundation of its widespread utility in various scientific applications.[1]
Structural Basis of the High Affinity:
Streptavidin is a homotetrameric protein, meaning it is composed of four identical subunits. Each subunit possesses a single binding site for a biotin molecule.[1] The remarkable strength of the interaction arises from a combination of factors:
-
Shape Complementarity: The biotin-binding pocket of streptavidin exhibits a high degree of shape complementarity to the biotin molecule, creating a snug and precise fit.
-
Extensive Hydrogen Bonding: A complex network of hydrogen bonds forms between biotin and key amino acid residues within the binding pocket, significantly contributing to the stability of the complex.
-
Hydrophobic and van der Waals Interactions: The burial of nonpolar surfaces of biotin within the protein interior leads to favorable hydrophobic and van der Waals interactions, further strengthening the bond.
-
Flexible Binding Loop: A flexible loop (residues 45-52) on the surface of streptavidin closes over the bound biotin molecule, effectively locking it in place and contributing to the extremely slow dissociation rate.[3][4]
The following diagram illustrates the tetrameric structure of streptavidin and the binding of biotin in each subunit.
Quantitative Data
The following tables summarize the key quantitative parameters that define the biotin-streptavidin interaction. These values have been compiled from various studies and analytical techniques.
Table 1: Dissociation Constant (Kd) and Kinetic Parameters
| Parameter | Value | Technique | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ M | Multiple | [1][2] |
| Dissociation Constant (Kd) | 1 x 10⁻⁹ M (at 2°C) | ITC | [5] |
| Dissociation Constant (Kd) | 1 x 10⁻¹³ - 1 x 10⁻¹⁶ M | General | [6] |
| Association Rate Constant (kon) | 1.3 ± 0.3 x 10⁷ M⁻¹s⁻¹ | Stopped-flow | |
| Association Rate Constant (kon) | 5.50 ± 0.08 x 10⁸ M⁻¹s⁻¹ | SPR | [7] |
| Dissociation Rate Constant (koff) | 2.4 x 10⁻⁶ s⁻¹ | Ultrafiltration | [8] |
| Dissociation Rate Constant (koff) | 8.80 ± 0.06 x 10⁻⁵ s⁻¹ | SPR | [7] |
Table 2: Thermodynamic Parameters of Binding (at 25°C)
| Parameter | Value | Technique | Reference |
| Gibbs Free Energy (ΔG) | -18.5 kcal/mol | Multiple | [5] |
| Enthalpy (ΔH) | -23 kcal/mol | Calorimetry | [9] |
| Entropy (ΔS) | -15.5 cal/mol·K | Calorimetry | [5] |
| Heat Capacity (ΔCp) | -459.9 cal/mol·K | ITC | [5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for key experiments used to characterize the biotin-streptavidin interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of streptavidin at a concentration of 40 µM in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[1][9]
-
Prepare a solution of biotin at a concentration of 750 µM in the same buffer.[1][9] It is critical that the buffer for both protein and ligand are identical to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Instrument Setup:
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to account for any initial mixing artifacts.
-
Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) of the biotin solution into the streptavidin solution.[1]
-
Allow sufficient time between injections (e.g., 150-200 seconds) for the system to return to thermal equilibrium.[1][9]
-
Stir the sample cell continuously at a constant speed (e.g., 75 rpm) to ensure proper mixing.[1][9]
-
-
Data Analysis:
-
Integrate the heat change for each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the integrated heat data against the molar ratio of biotin to streptavidin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
The following diagram outlines the workflow for a typical ITC experiment.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of biomolecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Methodology:
-
Sensor Chip Preparation:
-
Use a sensor chip with a streptavidin-coated surface (e.g., a Series S Sensor Chip SA).
-
Equilibrate the sensor chip with running buffer (e.g., PBS with 0.05% Tween 20, pH 7.4).
-
-
Ligand Immobilization:
-
Inject a solution of biotinylated ligand (e.g., a biotinylated antibody or nucleic acid) over the streptavidin surface to allow for capture. The amount of ligand captured can be controlled by adjusting the concentration and injection time.
-
Wash the surface with running buffer to remove any unbound ligand.
-
-
Analyte Injection and Kinetic Analysis:
-
Inject a series of concentrations of the analyte (the molecule that will bind to the immobilized ligand) over the sensor surface at a constant flow rate (e.g., 30 µL/min).[10]
-
Monitor the association phase in real-time as the analyte binds to the immobilized ligand.
-
After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation phase.
-
Between different analyte concentrations, regenerate the sensor surface if necessary, using a mild regeneration solution (e.g., a short pulse of a low pH buffer) to remove the bound analyte without denaturing the immobilized ligand. For the high-affinity biotin-streptavidin capture, regeneration of the streptavidin surface itself is generally not feasible.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The dissociation constant (Kd) can then be calculated as koff/kon.
-
Streptavidin Pull-Down Assay
Pull-down assays are a common method for identifying and isolating proteins that interact with a specific "bait" protein. In this context, a biotinylated protein serves as the bait, and streptavidin-coated beads are used to capture the bait and any interacting "prey" proteins.
Methodology:
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic or agarose beads in a suitable binding buffer (e.g., RIPA buffer).
-
Wash the beads several times with the binding buffer to remove any storage solution and equilibrate the beads.
-
-
Bait Protein Immobilization:
-
Incubate the washed beads with a solution containing the biotinylated bait protein for a sufficient time (e.g., 1 hour to overnight at 4°C) to allow for binding.
-
Wash the beads with binding buffer to remove any unbound bait protein.
-
-
Incubation with Prey Protein:
-
Prepare a cell lysate or a solution containing the putative prey protein(s).
-
Incubate the bait-protein-coated beads with the prey protein solution to allow for the formation of the bait-prey complex.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound proteins.
-
Elute the prey protein(s) from the beads. Due to the strength of the biotin-streptavidin interaction, elution is typically achieved by boiling the beads in SDS-PAGE sample buffer, which denatures the proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining or Western blotting with an antibody specific to the prey protein.
-
The following diagram illustrates the logical flow of a streptavidin pull-down assay.
Conclusion
The biotin-streptavidin interaction remains an indispensable tool in the life sciences. Its exceptional affinity, stability, and specificity have enabled countless innovations in areas such as immunoassays, protein purification, drug delivery, and biosensor development. A thorough understanding of the fundamental principles, quantitative parameters, and experimental methodologies outlined in this guide is essential for researchers seeking to effectively leverage this remarkable molecular partnership in their scientific endeavors.
References
- 1. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. neb.com [neb.com]
- 6. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the streptavidin-biotin binding by using an aptamer and displacement isothermal calorimetry titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aimspress.com [aimspress.com]
- 10. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
The Alkyne Group: A Lynchpin in Click Chemistry for Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science.[1] At the heart of its most prominent reactions lies the alkyne functional group, a powerful and versatile tool for forging rapid, specific, and high-yielding connections between molecules. This technical guide provides a comprehensive overview of the alkyne group's central role in click chemistry, with a focus on the two most prevalent azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Principles: The Power of the Triple Bond
The reactivity of the alkyne group in click chemistry stems from its carbon-carbon triple bond, a region of high electron density. This feature makes it an excellent reaction partner for the azide functional group in a 1,3-dipolar cycloaddition reaction, famously explored by Rolf Huisgen.[2] While the thermal Huisgen cycloaddition requires high temperatures and often results in a mixture of regioisomers, the development of catalyzed and strain-promoted versions has transformed it into a true "click" reaction—fast, efficient, and highly selective.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of click chemistry, offering enormous rate acceleration compared to the uncatalyzed version.[2] It exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is remarkably robust, proceeding under a wide range of conditions, including in aqueous environments, making it highly suitable for biological applications.[2]
The catalytic cycle of CuAAC involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide. The use of a copper(I) source, often generated from a copper(II) salt with a reducing agent like sodium ascorbate, is essential.[2] Ligands are often employed to stabilize the copper(I) catalyst and accelerate the reaction.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[4] This reaction utilizes a cyclooctyne, a cyclic alkyne with significant ring strain. This inherent strain dramatically lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[4]
The bioorthogonality of both the strained alkyne and the azide—meaning they do not react with native biological functional groups—makes SPAAC an invaluable tool for in vivo imaging and live-cell labeling.[5][6]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against biocompatibility. The following tables summarize key quantitative data for these reactions.
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [7] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [7] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [7] |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | [8] |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | [8] |
| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | [8] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Table 2: Typical Yields for CuAAC Reactions with Various Azides
| Azide Substrate Class | Alkyne Partner | Catalyst/Ligand System | Typical Yield (%) | Reference(s) |
| Primary Alkyl Azides | Terminal Alkynes | CuSO₄/Sodium Ascorbate | >95 | [9] |
| Secondary Alkyl Azides | Terminal Alkynes | CuSO₄/Sodium Ascorbate/Ligand | 80-95 | [9] |
| Tertiary Alkyl Azides | Terminal Alkynes | CuSO₄/Sodium Ascorbate/Ligand | 70-90 | [10] |
| Aryl Azides | Terminal Alkynes | CuSO₄/Sodium Ascorbate | >90 | [11] |
| Benzyl Azides | Phenylacetylene | CuI | 73 | [12] |
Note: Yields are highly dependent on reaction conditions, including catalyst, ligand, solvent, temperature, and reaction time.
Experimental Protocols
Detailed methodologies are crucial for the successful application of click chemistry. Below are representative protocols for key experiments.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Synthesis
Materials:
-
Azide-functionalized molecule (1.0 equivalent)
-
Alkyne-functionalized molecule (1.0-1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water.[13]
-
To the reaction mixture, add the CuSO₄ stock solution to a final concentration of 1-5 mol%.[13]
-
Add the THPTA ligand stock solution in a 2:1 to 5:1 molar ratio relative to the CuSO₄.[13]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.[13]
-
Stir the reaction at room temperature for 1-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, purify the product using standard methods such as extraction or column chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Synthesis
Materials:
-
Azide-conjugated antibody
-
DBCO-conjugated drug-linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Desalting column
-
Protein concentrator (50 kDa MWCO)
Procedure:
-
Purify the azide-conjugated antibody and perform a buffer exchange into PBS (pH 7.4) using a desalting column.[14]
-
Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).[14]
-
In a reaction vessel, combine the azide-conjugated antibody (e.g., 10 mg) with the DBCO-drug linker stock solution. The final volume should be adjusted with PBS to contain about 5% DMSO.[14][15]
-
Incubate the reaction mixture for 2-4 hours at room temperature.[14]
-
Remove excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.[14]
-
Concentrate the purified ADC using a protein concentrator.[14]
Protocol 3: SPAAC for Labeling of Live Mammalian Cells
Materials:
-
Mammalian cells expressing a protein of interest with a genetically encoded azide-bearing unnatural amino acid.
-
DBCO-functionalized fluorescent dye.
-
Cell culture medium.
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Culture mammalian cells under appropriate conditions to express the azide-functionalized protein of interest.
-
Prepare a stock solution of the DBCO-functionalized dye in DMSO.
-
Dilute the DBCO-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the DBCO-dye to the cells and incubate for a specified period (e.g., 30-60 minutes) at 37°C.[5]
-
Remove the labeling medium and wash the cells several times with PBS to remove any unreacted dye.
-
The cells are now ready for imaging by fluorescence microscopy.
Applications in Drug Discovery and Development
Click chemistry, and the alkyne group's role within it, has become an indispensable tool in modern drug discovery.
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a biological target are identified and then optimized into more potent lead compounds. Click chemistry provides an efficient method for linking these fragments together.[16][17] An alkyne- and an azide-containing fragment that bind to adjacent sites on a target can be "clicked" together to generate a high-affinity ligand.
In Situ Click Chemistry for Inhibitor Screening: This powerful technique uses the biological target itself to catalyze the formation of its own inhibitor.[18][19] A library of alkyne- and azide-containing fragments are incubated with the target enzyme. Only the fragments that bind to the active site in the correct proximity and orientation will react to form a potent triazole-containing inhibitor.[19]
Conclusion
The alkyne functional group is a cornerstone of click chemistry, enabling the rapid and efficient construction of complex molecular architectures. The development of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions has provided researchers with a versatile and powerful toolkit for a vast array of applications, from drug discovery and bioconjugation to materials science. As our understanding of these reactions continues to grow, so too will the innovative applications of the alkyne group in solving complex scientific challenges.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 15. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. massbio.org [massbio.org]
- 18. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Biotin-PEG4-PC-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the bifunctional linker, Biotin-PEG4-PC-PEG4-alkyne. This molecule is of significant interest in bioconjugation and drug delivery due to its unique combination of a biotin moiety for affinity purification, a terminal alkyne for click chemistry applications, and a phosphocholine (PC) linker potentially offering enhanced biocompatibility. The inclusion of two polyethylene glycol (PEG4) spacers is intended to improve hydrophilicity and reduce steric hindrance. Understanding the solubility and stability of this reagent is critical for its effective use in experimental design and for ensuring the reproducibility of results.
Core Properties of this compound
This compound is a complex molecule designed for multi-step bioconjugation strategies. Its structure allows for the attachment of a biotin handle to a molecule of interest via the alkyne group, which can then be used for purification or detection using streptavidin-biotin affinity. The central phosphocholine linker is a key feature that may influence the molecule's overall properties.
Solubility Profile
Table 1: Qualitative and Quantitative Solubility Data
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[3][4] | 100 mg/mL[5] | Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent.[5] Ultrasonic assistance may be required for dissolution.[5] |
| Dimethylformamide (DMF) | Soluble | - | A common solvent for bioconjugation reagents. |
| Dichloromethane (DCM) | Soluble[3] | - | An organic solvent suitable for this molecule. |
| Methanol (MeOH) | Soluble | - | A polar protic solvent in which PEGylated compounds often show good solubility. |
| Acetonitrile (ACN) | Soluble[3] | - | A polar aprotic solvent used in reversed-phase chromatography. |
| Water | Soluble[1] | - | The hydrophilic PEG spacers enhance solubility in aqueous media.[1][2][4] |
Stability Profile
The stability of this compound is paramount for its storage and for the integrity of its conjugates. Degradation can occur at several points in the molecule, with the phosphocholine ester linkage being a primary site of potential hydrolysis.
Table 2: Stability and Storage Recommendations
| Condition | Recommendation | Rationale |
| Long-term Storage | Store at -20°C in a dry, dark environment.[4] | Minimizes chemical degradation and hydrolysis. The shelf life can be greater than 3 years if stored properly.[4] |
| Short-term Storage | Can be stored at 0-4°C for days to weeks.[4] | Provides stability for immediate or frequent use. |
| Shipping | Shipped at ambient temperature.[4] | The compound is stable for a few weeks under these conditions.[4] |
| In Solution (DMSO) | Store at -80°C for up to 6 months or -20°C for up to 1 month.[5] | Prevents degradation in solution. Avoid repeated freeze-thaw cycles. |
pH-Dependent Stability
The phosphocholine ester bond is susceptible to hydrolysis, a reaction that is significantly influenced by pH.
-
Acidic Conditions: While specific data on the acid-lability of the phosphocholine linker in this molecule is not available, ester hydrolysis is generally catalyzed by acidic conditions.
-
Neutral to Alkaline Conditions: The hydrolysis of phosphatidylcholine, a related molecule, is known to be catalyzed by hydroxide ions at alkaline pH.[6] The rate of hydrolysis for phosphomonoester dianions is generally slow but can be influenced by pH.[7] For phosphatidylcholine, a minimum hydrolysis rate is observed around pH 6.5.[8]
Temperature Stability
Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways. It is generally recommended to handle and store the compound at low temperatures to maintain its integrity.[9]
Enzymatic Stability
The phosphocholine moiety can be a substrate for various enzymes present in biological systems.
-
Phospholipases: Enzymes such as phospholipase C and D can cleave phosphocholine from phospholipids.[10]
-
Lipases: Some lipases may also exhibit activity towards the ester linkages in the molecule.[11]
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in a solvent in which it is known to be highly soluble (e.g., 100 mg/mL in DMSO).[5]
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the solvent of interest.
-
Equilibration: Vortex each dilution and allow it to equilibrate at a controlled temperature for a set period (e.g., 24 hours).
-
Observation: Visually inspect each dilution for any undissolved particulate matter. The highest concentration that remains a clear solution is the approximate solubility.
-
Quantitative Analysis (Optional): For a more precise determination, centrifuge the equilibrated solutions and measure the concentration of the supernatant using a suitable analytical method such as HPLC-UV or a colorimetric assay for a component of the molecule (e.g., biotin).[12][13]
Protocol for Assessing Stability by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to monitor the degradation of this compound over time under various conditions.[14][15]
-
Method Development: Develop a reversed-phase HPLC method that can separate the intact this compound from its potential degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with an additive like formic acid is a common starting point.[15][16]
-
Sample Preparation: Prepare solutions of the compound in the desired buffers or solvent systems to be tested (e.g., different pH values, presence of enzymes).
-
Incubation: Incubate the samples at the desired temperatures.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample and quench any reaction if necessary (e.g., by adding a strong acid or organic solvent).
-
HPLC Analysis: Inject the aliquots into the HPLC system and monitor the peak area of the intact compound.
-
Data Analysis: Plot the percentage of the remaining intact compound against time to determine the degradation kinetics.
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for assessing the stability of this compound by HPLC.
Caption: Logical relationship of the functional moieties of this compound and its application.
References
- 1. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Biotin-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinetics of the hydrolysis of phosphatidylcholine and lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphatidylcholine Membrane Fusion Is pH-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The enzymatic degradation of phosphatidyl choline in diethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 13. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. cellmosaic.com [cellmosaic.com]
Unraveling the Proteome's Interactome: A Technical Guide to Bifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular landscape, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions, forming the basis of cellular signaling, regulation, and disease. Understanding these protein-protein interactions (PPIs) is paramount for deciphering biological mechanisms and developing novel therapeutics. Bifunctional crosslinkers, coupled with mass spectrometry (XL-MS), have emerged as a powerful technology to capture and map these interactions, providing invaluable insights into protein structure and function. This in-depth guide delves into the core principles of bifunctional crosslinkers in proteomics, offering detailed methodologies and data for their effective application.
The Principle of Proximity: How Bifunctional Crosslinkers Work
At its core, chemical crosslinking utilizes bifunctional reagents to create covalent bonds between amino acid residues that are in close spatial proximity within a single protein or between interacting proteins.[1][2] This process effectively "freezes" transient or weak interactions, allowing for their identification and characterization.[3] The subsequent analysis by mass spectrometry identifies the crosslinked peptides, providing distance constraints that can be used to model the three-dimensional architecture of protein complexes.[1][4]
The general workflow for a crosslinking-mass spectrometry (XL-MS) experiment is a multi-step process that requires careful optimization at each stage.
References
Methodological & Application
Application Notes and Protocols for Cell Labeling with Biotin-PEG4-PC-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-PC-PEG4-alkyne is a versatile bioconjugation reagent designed for the efficient labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This molecule incorporates several key functional elements: a biotin moiety for high-affinity binding to streptavidin and its analogs, a terminal alkyne group for covalent ligation to azide-modified targets, and two polyethylene glycol (PEG4) spacers that enhance aqueous solubility and provide a flexible linker to minimize steric hindrance.[2][3][4][5] The integrated phosphatidylcholine (PC) component, a major constituent of biological membranes, further contributes to the biocompatibility and unique spacing of the linker.[6][7][8]
The primary application of this reagent is the detection, visualization, and affinity purification of azide-labeled biomolecules within cellular contexts. This is typically achieved by first metabolically incorporating an azide-containing precursor into cellular components, such as glycans on the cell surface, followed by the specific and covalent attachment of the this compound via the click reaction. The biotin tag then serves as a versatile handle for downstream applications, including fluorescence microscopy (using fluorescently labeled streptavidin), western blotting, and enrichment of labeled proteins or cells for proteomic analysis.
Key Applications:
-
Cell Surface Glycan Labeling: In conjunction with metabolic labeling using azide-modified sugars (e.g., N-azidoacetylmannosamine, Ac4ManNAz), this reagent allows for the specific biotinylation of cell surface glycoproteins.[9][10]
-
Proteomics: Enables the enrichment and identification of newly synthesized proteins when used with metabolic labeling strategies employing amino acid analogs like azidohomoalanine (AHA).[11]
-
Biomolecule Tracking and Visualization: Facilitates the tracking of azide-modified biomolecules in live or fixed cells.
-
Affinity Capture: The strong biotin-streptavidin interaction allows for the efficient pull-down and isolation of labeled biomolecules or even whole cells.[2]
Quantitative Data Summary
The following table provides typical concentration ranges and conditions for cell labeling experiments using click chemistry. Optimal conditions may vary depending on the cell type and experimental goals and should be determined empirically.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| Azide-Sugar (e.g., Ac4ManNAz) Concentration | 10 - 50 µM | Higher concentrations can be toxic to some cell lines.[9][10] |
| Incubation Time | 24 - 72 hours | Allows for sufficient incorporation into cell surface glycans. |
| Click Chemistry Reaction | ||
| This compound Concentration | 10 - 50 µM | Start with 25 µM and optimize as needed. |
| Copper(II) Sulfate (CuSO4) Concentration | 50 - 100 µM | A catalyst for the reaction. |
| Copper Ligand (e.g., THPTA) Concentration | 250 - 500 µM | Protects cells from copper-induced toxicity and enhances reaction efficiency.[9][10] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 2.5 mM | Freshly prepared solution is crucial. Reduces Cu(II) to the active Cu(I) state.[9][10] |
| Reaction Time | 5 - 30 minutes | Shorter times are often sufficient for cell surface labeling.[9][10] |
| Reaction Temperature | 4°C to Room Temperature | 4°C can help reduce endocytosis of the labeling reagent.[12] |
| Cell Viability | > 95% | Expected viability post-labeling with optimized conditions. |
Experimental Workflow
The overall workflow involves two main stages: metabolic incorporation of an azide handle onto cellular biomolecules, followed by the click chemistry reaction to attach the biotin tag.
Detailed Experimental Protocol
This protocol describes the labeling of cell surface glycans on cultured mammalian cells.
Materials Required:
-
This compound
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
-
Mammalian cell line of interest and appropriate culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO4)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Sodium Ascorbate
-
Fluorescently labeled streptavidin (for visualization)
-
Bovine Serum Albumin (BSA)
Procedure:
Part 1: Metabolic Labeling of Cells
-
Cell Culture: Plate cells in the desired format (e.g., 6-well plates, chamber slides) and grow to approximately 70-80% confluency in standard culture medium.
-
Metabolic Incorporation: Prepare a stock solution of Ac4ManNAz in sterile DMSO or PBS. Add the Ac4ManNAz to the cell culture medium to a final concentration of 25 µM.
-
Incubation: Incubate the cells for 48-72 hours under normal growth conditions (37°C, 5% CO2) to allow for the metabolic incorporation of the azide groups into cell surface glycans.
Part 2: Biotinylation via Click Chemistry
Note: It is critical to prepare the Sodium Ascorbate solution fresh just before use.
-
Cell Preparation:
-
Gently aspirate the culture medium containing the azide sugar.
-
Wash the cells twice with ice-cold PBS containing 1% BSA to remove residual media components.
-
-
Prepare Click Reaction Cocktail: Prepare the following solutions:
-
Biotin-Alkyne Stock (10 mM): Dissolve this compound in DMSO.
-
CuSO4 Stock (50 mM): Dissolve in deionized water.
-
THPTA Stock (50 mM): Dissolve in deionized water.
-
Sodium Ascorbate Stock (100 mM): Dissolve in deionized water immediately before use.
-
-
Click Reaction:
-
Prepare the click reaction mixture by adding the reagents to PBS (with 1% BSA) in the following order. The volumes below are for one well of a 6-well plate (1 mL total volume).
-
950 µL PBS + 1% BSA
-
2.5 µL of 10 mM Biotin-Alkyne Stock (Final: 25 µM)
-
2 µL of 50 mM CuSO4 Stock (Final: 100 µM)
-
10 µL of 50 mM THPTA Stock (Final: 500 µM)
-
-
Mix the solution gently by pipetting.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM Sodium Ascorbate (Final: 2.5 mM). Mix immediately.
-
-
Labeling: Add the complete click reaction cocktail to the washed cells.
-
Incubation: Incubate for 10-20 minutes at room temperature, protected from light.
-
Washing:
-
Aspirate the reaction cocktail.
-
Wash the cells three times with ice-cold PBS + 1% BSA to remove unreacted reagents.
-
Part 3: Downstream Processing and Analysis
The biotin-labeled cells are now ready for various downstream applications.
-
For Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) in PBS + 1% BSA for 30-60 minutes at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Molecular Labeling Diagram
The following diagram illustrates the chemical principle of the labeling process.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. PC-Biotin-PEG4-PEG4-alkyne | AxisPharm [axispharm.com]
- 3. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 4. Biotin-PEG4-Alkyne | CAS:1458576-00-5 | Biopharma PEG [biochempeg.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 7. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. lipotype.com [lipotype.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Biotin-PEG4-PC-PEG4-alkyne in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-PC-PEG4-alkyne is a versatile chemoproteomic tool designed for the enrichment and identification of protein interaction partners through pull-down assays. This reagent incorporates several key features that facilitate the efficient capture and gentle release of target proteins. The terminal alkyne group allows for covalent conjugation to azide-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction. The photocleavable (PC) linker enables the mild elution of captured proteins using UV light, preserving protein complexes and avoiding the harsh denaturing conditions often required for traditional biotin-streptavidin dissociation. Dual polyethylene glycol (PEG4) spacers enhance the water solubility of the reagent and minimize steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin.
These characteristics make this compound an ideal choice for a variety of applications, including the identification of novel protein-protein interactions, validation of known interactions, and the elucidation of cellular signaling pathways. This document provides detailed protocols for the use of this compound in a typical pull-down assay workflow, from protein labeling to mass spectrometry analysis, along with representative data and troubleshooting guidance.
Principle of the Workflow
The pull-down assay using this compound involves a multi-step process. First, a "bait" protein, which has been metabolically or enzymatically labeled with an azide group, is covalently linked to the this compound probe via a click chemistry reaction. This biotinylated bait protein is then incubated with a cell lysate containing potential "prey" proteins. The bait protein and its interacting prey proteins are subsequently captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the entire protein complex is eluted from the beads by photocleavage of the PC linker with UV light. The eluted proteins can then be identified and quantified using downstream methods such as mass spectrometry.
Data Presentation
The following tables summarize typical quantitative data and experimental parameters relevant to pull-down assays using photocleavable biotin-alkyne probes.
Table 1: Recommended Reagent Concentrations for Click Chemistry Labeling
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to Azide-Protein) |
| This compound | 10 mM in DMSO | 100 µM | 10-50 fold |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | 10 fold |
| BTTAA Ligand | 50 mM in DMSO | 5 mM | 50 fold |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 5 mM | 50 fold |
Table 2: Photocleavage Elution Parameters
| Parameter | Recommended Condition | Range for Optimization | Notes |
| UV Wavelength | 365 nm | 300-370 nm | A handheld UV lamp is typically sufficient. |
| UV Exposure Time | 15-30 minutes | 5-60 minutes | Optimal time should be determined empirically.[1] |
| Distance from UV Source | 5-10 cm | 2-15 cm | Closer proximity increases light intensity. |
| Elution Buffer | 20 mM HEPES, 150 mM NaCl, pH 7.4 | Varies depending on downstream analysis | Should be compatible with mass spectrometry. |
| Elution Volume | 50-100 µL | 25-200 µL | Use a minimal volume to maintain protein concentration. |
Table 3: Representative Pull-Down Assay Performance
| Parameter | Typical Value | Notes |
| Bait Protein Immobilization Efficiency | > 90% | Can be assessed by comparing bait protein levels in the flow-through and wash fractions to the input. |
| Enrichment of Known Interactors | 5 to 50-fold over background | Varies depending on the affinity of the interaction. |
| Non-specific Binding | < 10% of total protein bound | Can be minimized by optimizing wash conditions. |
| Elution Efficiency | 70-95% | Dependent on UV exposure time and intensity. |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified "Bait" Protein with this compound via Click Chemistry
This protocol describes the covalent attachment of the biotin-alkyne probe to an azide-modified protein of interest.
Materials:
-
Azide-modified "bait" protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) ligand
-
Sodium Ascorbate
-
Deionized water
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound: Dissolve the required amount of the reagent in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
50 mM CuSO₄: Dissolve copper(II) sulfate in deionized water. Store at room temperature.
-
50 mM BTTAA: Dissolve the BTTAA ligand in DMSO. Store at -20°C.
-
100 mM Sodium Ascorbate: Prepare this solution fresh for each experiment by dissolving sodium ascorbate in deionized water.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified bait protein (e.g., 1-5 mg/mL) with the click chemistry reagents. The following is an example for a 100 µL reaction (adjust volumes as needed):
-
50 µL of azide-modified protein solution
-
1 µL of 10 mM this compound (final concentration: 100 µM)
-
2 µL of 50 mM CuSO₄ (final concentration: 1 mM)
-
10 µL of 50 mM BTTAA (final concentration: 5 mM)
-
Add amine-free buffer to a final volume of 95 µL.
-
-
-
Initiate the Reaction:
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to initiate the click reaction.
-
Gently mix the solution by pipetting.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Removal of Excess Reagents:
-
Purify the biotinylated bait protein and remove unreacted reagents using a desalting column according to the manufacturer's instructions. Elute the protein in a buffer suitable for the pull-down assay (e.g., PBS).
-
-
Verification of Biotinylation (Optional):
-
Successful biotinylation can be confirmed by a gel-shift assay on SDS-PAGE or by Western blot analysis using a streptavidin-HRP conjugate.
-
Protocol 2: Pull-Down of Interacting Proteins
This protocol describes the capture of the biotinylated bait protein and its interacting partners from a cell lysate.
Materials:
-
Biotinylated "bait" protein (from Protocol 1)
-
Cell lysate containing potential "prey" proteins
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40, pH 7.4)
-
Protease and phosphatase inhibitor cocktails
-
Photocleavage Elution Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Magnetic separation rack
Procedure:
-
Cell Lysate Preparation:
-
Prepare a cell lysate from your experimental system using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Binding/Wash Buffer. Use the magnetic rack to separate the beads from the buffer during washes.
-
-
Bait Protein Immobilization:
-
Incubate the biotinylated bait protein with the washed streptavidin beads for 1 hour at 4°C with gentle rotation to immobilize the bait.
-
-
Capture of Prey Proteins:
-
Add the cell lysate to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the bait to bind to its interacting partners.
-
-
Washing:
-
Pellet the beads using the magnetic rack and discard the supernatant.
-
Wash the beads extensively (at least 3-5 times) with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Photocleavable Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the washed beads in an appropriate volume of Photocleavage Elution Buffer (e.g., 50-100 µL).
-
Place the tube on ice and expose the bead suspension to a 365 nm UV lamp at a close distance (e.g., 5-10 cm) for 15-30 minutes.[1] The optimal exposure time should be determined empirically.
-
Pellet the beads using the magnetic rack and carefully collect the supernatant containing the eluted protein complexes.
-
-
Sample Preparation for Downstream Analysis:
-
The eluted sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, the eluted proteins are typically subjected to in-solution trypsin digestion.
-
Visualizations
Experimental Workflow
Caption: Workflow of a pull-down assay using this compound.
Signaling Pathway Example: MAPK/ERK Pathway
Pull-down assays can be instrumental in dissecting signaling pathways. For example, by using a key kinase in the MAPK/ERK pathway (e.g., MEK1) as the "bait" protein, researchers can identify its substrates and regulatory partners.
Caption: Simplified MAPK/ERK signaling pathway for pull-down assay illustration.
Troubleshooting
Issue: Low Yield of Eluted Proteins
-
Cause: Inefficient biotinylation.
-
Solution: Verify biotinylation using a Western blot with streptavidin-HRP. Optimize the molar excess of the biotin-alkyne probe and ensure the freshness of the sodium ascorbate solution.
-
-
Cause: Inefficient capture by streptavidin beads.
-
Solution: Ensure the binding capacity of the beads is not exceeded. Increase incubation time with the beads.
-
-
Cause: Incomplete photocleavage.
-
Solution: Increase UV exposure time or decrease the distance to the UV source. Ensure the bead suspension is well-mixed during irradiation.
-
Issue: High Background of Non-specific Proteins
-
Cause: Insufficient washing.
-
Solution: Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing detergent or salt concentration).
-
-
Cause: Non-specific binding to beads.
-
Solution: Pre-clear the cell lysate by incubating it with unconjugated streptavidin beads before adding the biotinylated bait protein complex.
-
Issue: Bait Protein is Detected, but No Prey Proteins
-
Cause: The protein-protein interaction is weak or transient.
-
Solution: Optimize the binding buffer to stabilize the interaction (e.g., by adjusting pH or salt concentration). Consider using a cross-linking agent to stabilize the complex before lysis.
-
-
Cause: The interaction site on the bait protein is blocked by the biotin tag.
-
Solution: If possible, engineer the azide modification site on the bait protein to be distant from the known interaction domain.
-
By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can effectively utilize this compound to explore protein-protein interactions and advance their understanding of complex biological systems.
References
Application Notes and Protocols for Click Chemistry Reaction with Biotin-PEG4-PC-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool for bioconjugation, enabling the specific and efficient labeling of biomolecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a cornerstone of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne. This document provides detailed application notes and protocols for the use of Biotin-PEG4-PC-PEG4-alkyne, a versatile reagent for introducing a photocleavable biotin moiety onto azide-modified biomolecules.
The this compound reagent incorporates several key features:
-
Biotin: Enables high-affinity binding to streptavidin and its analogs, facilitating purification, immobilization, and detection.
-
Dual PEG4 Spacers: Two polyethylene glycol spacers enhance aqueous solubility, reduce steric hindrance, and provide a flexible linker.
-
Photocleavable (PC) Linker: Allows for the mild and specific release of the biotinylated molecule from its streptavidin-bound state upon exposure to UV light (typically around 365 nm), enabling the recovery of interacting partners in pull-down assays.
-
Terminal Alkyne: The reactive group for the CuAAC click chemistry reaction with azide-modified molecules.
These features make this compound an ideal tool for a range of applications, including proteomics, drug discovery, and the study of protein-protein interactions.
Applications
-
Protein Biotinylation: Covalent labeling of azide-modified proteins for subsequent detection with streptavidin conjugates or for use in pull-down assays.
-
Pull-Down Assays: Immobilization of a biotinylated "bait" protein on streptavidin-coated beads to capture and identify interacting "prey" proteins from a cell lysate. The photocleavable linker allows for the efficient elution of the entire bait-prey complex for analysis by mass spectrometry.
-
Cell Surface Labeling: Biotinylation of azide-modified cell surface proteins to study their expression, localization, and interactions.
-
PROTAC Development: Use as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Quantitative Data Summary
The efficiency of the biotinylation reaction is dependent on several factors, including the concentration of reactants, temperature, and reaction time. The following tables provide a summary of key quantitative data and recommended starting conditions.
Table 1: Recommended Molar Ratios for Biotinylation
| Molar Ratio (Biotin-alkyne : Azide-Protein) | Expected Conjugation Efficiency | Notes |
| 10:1 to 50:1 | > 95% | A higher excess of the biotin-alkyne reagent is generally recommended to drive the reaction to completion. The optimal ratio may need to be determined empirically for each specific protein. |
| 5:1 | ~98% | A good starting point for optimization. |
| 1:1 | ~70% | May be sufficient for some applications, but higher ratios are recommended for quantitative labeling. |
Data adapted from studies on protein conjugation with PEGylated biotin reagents.[2]
Table 2: Properties of this compound
| Property | Value |
| Molecular Weight | 927.07 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Purity | ≥95% |
| Storage | -20°C, protected from light and moisture |
Experimental Protocols
Protocol 1: Biotinylation of an Azide-Modified Protein in Solution
This protocol describes the biotinylation of a purified protein containing azide groups using the copper-catalyzed click chemistry reaction.
Materials:
-
Azide-modified protein (1-10 mg/mL in an amine-free buffer such as PBS)
-
This compound
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Copper(II) Sulfate (CuSO₄) stock solution (50 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (50 mM in DMSO/water)
-
Sodium Ascorbate stock solution (100 mM in deionized water, freshly prepared)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein.
-
Add the this compound stock solution to achieve a 10- to 50-fold molar excess over the protein.
-
Add the copper chelating ligand (THPTA or TBTA) to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
-
Initiate the Reaction:
-
Add the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess unreacted this compound and copper catalyst using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Verification of Labeling:
-
Confirm successful biotinylation using one of the following methods:
-
Western Blot: Detect the biotinylated protein using a streptavidin-HRP conjugate.
-
Mass Spectrometry: Analyze the mass shift corresponding to the addition of the this compound moiety.
-
-
Protocol 2: Pull-Down Assay to Identify Protein-Protein Interactions
This protocol describes the use of a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated "bait" protein (from Protocol 1)
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer.
-
-
Binding of Biotinylated Bait Protein:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotinylated "bait" protein to the beads and incubate for 1 hour at room temperature with gentle rotation.
-
-
Capture of Prey Proteins:
-
Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add Elution Buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For protein identification, mass spectrometry is the preferred method.
-
Visualization of Experimental Workflow and Signaling Pathways
Click Chemistry Biotinylation Workflow
The following diagram illustrates the general workflow for biotinylating an azide-modified protein with this compound and its subsequent use in a pull-down assay.
Caption: Workflow for biotinylation and pull-down assay.
EGFR Signaling Pathway
Biotinylated probes are frequently used to study protein-protein interactions within signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[3][4][5] The following diagram illustrates key protein-protein interactions in the EGFR signaling cascade that can be investigated using biotinylated probes.
Caption: Key interactions in the EGFR signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Biotin-PEG4-PC-PEG4-alkyne in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex. This document provides detailed application notes and protocols for the use of Biotin-PEG4-PC-PEG4-alkyne , a novel linker for PROTAC development. This linker incorporates several key features:
-
Biotin: Enables affinity-based applications such as pull-down assays for target engagement studies.[3]
-
Dual PEG4 Spacers: Two polyethylene glycol (PEG) units enhance solubility and provide a flexible scaffold.[4]
-
Photocleavable (PC) Moiety: A light-sensitive group allows for spatiotemporal control of PROTAC activity. The PROTAC remains inactive until irradiated with a specific wavelength of light, enabling precise control over protein degradation.[5][6]
-
Terminal Alkyne: Facilitates the modular synthesis of PROTACs through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[7][8]
These features make this compound a versatile tool for developing advanced PROTACs with conditional activity, allowing for more precise therapeutic interventions and research applications.
Mechanism of Action of a Photocleavable PROTAC
A PROTAC synthesized with the this compound linker operates on a conditional basis. Initially, the photocleavable group "cages" the PROTAC, rendering it unable to efficiently form a stable ternary complex.[5] Upon irradiation with a specific wavelength of light (e.g., 365 nm), the photocleavable linker is cleaved, releasing the active PROTAC. The activated PROTAC can then bind to both the target protein and an E3 ligase, inducing the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following tables provide representative quantitative data for a hypothetical photocleavable PROTAC (pc-PROTAC-X) synthesized using the this compound linker. These values are illustrative and will vary depending on the specific target protein, E3 ligase, and cell line used.
Table 1: Ternary Complex Formation and Target Engagement
| Parameter | Assay Type | Value | Conditions |
| EC50 (Ternary Complex) | TR-FRET | 50 nM | Light-activated (365 nm, 5 min) |
| EC50 (Ternary Complex) | TR-FRET | > 10 µM | No light activation |
| Binding Affinity (to POI) | SPR | KD = 100 nM | Active PROTAC |
| Binding Affinity (to E3 Ligase) | SPR | KD = 250 nM | Active PROTAC |
| Cooperativity (α) | TR-FRET | 5 | Light-activated |
Table 2: In-Cell Protein Degradation
| Parameter | Assay Type | Value | Cell Line | Treatment Time |
| DC50 | Western Blot | 75 nM | HEK293 | 24 hours (post-activation) |
| Dmax | Western Blot | > 90% | HEK293 | 24 hours (post-activation) |
| Degradation Rate (t1/2) | HiBiT Assay | ~ 4 hours | HEK293 | Post light-activation |
| DC50 (No Light) | Western Blot | > 20 µM | HEK293 | 24 hours |
Experimental Protocols
PROTAC Synthesis via Click Chemistry
This protocol describes the final step in PROTAC synthesis, coupling the alkyne-containing linker to an azide-functionalized protein of interest (POI) ligand.
Materials:
-
POI ligand with an azide functional group
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/t-BuOH/H₂O mixture)
-
HPLC for purification
Procedure:
-
Dissolve the POI ligand-azide (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
Add sodium ascorbate (0.5 equivalents) to the reaction mixture.
-
Add CuSO₄ (0.2 equivalents) to initiate the click reaction.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and purify by reverse-phase HPLC to obtain the final photocleavable PROTAC.
-
Lyophilize the pure fractions and confirm the identity and purity by LC-MS and NMR.
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the [POI]-[pc-PROTAC]-[E3 Ligase] ternary complex upon light activation.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotin-PEG4-Alkyne | CAS:1458576-00-5 | Biopharma PEG [biochempeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Recent Advances in Optically Controlled PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-Activating PROTACs in Cancer: Chemical Design, Challenges, and Applications | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Proteome: Advanced Mass Spectrometry Applications of Phosphocleavable Biotin Linkers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the intricate landscape of proteomics and drug discovery, the identification and quantification of protein-protein interactions and post-translational modifications are paramount. Phosphocleavable biotin linkers have emerged as powerful tools in mass spectrometry-based proteomics, offering a robust method for the enrichment and subsequent identification of target proteins and peptides. These linkers incorporate a biotin moiety for high-affinity capture onto streptavidin supports and a chemically labile phosphate or phosphonate group that allows for selective cleavage and release of the captured molecules under mild conditions. This approach significantly reduces background noise from non-specific binders and endogenously biotinylated proteins, leading to higher confidence in target identification. This document provides detailed application notes, experimental protocols, and comparative data on the use of phosphocleavable and other cleavable biotin linkers in mass spectrometry workflows.
Core Concepts and Advantages
Phosphocleavable biotin linkers are a class of chemical tools designed to overcome the limitations of traditional biotin-streptavidin affinity purification. The extremely strong interaction between biotin and streptavidin (K d ≈ 10⁻¹⁵ M) makes the elution of biotinylated molecules difficult without harsh, denaturing conditions that can lead to the co-elution of contaminants.[1] Cleavable linkers introduce a point of controlled breakage between the biotin tag and the captured biomolecule, allowing for the selective release of the target molecules while the biotin tag and streptavidin remain bound to the solid support.
Key Advantages:
-
Reduced Background: Selective elution minimizes the co-purification of non-specifically bound proteins and endogenous biotinylated species.[1]
-
Mild Elution Conditions: Cleavage often occurs under mild acidic or chemical conditions, preserving the integrity of the released peptides for subsequent mass spectrometry analysis.[2]
-
Improved Signal-to-Noise Ratio: By reducing background, the signal-to-noise ratio in mass spectra is significantly improved, facilitating the identification of low-abundance proteins and peptides.
-
Enhanced Identification Confidence: The clean elution profiles lead to higher confidence in the identification of true interaction partners or modified peptides.
Types of Cleavable Biotin Linkers in Mass Spectrometry
While this document focuses on phosphocleavable linkers, it is valuable to understand the broader context of cleavable linker technologies used in proteomics.
-
Acid-Cleavable Linkers: These are among the most widely used.
-
Dialkoxydiphenylsilane (DADPS)-based linkers: Cleaved under mild acidic conditions (e.g., 10% formic acid).[2] They have been shown to be highly efficient in various chemical proteomics applications.[3][4][5]
-
Phosphonate-containing linkers (e.g., DSPP/PhoX, TBDSPP/tBu-PhoX): These trifunctional crosslinkers possess a phosphonic acid group that allows for enrichment using immobilized metal affinity chromatography (IMAC).[6][7][8]
-
-
Photocleavable (PC) Linkers: These linkers incorporate a photolabile group, often a 2-nitrobenzyl moiety, that can be cleaved by UV irradiation at specific wavelengths (typically 300-365 nm).[9][10][11] This method offers a reagent-free cleavage approach.
-
MS-Cleavable Linkers: These linkers are designed to fragment in the gas phase during tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).
-
Sulfoxide-containing linkers (e.g., DSSO, DSBSO): The C-S bonds are preferentially cleaved during CID, aiding in the identification of cross-linked peptides.[12]
-
-
Reducible Linkers:
-
Azobenzene (AZO)-based linkers: Cleaved by reduction with sodium dithionite.[4]
-
Quantitative Data Presentation
The choice of a cleavable linker can significantly impact the outcome of a proteomics experiment. The following tables summarize quantitative data from comparative studies of different cleavable linkers.
| Cleavable Linker Type | Enrichment Strategy | Number of Identified Unique Cysteine Residues | Reference |
| DADPS (Acid-cleavable) | Post-proteolytic digestion | ~10,000 | [3] |
| DADPS (Acid-cleavable) | Pre-proteolytic digestion | Not specified in detail, but post-digestion was superior | [3] |
| AZO (Reducible) | Post-proteolytic digestion | ~4,300 | [4] |
| AZO (Reducible) | Pre-proteolytic digestion | ~2,800 | [4] |
Table 1: Comparison of Identified Unique Cysteine Residues Using Different Cleavable Linkers. Data adapted from a study on profiling the cellular cysteinome.[3][4]
| Crosslinker | Enrichment | Fold Increase in Crosslinked Peptide IDs (vs. traditional methods) | Reference |
| DSPP (PhoX) | Fe-NTA | 5-10x | [7] |
| TBDSPP (tBu-PhoX) | Fe-NTA | 5-10x | [7] |
Table 2: Performance of Phospho-Enrichable Crosslinkers. Data from an optimized workflow for DSPP and TBDSPP.[7]
| Cleavable Linker | Cleavage Condition | Cleavage Efficiency | Reference | | --- | --- | --- | | DADPS | 10% Formic Acid, 0.5 h | >98% |[2] | | PC Biotin | UV light (300-350 nm), 5 min | Quantitative |[9] |
Table 3: Reported Cleavage Efficiencies of Selected Linkers.
Experimental Protocols
This section provides detailed methodologies for key experiments involving phosphocleavable and other cleavable biotin linkers.
Protocol 1: Protein Crosslinking and Enrichment using a Phospho-Enrichable Linker (DSPP/PhoX)
This protocol is adapted from an optimized workflow for DSPP (PhoX).[7]
Materials:
-
DSPP (PhoX) crosslinker
-
Protein sample (e.g., purified protein complex or cell lysate)
-
Crosslinking Buffer: 20 mM HEPES, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Lysis Buffer (for cells): RIPA buffer or similar, with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate
-
Fe-NTA Magnetic Beads
-
Binding/Wash Buffer: 80% Acetonitrile (ACN), 0.1% Trifluoroacetic Acid (TFA)
-
Elution Buffer: 5% Ammonium Hydroxide
-
C18 desalting columns/tips
Procedure:
-
Protein Preparation:
-
For purified proteins, dissolve the protein in Crosslinking Buffer to a final concentration of 1-10 µM.
-
For cell culture, treat cells with the desired stimulus, wash with ice-cold PBS, and lyse in Lysis Buffer. Quantify protein concentration using a BCA assay.
-
-
Crosslinking Reaction:
-
Prepare a fresh 50 mM stock solution of DSPP in dry DMSO or acetonitrile.[7]
-
Add the DSPP stock solution to the protein sample to achieve a final molar excess of 40-100x over the protein.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM Tris-HCl.
-
Incubate for 15 minutes at room temperature to quench the reaction.
-
-
Reduction, Alkylation, and Digestion:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Dilute the sample at least 4-fold with Digestion Buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Phosphopeptide Enrichment with Fe-NTA Beads:
-
Acidify the peptide digest with TFA to a final concentration of 0.1%.
-
Prepare the Fe-NTA magnetic beads according to the manufacturer's instructions. This typically involves washing the beads with Binding/Wash Buffer.
-
A bead slurry to sample ratio of 1:10 has been found to be sufficient.[7]
-
Add the prepared beads to the acidified peptide sample and incubate for 30 minutes at room temperature with gentle rotation.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer.
-
Wash the beads once with water.
-
Elute the bound phosphopeptides by incubating the beads with Elution Buffer for 10 minutes. Perform this step twice and combine the eluates.
-
-
Sample Cleanup and Mass Spectrometry:
-
Immediately neutralize the eluate with formic acid.
-
Desalt the enriched peptides using C18 tips or columns according to the manufacturer's protocol.
-
Dry the sample in a vacuum centrifuge and resuspend in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: Cleavage of an Acid-Cleavable Linker (DADPS) for Mass Spectrometry
This protocol describes the cleavage step for a DADPS-linked, biotin-enriched peptide sample.
Materials:
-
Enriched peptide sample bound to streptavidin beads
-
Cleavage Solution: 10% Formic Acid in water
-
Neutralization Buffer: 1 M Ammonium Bicarbonate
-
C18 desalting columns/tips
Procedure:
-
Washing of Enriched Beads:
-
After enrichment on streptavidin beads, wash the beads extensively to remove non-specific binders. A typical wash series includes high salt buffer, low salt buffer, and a final wash with water.
-
-
Acid Cleavage:
-
Resuspend the washed beads in the Cleavage Solution (10% Formic Acid).
-
Incubate for 30-60 minutes at room temperature with gentle agitation.[2]
-
-
Eluate Collection:
-
Centrifuge the beads and carefully collect the supernatant containing the cleaved peptides.
-
Perform a second elution with the Cleavage Solution to maximize recovery and combine the supernatants.
-
-
Neutralization and Desalting:
-
Neutralize the acidic eluate with Neutralization Buffer.
-
Desalt the cleaved peptides using C18 tips or columns.
-
-
Preparation for Mass Spectrometry:
-
Dry the desalted sample and resuspend for LC-MS/MS analysis.
-
Mandatory Visualizations
References
- 1. Fe3+-NTA magnetic beads as an alternative to spin column-based phosphopeptide enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. PhoX: An IMAC-Enrichable Cross-Linking Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 10. Purification of DNA Nanoparticles Using Photocleavable Biotin Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Biotinylating Azide-Modified Proteins with Biotin-PEG4-PC-PEG4-alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is a cornerstone of modern biological research and drug development. The ability to attach biotin to a protein of interest opens the door to a wide array of applications, including affinity purification, protein-protein interaction studies, and various detection assays. This document provides detailed application notes and protocols for the biotinylation of azide-modified proteins using a state-of-the-art reagent, Biotin-PEG4-PC-PEG4-alkyne.
This method leverages the power of bioorthogonal click chemistry, specifically the copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, to form a stable triazole linkage between an azide-modified protein and the alkyne-functionalized biotin reagent. A key feature of this compound is its photocleavable (PC) linker, which allows for the mild and specific release of the biotinylated protein and its interacting partners from streptavidin supports upon exposure to UV light. This is particularly advantageous for downstream applications such as mass spectrometry, where the presence of the large biotin-streptavidin complex can interfere with analysis. The dual polyethylene glycol (PEG4) spacers enhance the solubility and reduce steric hindrance of the reagent.
These protocols are designed to guide researchers through the two-step process of first introducing an azide handle onto the protein of interest, followed by the click chemistry reaction with this compound, and subsequent affinity purification and photocleavage.
Data Presentation
Table 1: Comparison of Azide-Alkyne Click Chemistry Reactions for Protein Biotinylation
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Reaction between a strained cyclooctyne (e.g., DBCO) and an azide without a metal catalyst. |
| Reaction Speed | Very fast (typically 1-4 hours at room temperature).[1] | Generally slower than CuAAC (typically 4-12 hours at room temperature).[1] |
| Biocompatibility | The copper catalyst can be cytotoxic, making it more suitable for in vitro applications.[1] | Copper-free, making it ideal for live-cell labeling and in vivo applications.[1] |
| Efficiency/Yield | High to very high.[1] | High, but can be slightly lower than CuAAC.[1] |
| Side Reactions | Minimal with appropriate ligands and oxygen scavenging. | Potential for side reactions with free thiols. |
| Typical Reagents | Protein: Azide-modified. Biotin Reagent: Biotin-alkyne. Catalyst: CuSO₄, Sodium Ascorbate. Ligand: TBTA or THPTA. | Protein: Azide-modified. Biotin Reagent: Biotin-DBCO or other strained alkyne. |
Table 2: Quantitative Parameters for Experimental Protocols
| Step | Parameter | Recommended Value | Notes |
| Protein Azide Modification | Molar excess of Azido-PEG-NHS Ester | 10- to 20-fold | The optimal ratio may need to be determined empirically for each protein. |
| Reaction Time | 1 hour at room temperature | ||
| Quenching Agent | 50-100 mM Tris-HCl | To stop the reaction and consume unreacted NHS ester. | |
| CuAAC Biotinylation | Molar excess of this compound | 10- to 50-fold | Higher excess can improve efficiency but may increase background. |
| Final concentration of CuSO₄ | 1 mM | ||
| Final concentration of Sodium Ascorbate | 5 mM | Should be prepared fresh. | |
| Final concentration of TBTA/THPTA | 1 mM | ||
| Reaction Time | 1-4 hours at room temperature | ||
| SPAAC Biotinylation | Molar excess of Biotin-PEG4-PC-PEG4-DBCO | 2- to 5-fold | Lower excess needed due to the high reactivity of strained alkynes. |
| Reaction Time | 4-12 hours at room temperature | Can be extended to 24 hours at 4°C. | |
| Photocleavage | UV Wavelength | 300-350 nm | [2][3] |
| UV Exposure Time | 5-15 minutes | Complete cleavage can occur in as little as 4-5 minutes.[2] | |
| Distance from UV Source | ~15 cm | [2] |
Experimental Protocols
Protocol 1: Introduction of Azide Groups into Proteins using Azido-PEG-NHS Ester
This protocol describes the modification of a protein with an N-hydroxysuccinimide (NHS) ester functionalized with an azide group to introduce a reactive handle for click chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS Ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS Ester stock solution to the protein solution. Gently mix and incubate for 1 hour at room temperature.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted Azido-PEG-NHS Ester and quenching buffer using a desalting column according to the manufacturer's instructions. The purified azide-modified protein is now ready for biotinylation.
Protocol 2: Biotinylation of Azide-Modified Proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the biotinylation of the azide-modified protein using this compound and a copper(I) catalyst.
Materials:
-
Azide-modified protein in an appropriate buffer
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of Sodium Ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of TBTA or THPTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.
-
Add the this compound stock solution to achieve a 10- to 50-fold molar excess over the protein.
-
Add the copper chelator (TBTA or THPTA) to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Remove excess reagents by passing the reaction mixture through a desalting column. The purified photocleavable biotinylated protein is ready for affinity purification.
Protocol 3: Biotinylation of Azide-Modified Proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free biotinylation of azide-modified proteins using a strained alkyne derivative of the biotin reagent (e.g., Biotin-PEG4-PC-PEG4-DBCO).
Materials:
-
Azide-modified protein
-
Biotin-PEG4-PC-PEG4-DBCO
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of Biotin-PEG4-PC-PEG4-DBCO in anhydrous DMSO.
-
Reaction Setup: To the solution of the azide-modified protein, add a 2- to 5-fold molar excess of the Biotin-PEG4-PC-PEG4-DBCO stock solution. Gently mix the components.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C.
-
Purification: Remove the excess, unreacted biotin reagent using a desalting column.
Protocol 4: Affinity Purification and Photocleavage of Biotinylated Proteins
This protocol describes the capture of the biotinylated protein using streptavidin-coated beads and subsequent release via photocleavage.
Materials:
-
Purified photocleavable biotinylated protein
-
Streptavidin-coated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS)
-
UV lamp (300-350 nm)
Procedure:
-
Binding:
-
Equilibrate the streptavidin beads with Binding/Wash Buffer.
-
Add the purified photocleavable biotinylated protein solution to the equilibrated beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).
-
Remove the supernatant and wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Photocleavage and Elution:
-
After the final wash, resuspend the beads in an appropriate volume of Elution Buffer.
-
Expose the bead suspension to UV light (300-350 nm) for 5-15 minutes at a distance of approximately 15 cm.[2]
-
Pellet the beads and collect the supernatant containing the eluted protein, now free of the biotin tag.
-
Visualizations
Caption: Experimental workflow for photocleavable biotinylation.
References
Application Notes and Protocols for Immobilizing Biomolecules using Biotin-PEG4-PC-PEG4-alkyne and Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immobilization of azide-modified biomolecules onto streptavidin-coated beads using the versatile, photocleavable linker, Biotin-PEG4-PC-PEG4-alkyne. This system offers a robust and highly specific method for capturing biomolecules of interest, with the unique advantage of subsequent release under gentle UV light conditions, preserving the integrity of the released molecule.
The workflow leverages the high-affinity interaction between biotin and streptavidin, one of the strongest non-covalent bonds known in biology, ensuring stable immobilization.[1] The incorporation of a polyethylene glycol (PEG) spacer enhances the water solubility of the conjugate and minimizes non-specific binding by creating a hydrophilic layer that repels unwanted protein adsorption.[2][3] The terminal alkyne group on the linker allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[4][5]
A key feature of the this compound linker is its photocleavable (PC) moiety.[6] Upon exposure to near-UV light (typically around 365 nm), the linker is cleaved, allowing for the gentle release of the captured biomolecule from the streptavidin bead support.[7][8] This is particularly advantageous for applications where the recovery of the biomolecule in its active form is crucial, such as in drug discovery and development, proteomics, and genomics research.[9][10]
Data Presentation
The following tables summarize key quantitative data related to the biomolecule immobilization and release process. These values are provided as a reference for experimental design and may vary depending on the specific biomolecule, streptavidin beads, and experimental conditions.
| Parameter | Value | Notes |
| Biotin-Streptavidin Interaction | ||
| Dissociation Constant (Kd) | ~10⁻¹⁴ M | Represents one of the strongest known non-covalent biological interactions.[1] |
| Streptavidin Bead Binding Capacity | ||
| Free Biotin | ≥ 12 nmol/mg of beads | This is the binding capacity for the small biotin molecule itself.[11][12] |
| Biotinylated IgG | ≥ 110 µg/mg of beads | The binding capacity for larger biomolecules is typically lower due to steric hindrance.[11] |
| Biotinylated 25 bp ssDNA | ~500 pmol/mg of beads | Binding capacity can vary significantly based on the size and nature of the biotinylated molecule.[13] |
| Photocleavage Conditions | ||
| UV Wavelength | 300 - 365 nm | Optimal cleavage is typically achieved around 365 nm.[7][8] |
| UV Intensity | 1 - 5 mW/cm² | Higher intensity can reduce cleavage time but may also damage sensitive biomolecules.[14] |
| Irradiation Time | 5 - 30 minutes | The optimal time should be determined empirically for each specific application.[7] |
Experimental Protocols
Protocol 1: Conjugation of Azide-Modified Biomolecule with this compound via Click Chemistry
This protocol describes the covalent attachment of the this compound linker to a biomolecule containing an azide group.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF
-
Desalting column or dialysis tubing for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, add the azide-modified biomolecule.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the biomolecule solution.
-
Add the TBTA solution to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
-
Purification:
-
Remove the excess unreacted this compound and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Verification of Biotinylation (Optional but Recommended):
-
The success of the biotinylation can be confirmed using methods such as a HABA assay, a gel-shift assay with streptavidin, or a Western blot using streptavidin-HRP.[7]
-
Protocol 2: Immobilization of Biotinylated Biomolecule on Streptavidin Beads
This protocol details the capture of the biotinylated biomolecule using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated biomolecule from Protocol 1
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Magnetic separation rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube. The amount of beads required will depend on the amount of biotinylated biomolecule to be captured and the binding capacity of the beads.[13]
-
Place the tube on a magnetic separation rack to pellet the beads. Carefully remove and discard the supernatant.
-
Remove the tube from the magnetic rack and add Binding/Wash Buffer. Resuspend the beads by gentle vortexing or pipetting.
-
Repeat the wash step two more times for a total of three washes.
-
-
Binding of Biotinylated Biomolecule:
-
After the final wash, resuspend the beads in Binding/Wash Buffer.
-
Add the purified biotinylated biomolecule solution to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to keep the beads suspended.
-
-
Washing:
-
Place the tube on the magnetic separation rack and discard the supernatant which contains any unbound biomolecule.
-
Wash the beads three times with an excess of Binding/Wash Buffer to remove non-specifically bound molecules.
-
Protocol 3: Photocleavage and Release of the Captured Biomolecule
This protocol describes the release of the immobilized biomolecule from the streptavidin beads using UV light.
Materials:
-
Streptavidin beads with immobilized biomolecule from Protocol 2
-
Release Buffer (a buffer suitable for the downstream application of the released biomolecule, e.g., PBS, Tris buffer)
-
UV lamp with an emission peak around 365 nm
-
UV-transparent reaction tube (e.g., quartz or certain plastics)
Procedure:
-
Bead Resuspension:
-
After the final wash in Protocol 2, remove the wash buffer and resuspend the beads in the desired Release Buffer in a UV-transparent tube.
-
-
UV Irradiation:
-
Place the tube containing the bead suspension under a UV lamp (e.g., 365 nm).
-
Irradiate the sample for 5-30 minutes.[7] The optimal irradiation time and distance from the UV source should be determined empirically. Gentle mixing during irradiation can ensure even exposure.
-
-
Collection of Released Biomolecule:
-
After irradiation, place the tube on a magnetic separation rack to pellet the streptavidin beads.
-
Carefully collect the supernatant, which now contains the released, purified biomolecule.
-
-
Analysis of Released Biomolecule:
-
The released biomolecule can be analyzed by methods such as SDS-PAGE, mass spectrometry, or functional assays to confirm its integrity and activity.
-
Visualizations
Caption: Experimental workflow for biomolecule immobilization and release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. goldbio.com [goldbio.com]
- 13. neb.com [neb.com]
- 14. PC-Biotin-PEG4-PEG4-alkyne|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Biotin-PEG4-PC-PEG4-alkyne in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-PC-PEG4-alkyne is a versatile, heterobifunctional linker designed for advanced targeted drug delivery systems. This molecule incorporates three key functionalities: a biotin moiety for targeting cells that overexpress the biotin receptor, a photocleavable (PC) linker for spatiotemporal control of drug release, and a terminal alkyne group for the conjugation of azide-modified therapeutic agents via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The dual polyethylene glycol (PEG4) spacers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic profile of the final conjugate.[1]
These features make this compound an ideal tool for constructing sophisticated drug delivery vehicles, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enabling precise delivery and controlled release of payloads to maximize therapeutic efficacy while minimizing off-target toxicity.[2][3]
Chemical Properties and Data
The physicochemical properties of this compound are summarized in the table below. These values are representative and may vary slightly between batches.
| Property | Value | Method of Determination |
| Molecular Weight | ~927 g/mol | Mass Spectrometry |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Solubility | Soluble in DMSO, DMF | Visual Inspection |
| Appearance | White to off-white solid | Visual Inspection |
| Storage | -20°C, desiccated | Manufacturer's Recommendation |
Applications
Biotin Receptor-Mediated Targeted Drug Delivery
Biotin receptors are overexpressed in a variety of cancer cells, making biotin an effective targeting ligand for delivering cytotoxic agents specifically to tumors.[4] Conjugates synthesized with this compound can bind to these receptors and be internalized through receptor-mediated endocytosis.[5][6]
Logical Relationship of the Drug Delivery System
Caption: Logical workflow of the targeted drug delivery system.
PROTAC Development
This compound can be utilized as a linker in the synthesis of PROTACs. In this application, the alkyne group is conjugated to a ligand for a target protein of interest (POI), while a separate molecule containing a ligand for an E3 ubiquitin ligase is attached to the biotin. The biotin then serves as a versatile handle for purification and in vitro assays using streptavidin beads. The photocleavable linker can provide an additional layer of control for studying PROTAC activity.[2][7]
Experimental Protocols
Protocol 1: Conjugation of Azide-Modified Drug to this compound via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction to conjugate an azide-modified therapeutic agent to the alkyne moiety of the linker.
Materials:
-
This compound
-
Azide-modified drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (100 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in deionized water)
-
Sodium ascorbate stock solution (100 mM in deionized water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns or equivalent for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the azide-modified drug in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution (1.0 equivalent).
-
Add the azide-modified drug solution (1.1 equivalents).
-
Add THPTA solution to a final concentration of 5 mM.
-
Add CuSO₄ solution to a final concentration of 1 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.
-
Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Remove excess reagents and catalyst by size-exclusion chromatography (e.g., PD-10 desalting column) or by preparative HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product by LC-MS and NMR spectroscopy.
-
Experimental Workflow for CuAAC Conjugation
Caption: Workflow for CuAAC conjugation of an azide-modified drug.
Protocol 2: Light-Triggered Drug Release and Analysis
This protocol describes the procedure for inducing drug release from the biotin-drug conjugate via photocleavage and subsequent analysis. The photocleavable linker is based on o-nitrobenzyl chemistry, which typically cleaves upon exposure to UV light (e.g., 365 nm).[8][9][10]
Materials:
-
Biotin-PEG4-PC-PEG4-Drug conjugate (from Protocol 1) dissolved in PBS or cell culture medium
-
UV lamp (365 nm) with a calibrated power output
-
Quartz cuvette or microplate
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Sample Preparation:
-
Prepare a solution of the conjugate at a known concentration in the desired buffer (e.g., PBS). The concentration should be adjusted to have an absorbance of less than 0.1 at 365 nm to ensure uniform light penetration.
-
-
Irradiation:
-
Place the sample in a quartz cuvette or a UV-transparent microplate.
-
Expose the sample to 365 nm UV light at a specific intensity (e.g., 1-5 mW/cm²) for a defined period. Aliquots can be taken at various time points to monitor the release kinetics. A non-irradiated sample should be kept as a control.
-
-
Analysis of Drug Release:
-
Inject the irradiated and control samples into an HPLC system equipped with a suitable column and detector for the drug molecule.
-
Quantify the amount of released drug by comparing the peak area to a standard curve of the free drug.
-
The percentage of drug release can be calculated as: % Release = (Amount of released drug / Initial total amount of conjugated drug) * 100
-
Representative Data for Light-Triggered Drug Release:
The following table shows representative data for the light-triggered release of a model drug from a photocleavable linker conjugate.
| Irradiation Time (min) | % Drug Release (at 365 nm, 5 mW/cm²) |
| 0 | 0 |
| 5 | 25.3 |
| 10 | 48.7 |
| 20 | 75.1 |
| 30 | 92.5 |
Protocol 3: PROTAC-Mediated Protein Degradation Assay
This protocol outlines a general workflow for evaluating the degradation of a target Protein of Interest (POI) in cells treated with a PROTAC synthesized using the biotinylated linker.
Materials:
-
PROTAC molecule
-
Cell line expressing the POI
-
Cell culture medium and reagents
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values from the dose-response curve.
-
Representative Data for PROTAC Efficacy:
This table provides example quantitative data for a well-characterized PROTAC.
| Parameter | Value | Method of Determination |
| DC₅₀ | 25 nM | Western Blot |
| Dₘₐₓ | >90% | Western Blot |
| Ternary Complex Kᴅ | 50 nM | Isothermal Titration Calorimetry (ITC) |
| Cell Permeability | Moderate to High | Cellular Thermal Shift Assay (CETSA) |
Signaling and Mechanistic Pathways
Biotin Receptor-Mediated Endocytosis
The targeting capability of the biotinylated conjugate relies on the process of receptor-mediated endocytosis, which is a clathrin-dependent pathway.[5][11]
Biotin Receptor-Mediated Endocytosis Pathway
Caption: Pathway of biotin-conjugate internalization and release.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][7]
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Disclaimer
The protocols and data presented in these application notes are intended for guidance and are based on established methodologies for similar molecules. Optimal conditions for specific applications, proteins, and cell lines should be determined empirically by the end-user. This product is for research use only and is not intended for diagnostic or therapeutic procedures.
References
- 1. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Affinity Capture Using Cleav-able Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction to Affinity Capture with Cleavable Linkers
Affinity capture is a powerful technique for isolating and purifying specific biomolecules from complex mixtures.[1] This method relies on the highly specific interaction between a "bait" molecule, which is immobilized on a solid support, and its "prey" or target molecule. While effective, a significant challenge lies in the elution of the captured molecule without disrupting its structure and function, as harsh conditions are often required to break the strong affinity interaction.[1]
Cleavable linkers offer an elegant solution to this problem by introducing a selectively severable bond between the affinity tag and the bait molecule. This allows for the gentle release of the captured complex under specific conditions, preserving the integrity of the purified proteins and their interactions.[2] This approach is particularly advantageous for downstream applications such as mass spectrometry, structural analysis, and functional assays.
This document provides a detailed overview of experimental designs for affinity capture using various types of cleavable linkers, complete with experimental protocols, quantitative data comparisons, and visual workflows.
Types of Cleavable Linkers and Their Applications
Several classes of cleavable linkers are available, each with distinct cleavage mechanisms and applications. The choice of linker depends on the specific experimental requirements, including the nature of the target protein, the desired elution conditions, and compatibility with downstream analyses.
Disulfide Linkers
Disulfide linkers are widely used due to their susceptibility to cleavage under mild reducing conditions. The disulfide bond (S-S) is stable at physiological pH but can be readily cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This gentle cleavage is crucial for preserving protein structure and post-translational modifications.[2]
Applications:
-
Affinity purification-mass spectrometry (AP-MS) for protein-protein interaction studies.
-
Isolation of protein complexes for structural and functional analysis.
-
Targeted drug delivery, such as in antibody-drug conjugates (ADCs).[2]
Acid-Labile Linkers
Acid-labile linkers are designed to be cleaved under acidic conditions. A common example is the dialkoxydiphenylsilane (DADPS) linker, which can be efficiently cleaved with formic acid.[3][4] Another type utilizes a cyclic acetal moiety that is stable under physiological conditions but is cleaved with mildly acidic solutions like 1% trifluoroacetic acid (TFA).[5]
Applications:
-
Chemical proteomics for identifying small molecule-protein interactions.[3][4]
-
Situations where reducing agents might interfere with the sample.
-
Drug delivery systems targeting acidic environments like endosomes and lysosomes.
Photocleavable (PC) Linkers
Photocleavable linkers incorporate a photolabile group, such as a nitrobenzyl moiety, that can be cleaved upon exposure to UV light at a specific wavelength.[6] This method offers high spatial and temporal control over the release of the captured molecule.
Applications:
-
Spatially controlled release of biomolecules from surfaces.
-
Time-resolved studies of biological processes.
-
Applications where the addition of chemical reagents for cleavage is undesirable.
Enzyme-Cleavable Linkers
Enzyme-cleavable linkers contain a specific recognition sequence for a protease, such as Tobacco Etch Virus (TEV) protease. The high specificity of the protease ensures that only the linker is cleaved, leaving the target protein intact.
Applications:
-
Removal of affinity tags from recombinant proteins to obtain the native protein sequence.
-
Controlled release of proteins in cellular environments where the specific protease is present.
-
Drug delivery systems targeting tissues with high enzymatic activity.[]
Quantitative Data Comparison of Cleavable Linkers
The efficiency of affinity capture and release can vary significantly depending on the type of cleavable linker used. The following tables summarize quantitative data from comparative studies.
| Linker Type | Bait Protein/Probe | Prey Protein/Target | Matrix | Elution/Cleavage Conditions | Recovery/Yield/Identification | Reference |
| DADPS (Acid-Labile) | Iodoacetamide Alkyne | Cellular Cysteinome | Streptavidin | Formic Acid | Identified a higher number of unique cysteine residues compared to AZO linker. | [3][4] |
| AZO (Reducible) | Iodoacetamide Alkyne | Cellular Cysteinome | Streptavidin | Sodium Dithionite | Identified fewer unique cysteine residues compared to DADPS linker. | [3][4] |
| Disulfide | Biotinylated Antibody | Protein Complex | Streptavidin Agarose | 50 mM DTT | High efficiency, preserves protein integrity. | [2] |
| Photocleavable | Biotinylated Probe | Protein | Streptavidin Resin | UV light (e.g., 365 nm) | High cleavage efficiency, but potential for photodamage. | |
| Enzyme-Cleavable (Intein) | Target Protein-Intein-Tag | Target Protein | None (self-aggregation) | pH and temperature shift | 1.6-10.4 µg/mg wet cell pellet |
Note: Direct comparison of yields across different studies can be challenging due to variations in experimental conditions, bait/prey systems, and analytical methods. The data presented here is intended to provide a general overview of the performance of different linker types.
Experimental Protocols
Here we provide detailed protocols for affinity capture using disulfide, acid-labile, photocleavable, and enzyme-cleavable linkers.
Protocol 1: Affinity Capture with a Disulfide-Cleavable Linker
This protocol is adapted from the Cleavable Affinity Purification (Cl-AP) method.
Materials:
-
Beads: Protein A or G magnetic beads
-
Antibody: Specific antibody against the bait protein
-
Linker: Sulfo-NHS-SS-Biotin (or similar disulfide-containing, amine-reactive biotinylation reagent)
-
Cell Lysate: Containing the bait protein and its interacting partners
-
Lysis Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors
-
Wash Buffer: e.g., Lysis buffer with lower detergent concentration (0.1% NP-40)
-
Elution Buffer: Wash buffer containing 50 mM DTT
-
Neutralization Buffer (optional): e.g., 1 M Tris-HCl, pH 8.0
-
Streptavidin-coated beads
Procedure:
-
Antibody-Linker Conjugation: a. Resuspend antibody in a suitable buffer (e.g., PBS). b. Add a 20-fold molar excess of Sulfo-NHS-SS-Biotin to the antibody solution. c. Incubate for 30 minutes at room temperature. d. Remove excess, unreacted linker using a desalting column.
-
Immobilization of Biotinylated Antibody: a. Wash streptavidin-coated beads with wash buffer. b. Add the biotinylated antibody to the beads and incubate for 1 hour at 4°C with gentle rotation. c. Wash the beads three times with wash buffer to remove unbound antibody.
-
Affinity Capture: a. Add cell lysate to the antibody-conjugated beads. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: a. Pellet the beads (e.g., using a magnetic rack) and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of cold wash buffer.
-
Elution: a. Resuspend the beads in 50-100 µL of elution buffer containing 50 mM DTT. b. Incubate for 30 minutes at room temperature with occasional vortexing. c. Pellet the beads and collect the supernatant containing the eluted protein complexes. d. (Optional) If DTT interferes with downstream applications, it can be removed using a desalting column.
Protocol 2: Affinity Capture with an Acid-Labile (DADPS) Linker
This protocol is based on a chemical proteomics workflow for identifying protein-small molecule interactions.
Materials:
-
Probe: Alkyne-tagged small molecule of interest
-
Linker: Azide-functionalized DADPS-biotin linker
-
Cell Lysate: Treated with the alkyne-tagged probe
-
Click Chemistry Reagents: Copper(II) sulfate, TBTA, and sodium ascorbate
-
Streptavidin-coated beads
-
Wash Buffers: e.g., PBS with varying concentrations of SDS
-
Elution Buffer: 10% Formic Acid
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with the alkyne-tagged small molecule probe. b. Lyse the cells in a suitable buffer containing protease inhibitors.
-
Click Chemistry Reaction: a. To the cell lysate, add the azide-functionalized DADPS-biotin linker. b. Add copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate to initiate the click reaction. c. Incubate for 1 hour at room temperature.
-
Protein Precipitation and Resuspension: a. Precipitate the proteins using a methanol/chloroform/water extraction. b. Resuspend the protein pellet in a buffer containing SDS.
-
Affinity Capture: a. Add streptavidin-coated beads to the resuspended protein solution. b. Incubate for 1.5 hours at room temperature with gentle rotation.
-
Washing: a. Wash the beads sequentially with PBS containing 0.2% SDS, 6 M urea, and finally with PBS.
-
On-bead Digestion (Optional, for MS analysis): a. Resuspend the beads in a digestion buffer (e.g., 8 M urea in triethylammonium bicarbonate). b. Reduce with DTT and alkylate with iodoacetamide. c. Dilute the urea and digest the proteins with trypsin overnight.
-
Elution: a. To elute the captured peptides (after on-bead digestion), wash the beads with water and then add 10% formic acid. b. Incubate for 30 minutes at room temperature. c. Collect the supernatant containing the cleaved peptides.
Protocol 3: Affinity Capture with a Photocleavable Linker
Materials:
-
Bait: Biotinylated bait molecule with a photocleavable linker
-
Cell Lysate: Containing the prey protein(s)
-
Streptavidin-coated beads
-
Binding/Wash Buffer: e.g., PBS with 0.05% Tween-20
-
UV Light Source: e.g., a UV lamp with an emission maximum around 365 nm
Procedure:
-
Immobilization of Bait: a. Incubate streptavidin-coated beads with the biotinylated, photocleavable bait molecule for 1 hour at room temperature. b. Wash the beads three times with binding/wash buffer to remove unbound bait.
-
Affinity Capture: a. Add cell lysate to the bait-conjugated beads. b. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: a. Wash the beads 3-5 times with cold binding/wash buffer.
-
Elution: a. Resuspend the beads in a minimal volume of a suitable buffer. b. Expose the bead slurry to UV light (e.g., 365 nm) for a predetermined amount of time (typically 5-30 minutes). The optimal exposure time should be determined empirically. c. Pellet the beads and collect the supernatant containing the eluted prey protein.
Protocol 4: Affinity Capture with an Enzyme-Cleavable Linker (TEV Protease)
Materials:
-
Fusion Protein: Bait protein fused to an affinity tag (e.g., His-tag, GST-tag) via a TEV protease recognition site (ENLYFQG/S).
-
Affinity Resin: e.g., Ni-NTA agarose for His-tagged proteins, Glutathione agarose for GST-tagged proteins.
-
Cell Lysate: Containing the expressed fusion protein and its interacting partners.
-
Binding/Wash Buffer: Specific to the affinity tag used.
-
TEV Protease
-
Cleavage Buffer: e.g., 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT.
Procedure:
-
Affinity Capture: a. Incubate the cell lysate with the appropriate affinity resin for 1-2 hours at 4°C. b. Wash the resin extensively with binding/wash buffer to remove non-specifically bound proteins.
-
On-column Cleavage and Elution: a. Equilibrate the resin with the bound fusion protein complex in cleavage buffer. b. Add TEV protease to the resin (the optimal amount should be determined empirically, but a 1:50 to 1:100 protease-to-fusion protein ratio by weight is a good starting point). c. Incubate overnight at 4°C or for a few hours at room temperature with gentle mixing. d. Collect the flow-through, which contains the cleaved bait protein and its interacting partners. The affinity tag remains bound to the resin.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in affinity capture workflows with different cleavable linkers.
Troubleshooting
Common issues in affinity capture experiments with cleavable linkers include low yield, non-specific binding, and incomplete cleavage. The following table provides a guide to troubleshooting these problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Protein | Inefficient immobilization of bait protein. | Optimize the conjugation chemistry and blocking steps. |
| Weak interaction between bait and prey. | Increase incubation time; optimize buffer conditions (pH, salt concentration). | |
| Premature cleavage of the linker. | Ensure storage conditions are appropriate; for disulfide linkers, avoid reducing agents until the elution step. | |
| Incomplete elution. | Optimize cleavage conditions (e.g., increase concentration of cleaving agent, extend incubation time, or increase UV exposure). | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by adding low concentrations of detergent or increasing salt concentration). |
| Hydrophobic or ionic interactions with the solid support. | Add non-ionic detergents or salts to the lysis and wash buffers; use a pre-clearing step with unconjugated beads. | |
| Incomplete Cleavage | Steric hindrance of the cleavage site. | Design linkers with longer spacer arms; optimize the concentration of the cleaving agent and reaction time. |
| Inactive cleaving agent (e.g., old DTT, denatured protease). | Use fresh reagents; ensure proper storage and handling of enzymes. | |
| For photocleavable linkers, insufficient UV exposure. | Increase the duration or intensity of UV irradiation; ensure the sample is close to the light source. |
Conclusion
The use of cleavable linkers significantly enhances the utility of affinity capture by enabling the gentle and specific elution of target molecules. This preserves their native structure and function, making it an invaluable tool for a wide range of applications in proteomics, drug discovery, and molecular biology. Careful consideration of the linker chemistry, experimental design, and optimization of each step are crucial for successful outcomes. The protocols and troubleshooting guide provided in this document serve as a comprehensive resource for researchers employing this powerful technique.
References
Application Notes and Protocols for the Enzymatic Cleavage of Biotin-PEG4-PC-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the enzymatic cleavage of the phosphonate-carbonate (PC) linker within the Biotin-PEG4-PC-PEG4-alkyne molecule. This specific linker is a type of phosphatase-cleavable linker, designed for controlled release of a cargo molecule, in this case, an alkyne-functionalized PEG spacer. Such cleavable linkers are integral components in advanced bioconjugation and drug delivery systems, including antibody-drug conjugates (ADCs), where precise release of a payload at a target site is paramount for efficacy and safety. The protocol herein details the use of alkaline phosphatase as the enzymatic trigger for this cleavage.
The PC linker is engineered to be stable in systemic circulation but susceptible to cleavage by phosphatases, which can be found in higher concentrations in specific cellular compartments like lysosomes or within the tumor microenvironment.[] The cleavage is initiated by the enzymatic hydrolysis of the phosphate ester. This event triggers a self-immolative cascade, leading to the release of the alkyne-containing payload.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Cleavage of this compound
This protocol outlines a standard procedure for the in vitro cleavage of the PC linker using alkaline phosphatase (ALP).
Materials:
-
This compound
-
Alkaline Phosphatase (from bovine intestinal mucosa or similar)
-
Reaction Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM ZnSO₄, pH 8.0
-
Quenching Solution: 0.5 M EDTA, pH 8.0
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Formic acid (for LC-MS)
Equipment:
-
Thermomixer or water bath set to 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (optional, for product identification)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL (e.g., ~100 units/mL) stock solution of alkaline phosphatase in a suitable storage buffer (e.g., Tris-buffered saline).
-
Prepare the Reaction Buffer and Quenching Solution.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
88 µL of Reaction Buffer
-
2 µL of 10 mM this compound stock solution (final concentration: 200 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 1 mg/mL alkaline phosphatase stock solution (final concentration: 100 µg/mL).
-
Prepare a negative control reaction by adding 10 µL of storage buffer instead of the enzyme solution.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C in a thermomixer or water bath.
-
For a time-course experiment, prepare multiple identical reaction tubes and stop the reaction at different time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr).
-
-
Reaction Quenching:
-
At each desired time point, stop the reaction by adding 10 µL of 0.5 M EDTA solution to the reaction tube. EDTA chelates the divalent cations (Mg²⁺ and Zn²⁺) that are essential for alkaline phosphatase activity.
-
Alternatively, the enzyme can be heat-inactivated at 65°C for 10-30 minutes, followed by the addition of EDTA.[2]
-
-
Sample Analysis by HPLC:
-
Prior to injection, centrifuge the quenched reaction samples at high speed for 5-10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC using a C18 column.
-
A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the reaction by observing the decrease in the peak area of the starting material (this compound) and the increase in the peak area of the cleaved alkyne product over time.
-
The identity of the peaks can be confirmed by LC-MS analysis.
-
Data Analysis:
-
Calculate the percentage of cleavage at each time point using the following formula: % Cleavage = [Peak Area of Cleaved Product / (Peak Area of Starting Material + Peak Area of Cleaved Product)] * 100
Quantitative Data Summary
The following table provides representative data for the enzymatic cleavage of a phosphatase-cleavable linker over time, as analyzed by HPLC.
| Time Point | Percentage of Cleavage (%) |
| 0 min | 0 |
| 15 min | 25 |
| 30 min | 48 |
| 1 hour | 75 |
| 2 hours | 92 |
| 4 hours | >98 |
Note: This data is illustrative and the actual rate of cleavage can vary depending on the specific substrate, enzyme concentration, and reaction conditions.
Visualizations
Signaling Pathway: Enzymatic Cleavage of the PC Linker
Caption: Mechanism of phosphatase-cleavable linker cleavage.
Experimental Workflow
Caption: Experimental workflow for the in vitro cleavage assay.
Troubleshooting
-
No or Low Cleavage:
-
Inactive Enzyme: Verify the activity of the alkaline phosphatase using a standard substrate like p-nitrophenyl phosphate (pNPP).
-
Incorrect Buffer Conditions: Ensure the pH of the reaction buffer is optimal for the enzyme (typically pH 8.0-9.0 for ALP) and that essential cofactors (Mg²⁺, Zn²⁺) are present.
-
Inhibitors: Phosphate ions are potent inhibitors of alkaline phosphatase. Ensure all reagents are free from phosphate contamination.
-
-
Inconsistent Results:
-
Temperature Fluctuations: Maintain a constant temperature of 37°C during incubation.
-
Pipetting Errors: Use calibrated pipettes for accurate reagent dispensing.
-
Incomplete Quenching: Ensure the quenching agent is added promptly and mixed thoroughly to stop the reaction completely.
-
Conclusion
The protocol described provides a robust method for the controlled in vitro cleavage of the this compound linker using alkaline phosphatase. This methodology is essential for the characterization of bioconjugates that utilize phosphatase-cleavable linkers, enabling researchers to verify the release mechanism and quantify the cleavage kinetics. Such data is critical for the development of effective targeted therapies and diagnostic agents. The provided workflow and troubleshooting guide will aid in the successful implementation and optimization of this important assay.
References
Troubleshooting & Optimization
Technical Support Center: Improving Biotin-PEG4-PC-PEG4-alkyne Conjugation Efficiency
Welcome to the Technical Support Center for optimizing the conjugation of Biotin-PEG4-PC-PEG4-alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the conjugation of this compound?
A1: The conjugation of this compound relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the terminal alkyne group of the biotin reagent and an azide-functionalized molecule.[1][2] The reaction is highly specific and efficient, making it ideal for bioconjugation in complex biological samples.[1]
Q2: What are the critical components required for a successful CuAAC reaction with this compound?
A2: A typical CuAAC reaction requires the following:
-
This compound: The biotinylating agent containing the terminal alkyne.
-
Azide-modified molecule: Your target molecule functionalized with an azide group.
-
Copper(I) catalyst: This is the active catalyst for the reaction, typically generated in situ from a Copper(II) source like Copper(II) sulfate (CuSO₄).
-
Reducing agent: A reagent such as sodium ascorbate is used to reduce the Cu(II) precursor to the active Cu(I) state.[1][3]
-
Copper-chelating ligand: A ligand, such as THPTA or TBTA, is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and enhancing reaction efficiency.[1][3]
Q3: What is the significance of the dual PEG4 linkers in the this compound molecule?
A3: The two polyethylene glycol (PEG4) spacers in the molecule serve several important functions. They increase the overall water solubility of the reagent and the final conjugate.[4] The linkers also provide flexibility and reduce steric hindrance, which can improve the accessibility of the biotin moiety for subsequent binding to streptavidin or avidin.[4]
Q4: Can this conjugation be performed without a copper catalyst?
A4: While the primary method for conjugating terminal alkynes like the one in this compound is the copper-catalyzed reaction, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) exists.[4] However, SPAAC requires a strained cyclooctyne (e.g., DBCO or BCN) on one of the molecules instead of a terminal alkyne. Therefore, for the specific molecule , a copper catalyst is necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during your conjugation experiments with this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[4] | - Ensure all buffers and solutions are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. - Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). - Perform the reaction under an inert atmosphere if possible. |
| Inhibitory Buffer Components: Certain buffer components can interfere with the reaction. | - Avoid using Tris buffer, as the primary amine can chelate copper and inhibit the reaction. - Use amine-free buffers such as PBS, HEPES, or MOPS.[1] |
| Impure Reagents: Impurities in the this compound or the azide-containing molecule can inhibit the catalyst. | - Use high-purity reagents. If you suspect impurities, consider purifying your starting materials. - Verify the integrity of your reagents, especially if they have been stored for a long time. |
| Incorrect Reagent Stoichiometry: The molar ratio of reactants and catalyst components is critical. | - Optimize the molar excess of the this compound to the azide-modified molecule. A 2 to 10-fold molar excess of the biotin-alkyne is a common starting point.[3] - Ensure a sufficient excess of the reducing agent (5-10 fold molar excess over CuSO₄) is present.[4] - Maintain an optimal ligand-to-copper ratio, typically between 2:1 and 5:1.[3][5] |
| Inaccessible Alkyne/Azide Groups: The reactive groups on large biomolecules may be sterically hindered. | - Consider using a denaturant (e.g., DMSO) in your reaction mixture to improve the accessibility of the functional groups. - The long PEG linkers in the this compound are designed to minimize this issue, but further optimization may be needed for particularly complex molecules. |
Problem 2: Precipitation in the Reaction Mixture
| Possible Cause | Recommended Solution |
| Poor Reagent Solubility: The this compound or your azide-modified molecule may have limited solubility in the reaction buffer. | - Dissolve the reagents in a small amount of a compatible organic solvent like DMSO or DMF before adding them to the aqueous reaction buffer.[1][3] - If precipitation of the biotin-alkyne is observed, gentle heating (e.g., 3 minutes at 80°C) followed by vortexing can aid in dissolution.[6] |
| Catalyst Precipitation: The copper catalyst or its complexes can precipitate at high concentrations or in incompatible buffers. | - Ensure all components are fully dissolved before initiating the reaction. - Optimize the catalyst concentration; higher concentrations are not always better and can lead to precipitation. |
| Insoluble Byproducts: Side reactions can sometimes lead to the formation of insoluble products. | - Ensure proper deoxygenation to minimize side reactions like alkyne homocoupling (Glaser coupling). |
Quantitative Data Summary
The following tables provide starting concentration ranges for key reagents in a typical CuAAC reaction. These should be optimized for your specific application.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| This compound | 1.5 - 10 µM (for cell imaging) or 2-10 fold molar excess over the azide-molecule | Concentration should be optimized based on the alkyne-modified substrate.[4] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Higher concentrations may be required for more complex samples.[4] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 fold molar excess over CuSO₄ | Should always be prepared fresh.[4] |
| Copper Stabilizing Ligand (e.g., THPTA) | 1-5 fold molar excess over CuSO₄ | The optimal ratio depends on the specific ligand and substrates.[4] |
Experimental Protocols
Protocol 1: General Protocol for Biotinylation of a Purified Azide-Modified Protein
This protocol provides a starting point and may require optimization.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
2. Reaction Setup:
-
In a microcentrifuge tube, dissolve your azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 25 µM.
-
Add the this compound stock solution to a final concentration of 50 µM (a 2-fold molar excess).
-
In a separate tube, prepare a premix of the catalyst by combining the CuSO₄ and THPTA stock solutions. Add this premix to the reaction tube to achieve final concentrations of 250 µM CuSO₄ and 1.25 mM THPTA (a 1:5 ratio).[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5 mM.[1]
3. Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
4. Purification:
-
Remove excess reagents and the copper catalyst using a desalting column, dialysis, or protein precipitation with cold acetone.[1]
Protocol 2: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography
This protocol is for the enrichment of biotinylated proteins after the conjugation reaction.
1. Bead Preparation:
-
Resuspend the streptavidin-agarose resin and transfer the desired amount to a new tube.
-
Wash the beads with a suitable binding buffer (e.g., PBS) to remove any storage solution.
2. Binding:
-
Add the purified reaction mixture containing the biotinylated protein to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for binding.
3. Washing:
-
Pellet the beads by centrifugation and remove the supernatant.
-
Wash the beads multiple times with the binding buffer to remove any non-specifically bound proteins.
4. Elution:
-
Elute the biotinylated proteins from the beads using a denaturing elution buffer (e.g., containing SDS and/or urea) or by boiling in SDS-PAGE sample buffer.[7] For applications requiring the native protein, specialized cleavable biotin linkers would be necessary.
Visualizations
Experimental Workflow for this compound Conjugation
Caption: A step-by-step workflow for a typical CuAAC experiment.
Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree for troubleshooting low yield in CuAAC reactions.
Simplified Signaling Pathway Involving a Biotinylated Probe
Caption: A simplified diagram illustrating the use of a biotinylated probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Reducing Non-Specific Binding in Biotin Pull-Down Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with non-specific binding in biotin pull-down assays.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
High Background & Non-Specific Binding
Q1: I'm observing a high background with many non-specific proteins in my pull-down eluate. What are the common causes and how can I fix this?
High background is a frequent issue and can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Insufficient Blocking: The blocking step is crucial to prevent proteins from non-specifically adhering to the streptavidin beads.
-
Solution: Optimize your blocking conditions. Increase the concentration of your blocking agent (e.g., 1-5% BSA) or prolong the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1] Be cautious with blocking agents like non-fat dry milk as it contains endogenous biotin which can interfere with the assay.[1][2] If you suspect this, switch to a biotin-free blocking agent like BSA or casein.[2][3]
-
-
Inadequate Washing: Insufficient or low-stringency washing may not effectively remove weakly bound, non-specific proteins.[1]
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically bind to the beads or bait protein through hydrophobic or electrostatic interactions.
-
Non-Specific Binding to Streptavidin Beads: Some proteins inherently bind to the streptavidin beads themselves.
-
Solution: Pre-clear your lysate by incubating it with streptavidin beads alone before adding your biotinylated bait.[1] This will help remove proteins that have an affinity for the beads.
-
Q2: My negative control (beads only, no biotinylated bait) shows significant protein binding. What does this indicate and what should I do?
This result strongly suggests that proteins in your lysate are binding directly to the streptavidin beads.
-
Troubleshooting Steps:
-
Pre-clearing your lysate is the most effective solution for this issue.[1] Incubating the lysate with streptavidin beads prior to the actual pull-down will deplete the sample of these non-specific binders.
-
Optimize your blocking and washing protocols as described in Q1. Ensure your blocking agent is effective and your wash steps are stringent enough to remove these interactions.
-
Endogenous Biotin & Biotinylation Issues
Q3: I suspect endogenous biotin in my sample is causing interference. How can I confirm and mitigate this?
Endogenously biotinylated proteins are naturally present in cells and can be a significant source of background as they will be captured by the streptavidin beads.
-
Confirmation: Run a control where you perform the pull-down with your cell lysate and streptavidin beads but without your biotinylated bait. If you detect known endogenously biotinylated proteins (e.g., carboxylases), then endogenous biotin is a contributing factor.
-
Mitigation Strategies:
-
Avidin/Biotin Blocking: Pre-incubate your sample with an excess of free avidin to block the endogenous biotin. Then, add an excess of free biotin to saturate the remaining biotin-binding sites on the avidin before adding your biotinylated bait.[2]
-
Streptavidin Bead Depletion: Pre-clear the lysate by incubating it with streptavidin beads to remove endogenously biotinylated proteins before proceeding with your pull-down.[2][4]
-
Q4: Could the biotinylation of my bait protein be the source of non-specific binding?
Yes, over-biotinylation can lead to increased non-specific interactions.
-
Explanation: Excessive biotinylation can alter the charge and hydrophobicity of your bait protein, causing it to aggregate or bind non-specifically to other proteins.[2]
-
Solution: Optimize the molar ratio of biotin to protein during the conjugation reaction to avoid over-labeling.[2] Perform a titration experiment to find the optimal concentration of your biotinylated bait that gives the best signal-to-noise ratio.
Data Presentation
Table 1: Comparison of Common Blocking Buffers
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available, effective at reducing hydrophobic interactions.[3] | Can be a source of contamination if not high purity; some preparations may contain biotin. |
| Casein | 1-3% | Can provide lower backgrounds than BSA, recommended for biotin-avidin systems.[3] | May interfere with some antibody-antigen interactions. |
| Non-fat Dry Milk | 1-5% | Inexpensive and readily available. | Contains endogenous biotin and phosphoproteins, which can interfere with detection systems.[1][5] |
| Fish Gelatin | 0.1-0.5% | Less likely to cross-react with mammalian antibodies. | Not recommended for biotin detection systems as it can contain endogenous biotin.[6] |
| Synthetic Polymers (e.g., PEG) | Varies | Animal-free, reduces the risk of biological contaminants.[3] | May not be as effective as protein-based blockers for all applications. |
Table 2: Effect of Wash Buffer Additives on Stringency
| Additive | Typical Concentration Range | Mechanism of Action | Impact on Non-Specific Binding |
| NaCl | 150 mM - 1 M | Disrupts ionic interactions.[7] | Increasing concentration significantly reduces non-specific binding due to charge. |
| Tween-20 | 0.05% - 0.5% | Non-ionic detergent that disrupts hydrophobic interactions.[1] | Effective at reducing background from hydrophobic proteins. |
| Triton X-100 | 0.1% - 1% | Non-ionic detergent, stronger than Tween-20. | Can be used for more stringent washing to remove tightly bound non-specific proteins. |
| SDS | 0.01% - 0.1% | Ionic detergent that can disrupt strong protein-protein interactions. | Use with caution as it can also disrupt the specific interaction of interest. |
| Urea | 1 - 2 M | Denaturant that disrupts hydrogen bonds.[7] | Highly stringent wash, useful for proximity-labeling experiments like BioID.[7] |
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate
This protocol is recommended to remove proteins that non-specifically bind to the streptavidin beads.
-
Prepare Streptavidin Beads: For each 1 mg of cell lysate, use 20-30 µL of streptavidin bead slurry.
-
Wash Beads: Wash the beads twice with 1 mL of ice-cold lysis buffer (without protease inhibitors). Use a magnetic stand to separate the beads between washes.[4]
-
Incubate with Lysate: Add the washed streptavidin beads to the cell lysate.
-
Rotate: Incubate the lysate-bead mixture for 1-2 hours at 4°C with gentle rotation.[4]
-
Separate Beads: Pellet the beads using a magnetic stand.
-
Collect Supernatant: Carefully collect the supernatant, which is now the pre-cleared lysate. Proceed with your biotin pull-down assay.[4]
Protocol 2: Biotin Pull-Down Assay
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the desired amount to a new tube. Wash the beads three times with a suitable binding/wash buffer.[1]
-
Binding of Biotinylated Bait: Add the biotinylated bait protein to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash: Wash the beads three times with binding/wash buffer to remove unbound bait protein.[1]
-
Incubation with Lysate: Add the pre-cleared cell lysate to the beads coupled with the biotinylated bait. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[1]
-
Washing: After incubation, wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins. Consider using a more stringent wash buffer (see Table 2).[1]
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., containing high concentrations of free biotin, or a denaturing buffer like SDS-PAGE sample buffer).
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol is for identifying pulled-down proteins by mass spectrometry and is designed to minimize contamination from streptavidin.
-
Wash Beads: After the final wash of the pull-down, wash the beads five times with 20 mM ammonium bicarbonate (NH4HCO3).[8]
-
Reduction: Add an equal bead volume of 10 mM DTT in 20 mM NH4HCO3 to the beads. Incubate at 60°C for 30 minutes with shaking.[8]
-
Alkylation: Cool the sample, then add an equal volume of 15 mM chloroacetamide (ClAA) in 20 mM NH4HCO3. Incubate in the dark for 1 hour with shaking.[8]
-
Quench: Add 1M DTT to a final concentration of 15 mM to quench the ClAA and incubate for 10 minutes.[8]
-
Digestion: Add 1 µg of trypsin to the beads and incubate overnight at 37°C with shaking.[8]
-
Stop Digestion: Acidify the reaction to a final concentration of 1% formic acid and centrifuge to collect the supernatant containing the digested peptides.[8]
-
Peptide Extraction: Resuspend the beads in 100 µL of 60% acetonitrile/1% formic acid, incubate for 5 minutes, centrifuge, and combine this supernatant with the first one.[8]
-
Sample Preparation: Dry the pooled supernatant in a speed vac and resuspend in an appropriate buffer for mass spectrometry analysis.[8]
Mandatory Visualization
Caption: Workflow for a biotin pull-down assay with an optional pre-clearing step.
Caption: Troubleshooting decision tree for high background in biotin pull-down assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. researchgate.net [researchgate.net]
- 8. usherbrooke.ca [usherbrooke.ca]
Technical Support Center: Troubleshooting Click Chemistry with Biotin-PEG4-PC-PEG4-alkyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in click chemistry reactions involving Biotin-PEG4-PC-PEG4-alkyne.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key components?
This compound is a multifunctional reagent designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its structure includes:
-
Biotin: A high-affinity ligand for streptavidin, enabling purification and detection.
-
Two PEG4 Spacers: Polyethylene glycol spacers that increase hydrophilicity and reduce steric hindrance.[1]
-
Photocleavable (PC) Linker: A light-sensitive moiety, typically a nitrobenzyl group, that allows for the release of the conjugated molecule upon exposure to UV light.[2][3]
-
Terminal Alkyne: The functional group that reacts with an azide to form a stable triazole linkage.[1]
Q2: My click chemistry reaction with this compound has a low yield. What are the most common initial checks?
When troubleshooting low yields, it is crucial to systematically assess the reaction components and conditions. The most common culprits are often related to the catalyst system and reagent integrity.
-
Catalyst Inactivation: The active catalyst, Copper(I), is easily oxidized to the inactive Copper(II) state.[4]
-
Reagent Degradation: The alkyne or your azide-containing molecule may have degraded.
-
Suboptimal Concentrations: Incorrect stoichiometry of reactants can lead to poor efficiency.
-
Presence of Inhibitors: Components in your reaction mixture may be interfering with the catalyst.
A logical workflow for troubleshooting these issues is essential for identifying the root cause of low reaction yield.
In-Depth Troubleshooting Guides
Issue 1: Inactive Copper Catalyst
The Cu(I) catalyst is the linchpin of the CuAAC reaction. Its oxidation to Cu(II) is a primary reason for reaction failure.
Q: How can I ensure my copper catalyst is active?
A: The most common method to ensure an active Cu(I) catalyst is to generate it in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.
-
Use a Fresh Reducing Agent: Sodium ascorbate is a common reducing agent, but it is prone to oxidation.[5] Always prepare a fresh solution immediately before setting up your reaction. A yellow or brown sodium ascorbate solution is a sign of oxidation and should not be used.[5]
-
Degas Your Solvents: Dissolved oxygen in your reaction buffers and solvents will rapidly oxidize Cu(I). Degas all liquids by sparging with an inert gas like argon or nitrogen before use.
-
Utilize a Stabilizing Ligand: Ligands such as TBTA or the water-soluble THPTA are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.[6] A 2:1 to 5:1 ligand-to-copper ratio is often recommended.
| Reagent | Recommended Starting Concentration | Key Considerations |
| CuSO₄ | 50 µM - 1 mM | Can be prepared as a stock solution in water. |
| Sodium Ascorbate | 5-10 mM | Must be prepared fresh. |
| Ligand (THPTA) | 250 µM - 5 mM | Use a 2-5 fold molar excess over CuSO₄.[6] |
Issue 2: Reagent Quality and Concentration
The integrity and concentration of your this compound and azide partner are critical.
Q: How do I confirm my reagents are active and at the correct concentration?
A: Perform a small-scale control reaction.
-
Control Reaction: React your this compound with a simple, reliable azide (e.g., benzyl azide). Conversely, test your azide-containing molecule with a simple alkyne (e.g., phenylacetylene). This will help determine which component may be faulty.
-
Concentration Optimization: The optimal concentration of your reactants can vary. While a 1:1 stoichiometry is the theoretical ideal, using a slight excess (1.1 to 2 equivalents) of the less precious reagent can sometimes drive the reaction to completion. For bioconjugation, alkyne concentrations can range from micromolar to millimolar.
Issue 3: Potential for Steric Hindrance
The bulky nature of the this compound, or the molecule it is reacting with, could impede the reaction.
Q: Could the photocleavable linker or other parts of my molecule be causing steric hindrance?
A: Yes, steric hindrance can be a factor, especially with large biomolecules.[7][8]
-
PEG Spacers: The PEG4 spacers in the reagent are designed to minimize steric hindrance by providing flexibility.[1]
-
Reaction Conditions: Increasing the reaction temperature (e.g., to 37-40 °C) or extending the reaction time may help overcome minor steric barriers.
-
Solvent Choice: The addition of a co-solvent like DMSO or DMF can help to solvate bulky reactants better and may improve reaction efficiency.
Issue 4: Stability of the Photocleavable Linker
Q: Is the photocleavable linker stable under standard click chemistry conditions?
A: Nitrobenzyl-based photocleavable linkers are generally stable to the conditions of copper-catalyzed click chemistry.[2][9] However, it is crucial to protect the reaction from light to prevent premature cleavage of the linker.[10]
-
Light Protection: Perform the reaction in a dark environment or wrap the reaction vessel in aluminum foil.
-
Reducing Agent: While sodium ascorbate is a mild reducing agent, prolonged reaction times at elevated temperatures with high concentrations could potentially affect the nitro group of the PC linker. If linker instability is suspected, monitor the reaction by LC-MS for any byproducts.
Experimental Protocols
Protocol 1: General Click Reaction with this compound
This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule.
Reagent Preparation:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use .
Reaction Setup (for a 100 µL reaction):
-
In a microcentrifuge tube, add your azide-containing molecule to the desired final concentration (e.g., 100 µM).
-
Add the this compound stock solution to a final concentration of 120 µM (1.2 equivalents).
-
Add buffer (e.g., PBS, pH 7.4) to bring the volume to 80 µL.
-
In a separate tube, premix 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA. Let it stand for 2 minutes.
-
Add the copper/ligand premix to the main reaction tube and mix gently.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Protect the reaction from light and incubate at room temperature for 1-4 hours.
Protocol 2: Purification of Biotinylated Product
The biotin tag allows for efficient purification using streptavidin-coated affinity resins.
Materials:
-
Streptavidin-agarose or magnetic beads.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (for non-cleavable elution, if desired): 8 M Guanidine-HCl, pH 1.5.
-
Photocleavage Buffer: PBS or other compatible buffer.
-
UV Lamp (365 nm).
Procedure:
-
Equilibrate the streptavidin resin with Wash Buffer.
-
Incubate the completed click reaction mixture with the resin for 1 hour at room temperature with gentle mixing.
-
Wash the resin extensively with Wash Buffer to remove unreacted reagents and non-biotinylated molecules.
-
Photocleavage:
-
Resuspend the resin in Photocleavage Buffer.
-
Expose the resin to a 365 nm UV lamp. The time required for cleavage will depend on the lamp intensity and the specific linker, but can range from minutes to an hour.[10][11] It is advisable to perform a time-course experiment to optimize cleavage.
-
Collect the supernatant containing the released, azide-functionalized molecule.
-
A diagram illustrating the purification and cleavage process is shown below.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photocleavable linker for the patterning of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotinylated photocleavable PEI: Capture and triggered release of nucleic acids from solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of DNA Nanoparticles Using Photocleavable Biotin Tethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage Conditions for Photocleavable (PC) Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of photocleavable (PC) linkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are photocleavable (PC) linkers and what are their primary applications?
A1: Photocleavable (PC) linkers are chemical moieties that can be selectively broken upon exposure to light of a specific wavelength.[1] This property allows for precise spatial and temporal control over the release of conjugated molecules.[2] Key applications include:
-
Antibody-Drug Conjugates (ADCs): For targeted release of cytotoxic drugs in tumor tissues, minimizing off-target toxicity.[3][4]
-
Proteomics: For the controlled release of proteins or peptides from solid supports or affinity matrices, facilitating analysis by mass spectrometry.[5][6]
-
Controlled Release: For the light-triggered release of various biomolecules, such as DNA, RNA, and signaling molecules, in cell culture and in vivo models.[7][8]
-
Biomaterials: For creating photoresponsive hydrogels and surfaces where properties can be altered with light.[9]
Q2: What are the most common types of photocleavable linkers?
A2: The two most prevalent families of PC linkers are based on ortho-nitrobenzyl (ONB) and coumarin chemistries.[4][10]
-
Ortho-nitrobenzyl (ONB) linkers: These are the most traditional and widely studied PC linkers. They are typically cleaved by UV-A light (around 340-365 nm).[7][11]
-
Coumarin-based linkers: These linkers offer the advantage of being cleavable at longer wavelengths (UV-A to blue light, ~365-450 nm), which can be less damaging to biological samples.[2][12]
Other notable PC linkers include those based on quinoline, cyanine, and BODIPY, which offer cleavage at even longer, near-infrared (NIR) wavelengths.[2][3][13]
Q3: What are the key parameters that influence photocleavage efficiency?
A3: The efficiency of a photocleavage reaction is determined by several factors:
-
Wavelength of Irradiation: The light source's emission spectrum must overlap with the absorption spectrum of the PC linker.[14]
-
Light Intensity and Exposure Time: Higher light intensity and longer exposure times generally lead to more cleavage, but excessive exposure can cause photodamage to the sample.[14]
-
Quantum Yield (Φ): This intrinsic property of the linker represents the number of cleavage events per absorbed photon. A higher quantum yield indicates a more efficient linker.[14][15]
-
Molar Extinction Coefficient (ε): A higher molar extinction coefficient at the cleavage wavelength means the linker absorbs light more efficiently.[14][15] The product of quantum yield and molar extinction coefficient (Φε) is a good measure of overall photoefficiency.[14]
-
Solvent: The polarity and composition of the solvent can influence the stability of excited states and intermediates, thereby affecting cleavage efficiency.[16]
-
Presence of Scavengers: For some linkers, particularly ONB derivatives, scavengers can help to trap reactive byproducts and in some cases improve cleavage rates.[17]
Quantitative Data Summary
The following tables summarize key quantitative data for common photocleavable linkers to aid in their selection and the optimization of cleavage conditions.
Table 1: Performance Characteristics of Common Photocleavable Linkers
| Linker Family | Example Structure | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | 2-nitrobenzyl | ~340-365[7] | 0.01-0.1 (can be up to 0.63 for some derivatives)[1][7] | Varies (minutes to hours) | Well-established chemistry, commercially available in many forms. | Requires UV irradiation which can damage cells; can produce reactive nitroso byproducts.[1][2] |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 365 - 450[2] | ~0.25[2][12] | < 1 minute (with high-power LEDs)[12] | Cleavage with less damaging visible light, often higher quantum yields than ONB.[2] | Can be sensitive to hydrolysis.[2] |
| Thioacetal Nitrobenzyl (TNB) | Thioacetal ortho-nitrobenzaldehyde | ~346[1] | 0.19-0.24[1] | Not specified | Higher quantum yield than many ONB linkers.[1] | Vulnerable to strong oxidants and extremely acidic conditions.[1] |
| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~365[2] | 0.62 - 0.88[2] | Rapid (nanosecond timescale)[2] | High quantum yields, rapid cleavage kinetics.[2] | Less commercially available than ONB and coumarin. |
| Cyanine | Heptamethine cyanine | ~690[3][13] | Not specified | Not specified | Cleavage with tissue-penetrating near-infrared (NIR) light.[3][18] | More complex synthesis. |
Table 2: Influence of Substituents on o-Nitrobenzyl Linker Cleavage Rates
| Linker Derivative | Relative Cleavage Rate | Notes | Reference |
| o-nitrobenzyl ester | Baseline | Standard ONB linker. | [11] |
| 1-(o-nitrophenyl)ethyl ester | ~10x faster than o-nitrobenzyl ester | Addition of a methyl group at the benzylic position significantly increases the cleavage rate. | [11] |
| Veratryl-based (two alkoxy groups on the benzene ring) | Dramatically increased rate | Electron-donating groups on the aromatic ring can enhance cleavage kinetics. | [16] |
| Amide linkage vs. Ester linkage | 3 to 7 times faster cleavage for amide | The nature of the bond being cleaved has a significant impact on the reaction rate. | [16] |
Experimental Protocols
Protocol 1: Determining Photocleavage Efficiency using HPLC
This protocol provides a method for the quantitative analysis of a photocleavage reaction by monitoring the disappearance of the starting material and the appearance of the cleaved product over time.[14]
Materials:
-
Photocleavable conjugate of interest
-
Appropriate solvent (e.g., acetonitrile/water, PBS)
-
HPLC system with a UV detector
-
Light source with a specific wavelength (e.g., LED, lamp with a filter)
-
Quartz cuvette or other suitable reaction vessel
-
Stirrer (optional, for solution-phase experiments)
-
Power meter (optional, for consistent light intensity)
Procedure:
-
Sample Preparation: Prepare a solution of the photocleavable compound in a suitable solvent at a known concentration (e.g., 2 µM). Ensure the absorbance at the irradiation wavelength is low (typically < 0.1) to avoid inner filter effects.[14]
-
Initial Analysis (t=0): Before irradiation, inject an aliquot of the sample into the HPLC to obtain a baseline chromatogram.
-
Irradiation: Place the sample in the reaction vessel and begin irradiation with the light source. If in solution, ensure the sample is well-mixed.[14]
-
Time-Course Monitoring: At predetermined time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture. Protect the withdrawn samples from further light exposure.
-
HPLC Analysis: Inject each aliquot into the HPLC system. Use a suitable mobile phase gradient to separate the starting material and the cleavage products. Monitor the elution profile at a wavelength where both the starting material and at least one of the products absorb.[19]
-
Data Analysis: Integrate the peak areas of the starting material and the product(s) at each time point. Calculate the percentage of cleavage by comparing the decrease in the starting material peak area or the increase in the product peak area relative to the initial total peak area.[14]
Protocol 2: Photocleavage of an Antibody-Drug Conjugate (ADC)
This protocol outlines a general procedure for the light-induced release of a drug from an ADC.
Materials:
-
Purified ADC with a photocleavable linker
-
Physiologically relevant buffer (e.g., PBS, pH 7.4)
-
Light source appropriate for the PC linker
-
Reaction vessel (e.g., quartz microplate)
-
LC-MS system for analysis
Procedure:
-
Sample Preparation: Prepare a solution of the ADC in the chosen buffer at a known concentration.
-
Irradiation Setup: Place the ADC solution in the reaction vessel. Position the light source to ensure uniform illumination of the sample.
-
Irradiation and Sampling: Begin irradiation. The irradiation time will depend on the light intensity and the quantum yield of the linker. At various time points, withdraw aliquots of the ADC solution for analysis.
-
LC-MS Analysis: Analyze the collected aliquots by LC-MS to monitor the disappearance of the intact ADC and the appearance of the released payload and the antibody.
-
Quantification: Quantify the amount of released payload at each time point to determine the cleavage kinetics.[20]
Troubleshooting Guide
Issue 1: Low or No Photocleavage Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength | Verify that the emission wavelength of your light source matches the maximum absorption wavelength (λmax) of your PC linker using a UV-Vis spectrophotometer.[14] |
| Insufficient Light Intensity/Exposure Time | Increase the irradiation time or use a more powerful light source. Ensure the light path is not obstructed.[14] |
| Low Quantum Yield of the Linker | If the intrinsic quantum yield is low, consider a different PC linker with a higher reported quantum yield for your application.[14] |
| Sample Degradation | Ensure the purity of your sample, as impurities can act as quenchers. Store samples properly. Consider performing the reaction under an inert atmosphere (e.g., purging with argon) to minimize oxidation.[14] |
| Inner Filter Effect | At high concentrations, the sample itself can absorb too much light at the surface, preventing light penetration. Dilute the sample to an optimal absorbance range (typically < 0.1) at the excitation wavelength.[14] |
| Solvent Incompatibility | The solvent can significantly impact the reaction. Test different solvents with varying polarities to find the optimal conditions. For ONB linkers, aprotic solvents can sometimes lead to faster cleavage.[16] |
| Formation of Unwanted Byproducts | For ONB linkers, the formation of a nitrosobenzaldehyde byproduct can sometimes react with the released molecule. The addition of a scavenger, such as dithiothreitol (DTT) or semicarbazide, can help to mitigate this.[17] |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Fluctuations in Light Source Intensity | Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to monitor the light output and ensure it is consistent.[14] |
| Inhomogeneous Sample Irradiation | Ensure the entire sample is uniformly illuminated. For solutions, use a stirrer. For solid-phase experiments, consider methods to increase surface area exposure.[14] |
| Variability in Sample Preparation | Standardize your sample preparation protocol, including concentration, solvent, and any degassing steps.[14] |
| Photobleaching of Product or Starting Material | Monitor the reaction over time to check for degradation of the product or starting material. If photobleaching is observed, consider using a lower light intensity for a longer duration or using filters to remove unwanted wavelengths.[14] |
| Hydrolysis of the Linker | Some linkers, particularly certain coumarin derivatives, can be susceptible to hydrolysis, leading to premature release. Analyze a control sample incubated under the same conditions without light exposure to assess the extent of hydrolysis.[2][21] |
Visualizations
Caption: Workflow for determining photocleavage efficiency.
Caption: Cleavage mechanism of o-Nitrobenzyl linkers.
Caption: Cleavage mechanism of Coumarin linkers.
Caption: Troubleshooting logic for low photocleavage yield.
References
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. pcPIR, a photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. seas.upenn.edu [seas.upenn.edu]
- 12. chemreu.ku.edu [chemreu.ku.edu]
- 13. Near-IR Light-Mediated Cleavage of Antibody-Drug Conjugates Using Cyanine Photocages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Proteins Conjugated with Biotin-PEG4-PC-PEG4-alkyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protein aggregation when conjugating with Biotin-PEG4-PC-PEG4-alkyne.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a multifunctional bioconjugation reagent. It contains a biotin group for high-affinity binding to streptavidin, a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and two PEG4 (polyethylene glycol) spacers.[1] The dual PEG4 spacers enhance solubility, reduce steric hindrance, and provide flexibility.[1] This reagent is ideal for applications requiring both affinity capture and selective conjugation.[1]
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
Protein aggregation during conjugation is a multifaceted issue that can stem from several factors:
-
Suboptimal Reaction Conditions: The stability and solubility of proteins are highly dependent on factors like pH, temperature, and buffer composition.[2] Deviations from the optimal conditions for a specific protein can expose hydrophobic regions, promoting aggregation.[2]
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[2][3][4][5][6]
-
Reagent Handling: The reagent itself, often dissolved in an organic solvent like DMSO, can cause localized protein denaturation and precipitation if not added correctly.[3]
-
Copper-Catalyzed Click Chemistry: The copper catalyst used in the CuAAC reaction can sometimes contribute to protein aggregation.
-
Intrinsic Protein Instability: The protein itself may be inherently prone to aggregation, and the conjugation process can exacerbate this.
Troubleshooting Guide
Issue 1: Protein precipitates immediately upon adding the this compound reagent.
Possible Cause: Localized high concentration of the organic solvent (e.g., DMSO) used to dissolve the alkyne reagent is causing the protein to denature.[3] High protein concentration can also worsen this issue.[3]
Solutions:
-
Minimize Final DMSO Concentration: Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v), and ideally below 5%.[3][7]
-
Slow Reagent Addition: Add the this compound stock solution dropwise to the protein solution while gently stirring or vortexing.[3]
-
Reduce Protein Concentration: Consider lowering the initial protein concentration if it is high (e.g., >10 mg/mL).[3]
-
Lower the Temperature: Performing the reaction at 4°C may improve protein stability during reagent addition.[3]
Issue 2: The protein solution becomes cloudy or shows visible aggregates during the incubation period.
Possible Cause A: Suboptimal Buffer Conditions. The buffer pH might be too close to your protein's isoelectric point (pI), or the ionic strength may not be optimal for stability.[3][8]
Solutions:
-
Adjust Buffer pH: Ensure the buffer pH is at least 1-2 units away from the protein's pI.[8] If the pI is unknown, you may need to empirically test a range of pH values.
-
Optimize Salt Concentration: Both too low and too high salt concentrations can lead to aggregation.[8] Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein.[8]
-
Try Different Salts: In some cases, switching from NaCl to KCl, for example, can improve stability.[8]
Possible Cause B: Copper-Catalyzed Reaction Issues. The copper catalyst in the click chemistry step may be causing the protein to aggregate.
Solutions:
-
Optimize Reaction Time: The click reaction may be running for too long, leading to aggregation. Try reducing the reaction time; in some cases, as little as 5-15 minutes may be sufficient.
-
Use a Copper Ligand: Including a copper-chelating ligand like THPTA or TBTA can stabilize the copper(I) oxidation state and reduce its detrimental effects on the protein.[9]
-
Consider Strain-Promoted Click Chemistry (SPAAC): If aggregation persists, consider modifying your protein with a strained alkyne (e.g., DBCO) and using an azide-functionalized biotin reagent. This approach eliminates the need for a copper catalyst.[7]
Issue 3: The biotinylated protein aggregates upon storage or after freeze-thaw cycles.
Possible Cause: The conjugation process may have slightly decreased the long-term stability of your protein, making it more susceptible to stress.[3]
Solutions:
-
Optimal Storage Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[3][5][8]
-
Avoid Repeated Freeze-Thaw Cycles: Store the biotinylated protein in single-use aliquots.[3][8]
-
Use Cryoprotectants: Add a cryoprotectant, such as glycerol (10-50% v/v), to the storage buffer to prevent aggregation during freezing.[3][5][6]
-
Add Stabilizing Excipients: Consider adding stabilizing additives to your final storage buffer. A summary of common additives is provided in the table below.
Quantitative Data Summary
Table 1: Recommended Buffer Conditions and Additives to Prevent Protein Aggregation
| Parameter | Recommended Range/Concentration | Rationale |
| pH | At least 1-2 units away from the protein's pI | Minimizes protein self-association as the net charge is further from zero.[8][10] |
| Salt Concentration | 50-500 mM (e.g., NaCl, KCl) | Modulates electrostatic interactions between protein molecules.[8][10] |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[3][10] |
| Arginine/Glutamate | 50-500 mM | Can increase protein solubility by binding to charged and hydrophobic regions.[10] |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Stabilize proteins by preferential hydration.[2] |
| Non-ionic Detergents (e.g., Tween 20) | 0.01-0.1% (v/v) | Can help solubilize protein aggregates without causing denaturation.[10] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevents oxidation and the formation of intermolecular disulfide bonds.[10] |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Protein Stability
This protocol outlines a method to systematically screen for the optimal buffer pH and ionic strength to maintain protein stability.
Materials:
-
Protein of interest
-
A series of buffers with varying pH values (e.g., acetate, citrate, phosphate, Tris)
-
Stock solution of a salt (e.g., 5 M NaCl)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 350 nm (for turbidity)
Methodology:
-
pH Screening: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 in 0.5 pH unit increments.[4]
-
Ionic Strength Screening: For the most promising pH from step 1, prepare buffers with varying salt concentrations (e.g., 50, 100, 150, 250, 500 mM NaCl).
-
Sample Preparation: In a 96-well plate, dilute the protein to the target conjugation concentration in each buffer.
-
Incubation: Incubate the plate at the intended conjugation temperature for a set period (e.g., 2, 4, 8, 24 hours).[4]
-
Turbidity Measurement: At each time point, measure the absorbance at 350 nm to assess turbidity, which is indicative of insoluble aggregates.[4]
-
Analysis: Select the buffer conditions that result in the lowest turbidity over time.
Protocol 2: Controlled Addition of this compound
This protocol describes the careful addition of the alkyne reagent to minimize precipitation.
Materials:
-
Protein solution in optimized buffer from Protocol 1
-
This compound
-
Anhydrous DMSO
-
Variable speed vortexer or magnetic stirrer
Methodology:
-
Reagent Preparation: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Protein Solution Preparation: Place the protein solution in a suitable tube and begin gentle mixing.
-
Slow Addition: Using a pipette, add the required volume of the alkyne stock solution dropwise to the protein solution. Ensure the final DMSO concentration is below 5% (v/v).
-
Incubation: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 4°C) for the optimized duration.
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting decision tree for protein aggregation.
Caption: Logical relationship of conjugation and click chemistry.
References
- 1. PC-Biotin-PEG4-PEG4-alkyne | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Synthesis of PROTACs with Long PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring long polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why are long PEG linkers commonly used in PROTAC design?
Long PEG linkers are incorporated into PROTACs for several strategic advantages. Their hydrophilicity can significantly improve the often-poor aqueous solubility of large, lipophilic PROTAC molecules.[1][2][3][4] The flexibility of the PEG chain is crucial for enabling the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] Furthermore, the length of PEG linkers can be systematically varied, allowing for precise optimization of the distance between the two binding ligands to maximize degradation efficacy.[1][3]
Q2: How does the length of a long PEG linker impact PROTAC efficacy?
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[1][5]
-
Too short: A linker that is too short can cause steric hindrance, preventing the stable formation of the ternary complex.[1][5]
-
Too long: An excessively long linker may lead to a non-productive complex where ubiquitination is inefficient or result in an increased "hook effect" at higher concentrations.[1][5][6]
-
Optimal length: An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase, leading to efficient ubiquitination and degradation.[5]
Q3: What are the most common challenges when synthesizing PROTACs with long PEG linkers?
The primary challenges include:
-
Low reaction yields: Incomplete coupling reactions (e.g., amide bond formation) are a frequent issue.[7]
-
Difficult purification: The high polarity and flexibility of long PEG linkers can make chromatographic purification challenging, often leading to broad peaks and poor separation from unreacted starting materials or byproducts.
-
Product heterogeneity: The synthesis can sometimes result in a mixture of PROTACs with varying PEG chain lengths.
-
Poor cell permeability: While enhancing solubility, the hydrophilicity of long PEG linkers can sometimes hinder passive diffusion across cell membranes.[2]
Q4: What is a typical yield for the final coupling step in a PROTAC synthesis with a long PEG linker?
Yields can vary significantly. For copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions, yields can be as high as 90%. However, for amide coupling reactions, yields may be lower and require careful optimization of coupling reagents and reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield After Final Coupling Reaction
This is one of the most common issues encountered during the synthesis of PROTACs with long PEG linkers. The troubleshooting process can be broken down by the type of coupling reaction.
Troubleshooting Workflow for Low Coupling Yield
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
| Potential Cause | Recommended Action |
| Incomplete Amide Coupling | - Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[7] - Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent.[7] - Extend Reaction Time: Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed (can take from a few hours to overnight).[7] - Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive it to completion, but monitor for potential side reactions.[7] |
| Inefficient Click Chemistry (CuAAC) | - Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or use a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[7] - Degas the Reaction Mixture: Oxygen can oxidize the copper(I) catalyst. Degassing the solvent and running the reaction under an inert atmosphere (N₂ or Ar) is crucial.[7] |
| Poor Solubility of Reactants | - Ensure all reactants are fully dissolved. Use co-solvents such as DMF or DMSO if necessary. Sonication can also aid in dissolution. |
Problem 2: Significant Loss of Product During Purification
PROTACs with long PEG linkers are often highly polar, which can lead to challenges during standard purification techniques like flash column chromatography.
| Potential Cause | Recommended Action |
| High Polarity of PROTAC | - Optimize Chromatography Solvents: For flash chromatography, explore a wider range of solvent polarities and additives. For preparative HPLC, which is often necessary, consider different mobile phase compositions (e.g., water/acetonitrile with TFA or formic acid) and gradients. |
| Product Streaking/Tailing on Silica Gel | - Switch to Reverse-Phase Chromatography: This is often the most effective method for purifying highly polar compounds. C18 or C8 columns are commonly used. |
| Product Degradation on Column | - Work Quickly and at Low Temperatures: Minimize the time the PROTAC is on the column and consider running the purification at a lower temperature if stability is an issue. |
| Aggregation of the PEGylated PROTAC | - Optimize mobile phase conditions (e.g., pH, ionic strength) to minimize aggregation. |
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC Example | PEG Units | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Cell Line |
| BRD4-PROTAC-1 | 2 | 150 | ~70 | CRBN | H661 |
| BRD4-PROTAC-2 | 4 | 25 | >95 | CRBN | MV4-11 |
| BRD4-PROTAC-3 | 8 | 80 | ~85 | CRBN | MV4-11 |
| BRD4-PROTAC-4 | 12 | 200 | ~60 | CRBN | H661 |
Data is representative and compiled from literature.[5][8] Exact values can vary based on experimental conditions.
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Example | PEG Units | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Cell Line |
| BTK-PROTAC-1 | 4 | ~40 | >90 | CRBN | Ramos |
| BTK-PROTAC-2 | 8 | ~10 | >95 | CRBN | Ramos |
| BTK-PROTAC-3 | 10 | ~5 | >98 | CRBN | Ramos |
| BTK-PROTAC-4 | 12 | ~20 | >90 | CRBN | Ramos |
Data is representative and compiled from literature.[5][9] Longer linkers were found to be more potent in this system.
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol describes a general method for the synthesis of a PROTAC with a PEG linker using a standard amide coupling reaction.
Conceptual Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of PROTACs using PEG linkers.
Materials:
-
POI ligand with a carboxylic acid (1.0 eq)
-
Amine-PEG-acid linker (e.g., NH₂-PEGₙ-COOH) (1.1 eq)
-
E3 ligase ligand with an amine (1.1 eq)
-
Coupling Reagent: HATU (1.2 eq)
-
Base: DIPEA (2.0 eq)
-
Anhydrous DMF
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Synthesis of Ligand-Linker Intermediate
-
Dissolve the POI ligand-COOH (1.0 eq) and amine-PEG-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the POI-linker intermediate.
Step 2: Final PROTAC Synthesis
-
Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand-NH₂ (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC directly using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 2: Western Blot for Measuring Protein Degradation
This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.
Materials:
-
6-well plates
-
Cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.[9]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the target protein.
-
Probe with an HRP-conjugated secondary antibody and detect with an ECL substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[5]
-
Signaling Pathway Visualization
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Avoiding premature cleavage of phosphocleavable linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid premature cleavage of phosphocleavable linkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature cleavage of phosphocleavable linkers?
A1: Premature cleavage of phosphocleavable linkers is a significant concern that can compromise the efficacy and safety of targeted therapies like antibody-drug conjugates (ADCs). The primary causes include:
-
pH Instability: Phosphoramidate P-N bonds are susceptible to hydrolysis, and this process is pH-dependent.[1] Linkers can be unstable at physiological pH (7.4) or in the slightly acidic tumor microenvironment, leading to unintended payload release before reaching the target cells.[2][][4]
-
Enzymatic Degradation: Enzymes present in plasma or the extracellular matrix can recognize and cleave the linker.[5][6] For instance, some peptide-based linkers are susceptible to cleavage by carboxylesterases and neutrophil elastase.[5][6][7]
-
Presence of Reducing Agents: Disulfide-based linkers, sometimes used in conjunction with phosphocleavable moieties, can be prematurely cleaved by reducing agents in the plasma.[8]
-
Improper Storage and Handling: Suboptimal storage conditions, such as incorrect temperature or pH of the storage buffer, can lead to gradual degradation of the linker over time.[9]
-
Assay Artifacts: The experimental conditions themselves can sometimes induce artificial degradation of the linker, leading to misleading results.[8]
Q2: How does the chemical structure of the linker influence its stability?
A2: The chemical structure of the linker plays a crucial role in its stability. Key structural factors include:
-
Steric Hindrance: Increasing steric hindrance around the cleavable bond can protect it from enzymatic attack and hydrolysis, thereby enhancing plasma stability.[8]
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups near the phosphoramidate bond can influence its susceptibility to hydrolysis.[1]
-
Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), can improve the solubility of the conjugate and potentially shield the linker from enzymatic degradation.[5][8]
-
Proximity of Acidic Groups: The proximity of a carboxylic acid or other acidic groups can influence the hydrolytic susceptibility of the P-N bond.[1]
Q3: What are the ideal storage conditions for conjugates with phosphocleavable linkers?
A3: Proper storage is critical to prevent premature cleavage. General guidelines include:
-
Temperature: For short-term storage, 4°C is often recommended to avoid freeze-thaw cycles that can damage the antibody component.[9] For long-term storage, freezing at -70°C or -80°C is advisable, with snap-freezing in liquid nitrogen being the preferred method to minimize protein denaturation.[9]
-
pH: The storage buffer should have a pH that ensures the stability of the maleimide functional group if present, typically below pH 7.5.[9]
-
Formulation: The formulation buffer should be optimized to minimize aggregation, which can be influenced by pH, ionic strength, and the presence of excipients like polysorbates.[8]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues encountered during experiments.
Issue 1: Rapid decrease in Drug-to-Antibody Ratio (DAR) in an in vitro plasma stability assay.
-
Possible Cause 1: Linker Instability in Plasma.
-
Troubleshooting Steps:
-
Run a Buffer Control: Incubate the conjugate in a buffer (e.g., PBS) alone to differentiate between inherent instability and plasma-mediated cleavage.[8]
-
Compare Plasma Sources: Test the stability in plasma from different species (e.g., mouse, rat, human) as enzymatic components can vary.[8]
-
Consider a More Stable Linker: If instability is confirmed, re-evaluate the linker chemistry. Consider linkers with increased steric hindrance or non-cleavable alternatives for comparison.[8]
-
-
-
Possible Cause 2: Assay Artifacts.
-
Troubleshooting Steps:
-
Issue 2: High levels of free payload detected in plasma samples, while total antibody concentration remains stable.
-
Possible Cause: Confirmed Linker Cleavage.
-
Troubleshooting Steps:
-
Quantify Payload Release: Use a sensitive method like LC-MS/MS to accurately quantify the concentration of the free payload over time to understand the cleavage kinetics.[8]
-
Evaluate Linker Chemistry: The linker may be too labile for the specific antibody or in vivo model. Exploring linkers with increased steric hindrance is a primary strategy to mitigate this.[8]
-
Investigate Conjugation Site: If using site-specific conjugation, compare the stability of conjugates with the linker attached at different sites on the antibody.[8]
-
-
Issue 3: Increased aggregation of the conjugate during storage or in plasma.
-
Possible Cause: Hydrophobicity of the Payload and Linker.
-
Troubleshooting Steps:
-
Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the conjugate and decrease the tendency to aggregate.[8]
-
Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates) to find a formulation that minimizes aggregation.[8]
-
Incorporate Hydrophilic Linkers: Consider re-synthesizing the conjugate with linkers that include hydrophilic moieties like PEG to mask the hydrophobicity of the payload.[8]
-
-
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the phosphocleavable linker in plasma from different species.
Methodology:
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Prepare the antibody-drug conjugate (ADC) stock solution in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Spike the ADC into the plasma at a final concentration of 100 µg/mL.
-
As a control, spike the ADC into PBS at the same concentration.
-
Incubate all samples at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.[8]
-
-
Sample Analysis:
-
Intact ADC Analysis (LC-MS): Thaw samples and analyze the intact ADC to determine the average DAR. This may involve affinity capture of the ADC followed by analysis.[8]
-
Free Payload Analysis (LC-MS/MS): To quantify the free payload, precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant using a sensitive LC-MS/MS method with an appropriate internal standard.[8]
-
Protocol 2: Analysis of Linker Cleavage by High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify the free payload and other degradation products resulting from linker cleavage.
Methodology:
-
Sample Preparation:
-
For plasma samples from the in vitro stability assay, precipitate proteins using a 3:1 ratio of cold acetonitrile to plasma.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Column: Use a reverse-phase C18 column suitable for small molecule analysis.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.
-
Detection: UV detection at a wavelength appropriate for the payload and mass spectrometry (MS) for identification and quantification.
-
-
Data Analysis:
-
Identify peaks corresponding to the intact drug-linker, free payload, and any degradation products by comparing their retention times and mass-to-charge ratios with known standards.
-
Quantify the amount of free payload released over time to determine the cleavage kinetics.
-
Data Presentation
Table 1: Hypothetical Plasma Stability Data for Different Phosphocleavable Linkers
| Linker Type | Plasma Source | Incubation Time (hours) | Average DAR | % Free Payload |
| Linker A (Standard) | Human | 0 | 3.8 | 0.1 |
| 24 | 3.2 | 5.2 | ||
| 48 | 2.5 | 12.8 | ||
| Linker B (Sterically Hindered) | Human | 0 | 3.9 | 0.1 |
| 24 | 3.7 | 1.5 | ||
| 48 | 3.5 | 3.2 | ||
| Linker A (Standard) | Mouse | 0 | 3.8 | 0.2 |
| 24 | 2.1 | 18.5 | ||
| 48 | 1.2 | 35.1 | ||
| Linker B (Sterically Hindered) | Mouse | 0 | 3.9 | 0.2 |
| 24 | 3.5 | 4.1 | ||
| 48 | 3.1 | 8.9 |
Visualizations
References
- 1. Tunable pH-Sensitive 2-Carboxybenzyl Phosphoramidate Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Optimizing buffer conditions for Biotin-PEG4-PC-PEG4-alkyne reactions
Welcome to the technical support center for Biotin-PEG4-PC-PEG4-alkyne. This guide provides detailed information, troubleshooting advice, and protocols to help you optimize your bioconjugation reactions using this photocleavable, biotin- and alkyne-containing reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a multi-functional reagent designed for bioconjugation.[1][2][3] It features a biotin group for affinity purification or detection, a terminal alkyne for covalent labeling via click chemistry, and a photocleavable (PC) linker.[1][3] The two polyethylene glycol (PEG4) spacers enhance solubility in aqueous buffers and reduce steric hindrance.[1][4][5][6] This reagent is ideal for applications where the captured biomolecule needs to be released under mild, light-induced conditions.
Q2: What type of reaction does the alkyne group undergo?
A2: The terminal alkyne group participates in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[7][8][9] This reaction forms a stable triazole linkage with an azide-modified molecule in a highly efficient and specific manner.[8][9][10]
Q3: Why is a copper catalyst required, and how is the active form generated?
A3: The CuAAC reaction requires a Copper(I) (Cu(I)) catalyst to achieve a high reaction rate and regioselectivity.[9][11] Since Cu(I) is prone to oxidation to the inactive Cu(II) state in aqueous buffers, the active catalyst is typically generated in situ.[11][12] This is done by starting with a stable Copper(II) salt, such as copper(II) sulfate (CuSO₄), and adding a reducing agent, most commonly sodium ascorbate, to the reaction mixture.[11][13]
Q4: What is the role of a ligand in the reaction buffer?
A4: A chelating ligand is crucial for a successful CuAAC reaction involving biomolecules for several reasons:
-
Stabilizes the Catalyst : It stabilizes the active Cu(I) oxidation state, preventing its oxidation and disproportionation.[8][11]
-
Accelerates the Reaction : Ligands can significantly increase the reaction rate.[9][14]
-
Protects Biomolecules : It protects sensitive molecules like proteins and DNA from damage caused by reactive oxygen species (ROS) that can be generated by the copper catalyst.[8][11][13] Commonly used water-soluble ligands include THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[8][11]
Q5: What is the optimal pH for a CuAAC reaction?
A5: The optimal pH for CuAAC reactions is generally in the neutral to slightly basic range, typically between pH 7 and 7.5.[15][16] Buffers such as phosphate-buffered saline (PBS) or HEPES are good starting points.[15][17] Avoid amine-containing buffers like Tris, as they can chelate the copper catalyst and inhibit the reaction.[16][17]
Q6: What considerations are needed for the photocleavable (PC) linker?
A6: The photocleavable linker is sensitive to UV light. All steps involving the reagent and the resulting conjugate should be performed in the dark or under amber light conditions to prevent premature cleavage. Elution of the captured molecule is achieved by exposing the sample to UV light at a specific wavelength (typically ~365 nm), a process that should be optimized for exposure time and intensity.
Troubleshooting Guide
Problem 1: Low or No Reaction Yield
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | The Cu(I) catalyst is sensitive to oxygen. Degas your buffers and prepare the sodium ascorbate solution fresh for each experiment.[11][17] |
| Inhibitory Buffer Components | Avoid Tris buffer, which can chelate copper.[17] Use phosphate, HEPES, or carbonate buffers.[17] |
| Copper Sequestration | Functional groups on biomolecules, especially thiols from cysteine, can chelate the copper catalyst.[11] Increase the ligand-to-copper ratio to 5:1 or higher.[11][13] |
| Incorrect Reagent Order | Always pre-mix the copper(II) sulfate and the ligand before adding them to the reaction mixture containing the azide and alkyne. Initiate the reaction by adding the fresh reducing agent last.[11][12] |
| Poor Reagent Solubility | Dissolve the this compound reagent in a small amount of an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[17] |
| Steric Hindrance | The PEG4 spacers are designed to reduce steric hindrance, but if the reactive site on your biomolecule is buried, consider using a denaturant (e.g., DMSO) to improve accessibility.[17] |
Problem 2: Degradation of Biomolecule
| Possible Cause | Recommended Solution |
| Oxidative Damage from ROS | The combination of copper and a reducing agent can generate reactive oxygen species (ROS).[17] A chelating ligand is essential to sequester the copper ion and minimize this effect.[11] A ligand-to-copper ratio of 5:1 is strongly recommended.[11][18][19] |
| DNA Damage | Copper ions can cause strand breaks in DNA. The use of a copper-stabilizing ligand like TBTA or THPTA is critical to overcome this issue.[8] |
| Protein Damage | For particularly sensitive proteins, consider adding aminoguanidine to the reaction to intercept byproducts of ascorbate oxidation.[11][18] Keep reaction times as short as possible by optimizing other parameters.[11] |
Quantitative Data Summary
The following table provides recommended starting concentrations for optimizing your CuAAC reaction. These may need further adjustment for your specific application.[11]
| Component | Recommended Final Concentration | Notes |
| Alkyne-modified Molecule | 10 - 100 µM | |
| Azide-containing Molecule | 20 - 500 µM | Use at least a 2 to 5-fold molar excess over the alkyne. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | [19] |
| Copper-stabilizing Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules.[11][13][18][19] |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Always prepare fresh.[11] |
Visual Guides and Workflows
Experimental Workflow for CuAAC Reaction```dot
Caption: Decision tree for troubleshooting low yield in CuAAC reactions.
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein
This protocol is a general guideline and may require optimization for your specific protein and application.
1. Reagent Preparation (Stock Solutions):
-
This compound: 10 mM in anhydrous DMSO. Store at -20°C.
-
Azide-modified Protein: 1 mg/mL (or ~20-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.
-
THPTA Ligand: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water. Note: This solution must be prepared fresh immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final volume and concentration in degassed PBS buffer, pH 7.4.
-
Add the this compound stock solution to achieve a final concentration of 100-250 µM (a 5 to 10-fold molar excess over the protein). Mix gently.
-
In a separate tube, prepare the catalyst premix: combine the 20 mM CuSO₄ and 50 mM THPTA stock solutions to achieve a final reaction concentration of 100 µM CuSO₄ and 500 µM THPTA (maintaining a 1:5 copper-to-ligand ratio). Vortex briefly.
-
Add the catalyst premix to the protein/alkyne solution and mix gently.
-
Initiate the click reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 2.5 mM. Mix gently by pipetting.
3. Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. If the protein is unstable, the reaction can be performed at 4°C overnight.
-
Crucially, protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube to prevent cleavage of the PC linker.
4. Purification:
-
Remove excess, unreacted biotin-alkyne reagent and catalyst components from the labeled protein using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis, exchanging into a suitable buffer for downstream applications.
5. (Optional) Photocleavage and Elution:
-
To cleave the linker and release the captured molecule (e.g., from streptavidin beads), expose the sample to UV light (e.g., 365 nm) for 5-15 minutes. The optimal exposure time should be determined empirically.
-
Following irradiation, the biotin portion will be cleaved off, leaving the biomolecule with a small remnant of the linker.
References
- 1. PC-Biotin-PEG4-PEG4-alkyne | AxisPharm [axispharm.com]
- 2. PC-Biotin-PEG4-PEG4-alkyne - Creative Biolabs [creative-biolabs.com]
- 3. gentaur.com [gentaur.com]
- 4. medkoo.com [medkoo.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glenresearch.com [glenresearch.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jenabioscience.com [jenabioscience.com]
Validation & Comparative
A Comparative Guide to Biotin-PEG4-PC-PEG4-alkyne and Non-Cleavable Linkers in Modern Research Applications
In the landscape of chemical biology and drug development, the ability to specifically label, capture, and release biomolecules is paramount. Biotin-streptavidin affinity purification is a cornerstone technique, but the irreversible nature of this interaction often necessitates harsh elution conditions that can compromise the integrity of the target molecule. This has led to the development of cleavable linkers, which allow for the gentle release of captured targets. This guide provides a detailed comparison of a photocleavable linker, Biotin-PEG4-PC-PEG4-alkyne, with its non-cleavable counterparts, offering researchers and drug development professionals a comprehensive overview to inform their experimental design.
At a Glance: Key Differences and Performance Metrics
The choice between a photocleavable and a non-cleavable linker is dictated by the specific requirements of the experiment, including the nature of the target biomolecule, downstream analytical methods, and the desired level of control over target release.
| Feature | This compound (Photocleavable) | Non-Cleavable Biotin-PEG4-alkyne |
| Release Mechanism | Photocleavage of a nitrobenzyl group | No release; requires harsh denaturation |
| Release Reagents | UV light (typically 340-365 nm) | Denaturing agents (e.g., boiling in SDS-PAGE buffer) |
| Release Conditions | Mild, reagent-free, spatiotemporal control | Harsh, can denature proteins and disrupt complexes |
| Cleavage Efficiency | High, often exceeding 80-90% with optimized light exposure.[1] | Not applicable |
| Potential Side Reactions | Photodamage to sensitive biomolecules, generation of reactive byproducts.[1] | Co-elution of non-specifically bound proteins and endogenously biotinylated molecules. |
| Downstream Compatibility | Excellent for mass spectrometry, western blotting, and functional assays where protein integrity is crucial.[1] | Primarily for SDS-PAGE and western blotting; not ideal for functional assays. |
| Key Advantage | Controlled and gentle release of captured molecules.[1] | Simplicity and lower initial cost. |
Delving Deeper: Mechanism of Action
The fundamental difference between these two linkers lies in their response to external stimuli.
This compound incorporates a photocleavable (PC) moiety, typically an o-nitrobenzyl group, within its structure. Upon irradiation with UV light at a specific wavelength (around 365 nm), this group undergoes an intramolecular rearrangement, leading to the cleavage of the linker and the release of the captured biomolecule. This process is rapid, efficient, and occurs under mild, isothermal conditions.
Non-cleavable Biotin-PEG4-alkyne , as its name suggests, forms a stable covalent bond. Once a biomolecule is labeled with this linker and captured by streptavidin, it remains bound. Elution requires disruption of the strong biotin-streptavidin interaction, which typically involves boiling the sample in a denaturing buffer. This process irreversibly denatures the captured proteins and any interacting partners.
Experimental Workflows and Signaling Pathways
A common application for both types of linkers is in affinity purification workflows, often coupled with mass spectrometry for proteomic analysis. The following diagrams illustrate a typical workflow for each linker type.
Performance Data: A Comparative Analysis
While direct head-to-head comparisons of this compound and its non-cleavable counterpart in the same study are limited, data from studies on similar photocleavable and other cleavable linkers provide valuable insights into their performance in chemoproteomic workflows.
| Parameter | Photocleavable Linkers | Non-Cleavable Linkers | Key Findings and Citations |
| Enrichment Efficiency | Generally high, but can be slightly lower than some chemically cleavable linkers. | High, due to the strength of the biotin-streptavidin interaction. | A study comparing five cleavable biotin tags found that an acid-cleavable linker outperformed photocleavable and reduction-cleavable tags in enrichment efficiency in a specific peptide-centric workflow.[1][2] |
| Identification Yield (Mass Spec) | Good, with the advantage of leaving a small, predictable mass modification on the target peptide after cleavage, aiding in identification.[1] | Can be complicated by the presence of the entire biotin-linker-amino acid remnant on the peptide, and co-elution of contaminants. | Photocleavable linkers can provide cleaner spectra and more confident peptide identifications due to the gentle release. |
| Reproducibility | Can be highly reproducible with optimized and consistent UV exposure. | Generally high, as the process is less dependent on reaction kinetics of cleavage. | The aforementioned comparative study noted that the acid-cleavable linker showed high reproducibility.[2] |
| Background Proteins | Significantly lower background compared to on-bead digestion methods used with non-cleavable linkers. | Higher background due to the harsh elution conditions that release non-specifically bound proteins. | The use of cleavable linkers can lead to an 80-90% reduction in background protein identifications compared to on-bead digestion. |
Experimental Protocols
Protocol 1: Affinity Purification using this compound
This protocol provides a general guideline for the labeling, capture, and photocleavable elution of an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS).
-
This compound.
-
Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) for the click reaction.
-
Streptavidin-coated magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Photocleavage Buffer (e.g., PBS).
-
365 nm UV lamp.
Procedure:
-
Biotinylation (Click Chemistry):
-
Dissolve the azide-modified protein in PBS.
-
Prepare the click chemistry reaction mix by adding this compound, copper(II) sulfate, sodium ascorbate, and TBTA to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess reagents by dialysis or using a desalting column.
-
-
Affinity Capture:
-
Wash the streptavidin beads three times with Wash Buffer.
-
Add the biotinylated protein solution to the beads and incubate for 1 hour at room temperature with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Photocleavable Elution:
-
After the final wash, resuspend the beads in Photocleavage Buffer.
-
Expose the bead suspension to a 365 nm UV lamp for 5-30 minutes. The optimal time should be determined empirically.
-
Pellet the beads and collect the supernatant containing the purified protein.
-
-
Downstream Analysis:
-
The eluted protein is now ready for analysis by mass spectrometry, SDS-PAGE, or other methods.
-
Protocol 2: Affinity Purification using Non-Cleavable Biotin-PEG4-alkyne
This protocol outlines the procedure for using a non-cleavable linker, where elution is achieved through denaturation.
Materials:
-
Azide-modified protein in a suitable buffer.
-
Biotin-PEG4-alkyne.
-
Click chemistry reagents as in Protocol 1.
-
Streptavidin-coated magnetic beads.
-
Wash Buffer.
-
2x SDS-PAGE Laemmli buffer.
Procedure:
-
Biotinylation (Click Chemistry):
-
Follow step 1 of Protocol 1, substituting this compound with Biotin-PEG4-alkyne.
-
-
Affinity Capture:
-
Follow step 2 of Protocol 1.
-
-
Denaturing Elution:
-
After the final wash, resuspend the beads in 1x Laemmli buffer.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant.
-
-
Downstream Analysis:
-
The eluted sample is denatured and ready for analysis by SDS-PAGE and western blotting.
-
Conclusion and Recommendations
The choice between this compound and a non-cleavable linker is a critical decision in experimental design.
This compound is the superior choice for applications where the structural and functional integrity of the target protein and its interacting partners is essential. Its ability to facilitate gentle, reagent-free elution under spatiotemporal control makes it ideal for:
-
Mass spectrometry-based proteomics: yielding cleaner samples with lower background.
-
Analysis of protein complexes: preserving protein-protein interactions.
-
Functional assays: where the recovered protein needs to be active.
Non-cleavable Biotin-PEG4-alkyne remains a viable and cost-effective option for applications where protein denaturation is acceptable or desired, such as:
-
Standard western blotting: to confirm the presence and size of a protein.
-
Simple protein enrichment: when downstream functional analysis is not required.
While some studies suggest that other cleavable linkers, such as acid-labile ones, may offer higher enrichment efficiency in specific workflows, photocleavable linkers provide a unique advantage of traceless and controlled release. For sensitive and complex applications, the benefits of using a photocleavable linker like this compound often outweigh the potential for slightly lower yields, providing higher quality data and enabling more sophisticated downstream analyses. Researchers should consider pilot experiments to determine the optimal linker and cleavage/elution conditions for their specific target and application.
References
A Researcher's Guide to Selecting the Optimal PEG Spacer Length in Biotin Linkers
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to molecules is a cornerstone technique for a myriad of applications, from affinity purification and immunoassays to targeted drug delivery and cellular imaging. The introduction of a polyethylene glycol (PEG) spacer between the biotin moiety and the reactive group has become a standard practice to enhance the performance of biotinylation reagents. The length of this PEG spacer is a critical, yet often overlooked, parameter that can significantly influence experimental outcomes. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to facilitate an informed selection process.
The primary role of a PEG spacer in a biotin linker is to mitigate steric hindrance. The biotin-binding pockets of avidin and streptavidin are situated deep within their protein structures. When biotin is directly conjugated to a large biomolecule, the accessibility of the biotin to these binding pockets can be severely restricted. A flexible and hydrophilic PEG spacer extends the biotin molecule away from the surface of the labeled molecule, thereby reducing steric clashes and facilitating a more efficient and stable interaction with avidin or streptavidin.[1][2]
The choice of PEG spacer length involves a trade-off between minimizing steric hindrance and maintaining optimal binding kinetics. While longer linkers provide greater flexibility and reach, excessively long chains can sometimes introduce their own steric hindrance or lead to a slight decrease in binding affinity due to entropic penalties.[3][4]
Quantitative Comparison of PEG Spacer Lengths
The optimal PEG spacer length is highly application-dependent. The following tables summarize key performance indicators for various PEG linker lengths based on available experimental data and product specifications.
Table 1: General Characteristics of Biotin-PEGn-NHS Esters
| Biotinylation Reagent | Number of PEG Units (n) | Approximate Spacer Arm Length (Å) | Key Features & Performance Insights |
| NHS-Biotin | 0 | ~13.5 | Serves as a baseline for comparison. Prone to significant steric hindrance with bulky proteins.[2][4] |
| Biotin-PEG2-NHS | 2 | ~20.4 | Short PEG spacer that offers improved solubility over non-PEGylated reagents. |
| Biotin-PEG4-NHS | 4 | ~29.0 | A commonly used PEG spacer length that provides a good balance of solubility and spacer length for many applications. It has been shown to reduce the aggregation of labeled antibodies in solution.[2] |
| Biotin-PEG5-NHS | 5 | ~30.2 | Identified as optimal in a specific affinity pulldown assay, suggesting a good balance between flexibility and effective concentration for that particular system.[5][6] |
| Biotin-PEG10-NHS | 10 | ~50 | Offers increased hydrophilicity and a longer spacer to further minimize steric hindrance.[2] |
| Biotin-PEG12-NHS | 12 | ~55.9 | A long, hydrophilic spacer arm for enhanced water solubility and significantly reduced steric hindrance, beneficial for very large proteins or surface-based assays.[2] |
Table 2: Impact of PEG Spacer Length on Affinity Pulldown Efficiency
This table presents data from a study that systematically evaluated the effect of different PEG linker lengths on the affinity pulldown of OSBP and ORP4 proteins using biotinylated OSW-1 probes.[5][6]
| Biotinylated Probe | PEG Spacer Length | Relative Pulldown Efficiency of OSBP (%) | Relative Pulldown Efficiency of ORP4 (%) |
| Probe with PEG3 Linker | PEG3 | 55 ± 5 | 60 ± 8 |
| Probe with PEG5 Linker | PEG5 | 100 ± 10 | 100 ± 12 |
| Probe with PEG8 Linker | PEG8 | 75 ± 7 | 80 ± 9 |
Data is normalized to the highest band intensity within each protein series (PEG5 linker probe).
The results indicate that for this specific protein-ligand interaction, the PEG5 linker provided the most efficient enrichment of the target proteins. This highlights that an intermediate spacer length can be optimal, as shorter linkers may not sufficiently overcome steric hindrance, while longer linkers might introduce other unfavorable effects.[5][6]
Visualizing Key Concepts and Workflows
To better understand the principles and processes involved, the following diagrams illustrate the role of PEG spacers and a typical experimental workflow.
Caption: Overcoming steric hindrance with a PEG spacer.
Caption: Experimental workflow for comparing pulldown efficiency.
Experimental Protocols
To objectively compare the performance of different PEG spacer lengths for a specific application, it is crucial to employ a standardized experimental protocol. Below are generalized methodologies for common biotinylation applications.
Protocol 1: Protein Biotinylation with NHS-PEGn-Biotin Esters
This protocol outlines a general procedure for labeling a protein with amine-reactive NHS-PEGn-Biotin esters of varying PEG lengths.
Materials:
-
Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
NHS-PEGn-Biotin reagents (e.g., NHS-PEG2-Biotin, NHS-PEG4-Biotin, etc.).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for buffer exchange.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEGn-Biotin reagent in DMSO or DMF to a stock concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEGn-Biotin reagent to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.
Protocol 2: Comparative Affinity Pulldown Assay
This protocol describes a method to compare the efficiency of different biotin-PEGn-linkers in an affinity pulldown experiment.
Materials:
-
Biotinylated "bait" proteins with different PEG spacer lengths (prepared as in Protocol 1).
-
Streptavidin-coated magnetic beads.
-
Cell lysate containing potential "prey" proteins.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2X SDS-PAGE sample buffer).
-
Reagents and equipment for SDS-PAGE and Western blotting.
Procedure:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them twice with wash buffer.
-
Bait Immobilization: Incubate the washed beads with an equal amount of each biotinylated bait protein for 1 hour at room temperature with gentle rotation.
-
Washing: Wash the beads three times with wash buffer to remove any unbound bait protein.
-
Prey Binding: Incubate the bait-immobilized beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes by resuspending the beads in elution buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, followed by Western blot analysis using an antibody specific to the expected prey protein. Quantify the band intensities to compare the pulldown efficiency of each linker length.
Conclusion
The selection of the appropriate PEG spacer length in a biotin linker is a critical consideration that can significantly impact the outcome of various biochemical and cellular assays. While longer PEG spacers generally offer the advantages of increased solubility and reduced steric hindrance, the optimal length is highly dependent on the specific application and the molecules involved. For many standard applications, a PEG4 or PEG5 spacer provides a robust starting point.[2][5][6] However, for particularly large or complex biomolecules, or in applications requiring maximal separation from a surface, longer PEG spacers such as PEG12 may provide superior performance.[2] It is recommended to empirically test a few different PEG spacer lengths to determine the optimal linker for a new experimental system.
References
A Comparative Guide to Validating Target Engagement: Cleavable Biotin Probes vs. Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic molecule interacts with its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides an objective comparison of methods to validate target engagement, with a focus on the application of cleavable biotin probes alongside established alternative techniques: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Activity-Based Protein Profiling (ABPP). The selection of an appropriate target engagement strategy is crucial for the successful development of a drug candidate, influenced by factors such as the nature of the target protein, the availability of specific ligands, and the desired experimental readout. This guide aims to provide a clear comparison of key methodologies, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific needs.
Quantitative Comparison of Target Engagement Methods
The following tables summarize key quantitative data from various assays used to measure target engagement. These metrics are crucial for comparing the potency and binding affinity of compounds across different methodologies.
Table 1: Comparison of Methodological Features
| Feature | Cleavable Biotin Probe Pulldown | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) | Activity-Based Protein Profiling (ABPP) |
| Principle | Affinity purification of a biotinylated probe-target complex. | Ligand binding stabilizes the target protein against thermal denaturation.[1] | A photoreactive drug analog forms a covalent bond with the target upon UV irradiation.[1] | Covalent probes react with the active site of a specific class of enzymes. |
| Compound Modification Required? | Yes, biotinylation is required. | No modification required.[1] | Yes, requires synthesis of a photoreactive probe with a reporter tag.[1] | Yes, requires a reactive "warhead" and a reporter tag. |
| Output | Qualitative or semi-quantitative assessment of binding (e.g., Western blot band intensity). | Quantitative measure of target stabilization (ΔTm) and cellular EC50.[2] | Identification of direct binding partners and potential binding sites. | Information on the functional state of the target enzyme; can be used for proteome-wide profiling. |
| Throughput | Low to medium. | Can be adapted for high-throughput screening (HT-CETSA).[3] | Lower throughput, often used for target identification and binding site mapping.[1] | Medium to high, depending on the detection method. |
| Advantages | Relatively straightforward and widely used for confirming direct binding. | Label-free for the compound of interest; applicable in live cells and tissues.[4][5] | Provides direct evidence of interaction and can map binding sites. | Provides functional information about enzyme activity and can profile entire enzyme families. |
| Limitations | Requires probe synthesis; potential for steric hindrance from the biotin tag; may miss transient interactions. | Not all ligand binding events result in a significant thermal shift; can be influenced by downstream cellular events.[6] | Requires specialized probe synthesis; UV irradiation can cause cellular damage; potential for non-specific crosslinking. | Limited to enzyme classes with suitable reactive probes; requires probe synthesis. |
Table 2: Hypothetical Quantitative Comparison for a Kinase Target
| Method | Metric | Compound A | Compound B |
| Cleavable Biotin Probe Pulldown | Relative Binding (normalized to control) | +++ | + |
| CETSA | Thermal Shift (ΔTm °C) | 4.2 | 1.5 |
| Cellular EC50 (nM) | 50 | 500 | |
| Photoaffinity Labeling | Labeling Efficiency (%) | 75 | 20 |
| ABPP | IC50 for inhibition of probe labeling (nM) | 30 | 350 |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the biological context of target engagement is crucial for understanding the data. The following diagrams, generated using Graphviz (DOT language), illustrate a generic target engagement validation workflow and a simplified signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: Cleavable Biotin Probe Pulldown Assay
This protocol describes the use of a biotinylated compound to pull down its protein target from cell lysates.
Materials:
-
Cells expressing the target protein
-
Biotinylated probe (with a cleavable linker)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Cleavage buffer (specific to the cleavable linker, e.g., acidic buffer, reducing agent, or UV light source)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibody against the target protein for Western blotting
Procedure:
-
Cell Lysis: Harvest and lyse cells to prepare a clear protein lysate.
-
Incubation with Biotinylated Probe: Incubate the cell lysate with the biotinylated probe at a predetermined concentration for 2-4 hours at 4°C with gentle rotation.
-
Capture with Streptavidin Beads: Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash several times with wash buffer to remove non-specifically bound proteins.
-
Cleavage and Elution: Resuspend the beads in cleavage buffer and incubate under the appropriate conditions (e.g., specific time, temperature, or UV exposure) to cleave the linker and release the target protein. Alternatively, for non-cleavable linkers, elute the entire complex by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody specific to the target protein.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to determine target engagement.
Materials:
-
Intact cells
-
Compound of interest
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus)
Procedure:
-
Cell Treatment: Treat intact cells with the compound at various concentrations and incubate under normal cell culture conditions to allow for target engagement. Include a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA. A higher amount of soluble target protein at elevated temperatures in the drug-treated samples compared to the control indicates target engagement.[7]
Protocol 3: Photoaffinity Labeling (PAL)
This protocol provides a general workflow for identifying target proteins using a photoreactive probe.
Materials:
-
Cells of interest
-
Photoaffinity probe (containing a photoreactive group and a reporter tag like biotin)
-
UV light source (e.g., 365 nm)
-
Lysis buffer
-
Streptavidin beads (if a biotin tag is used)
-
Wash and elution buffers
-
Equipment for protein analysis (SDS-PAGE, Western blot, mass spectrometry)
Procedure:
-
Cell Treatment: Incubate cells with the photoaffinity probe for a specified time to allow for binding to the target.
-
UV Irradiation: Expose the cells to UV light to induce covalent cross-linking of the probe to its target protein.
-
Cell Lysis: Lyse the cells to release the protein content.
-
Affinity Purification: If the probe contains a biotin tag, use streptavidin beads to enrich the probe-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.
-
Analysis: Identify the target proteins by mass spectrometry or confirm the labeling of a known target by Western blotting.
Protocol 4: Activity-Based Protein Profiling (ABPP)
This protocol describes a competitive ABPP experiment to identify the targets of a compound.
Materials:
-
Cells or cell lysates
-
Compound of interest
-
Activity-based probe with a reporter tag (e.g., biotin or a fluorophore)
-
Lysis buffer
-
Reagents for click chemistry (if using an alkyne- or azide-tagged probe)
-
Streptavidin beads (for biotinylated probes)
-
Equipment for analysis (fluorescence gel scanner, mass spectrometer)
Procedure:
-
Competitive Incubation: Pre-incubate the proteome (in lysates or intact cells) with the compound of interest at various concentrations.
-
Probe Labeling: Add the activity-based probe to the samples to label the active enzymes that are not blocked by the compound.
-
Lysis and Reporter Tag Conjugation: Lyse the cells (if treated intact). If using a "clickable" probe, perform the click chemistry reaction to attach the reporter tag (e.g., biotin-azide).
-
Enrichment: For biotinylated probes, enrich the labeled proteins using streptavidin beads.
-
Analysis: Analyze the labeled proteins. A decrease in the signal from the activity-based probe in the presence of the compound indicates that the compound is engaging the target enzyme.[8] The identity of the target can be determined by mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cleavage of Biotin-PEG4-PC-PEG4-alkyne: A Comparative Guide to Mass Spectrometry Analysis
For researchers in drug development and proteomics, cleavable linkers are essential tools for applications such as affinity purification and targeted drug delivery. The Biotin-PEG4-PC-PEG4-alkyne linker combines the high-affinity capture capabilities of biotin with a photocleavable (PC) core, offering precise control over the release of conjugated molecules. Mass spectrometry is the definitive method to confirm the successful cleavage of this linker. This guide provides a comparative analysis of the photocleavable linker against other common cleavable technologies, supported by detailed experimental protocols and data.
Performance Comparison of Cleavable Linkers
The choice of a cleavable linker significantly impacts experimental outcomes. The following table compares the this compound linker with common alternatives, highlighting their performance in a mass spectrometry workflow.
| Linker Type | Cleavage Mechanism | Cleavage Conditions | Mass Spectrometry Compatibility | Potential for Non-specific Cleavage | Typical Cleavage Efficiency |
| Photocleavable (PC) | UV Irradiation | ~365 nm UV light, minutes | Excellent; allows for temporal and spatial control.[1][2][3] | Low; highly specific to UV exposure. | >80%[3][4] |
| Disulfide | Reduction | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | Good; requires sample processing before MS analysis.[5] | High in reducing cellular environments.[5] | >90% |
| Acid-Labile | Low pH | Trifluoroacetic acid (TFA) or formic acid | Moderate; harsh acid can cause sample degradation.[5][6] | Moderate; depends on the specific linker chemistry. | Variable; highly pH-dependent.[6] |
| Enzyme-Labile | Specific Protease | e.g., Cathepsin B, β-glucuronidase | Good; requires specific enzyme and incubation. | Low; highly specific to the enzyme. | High, but dependent on enzyme activity. |
| MS-Cleavable (e.g., CID) | Collision-Induced Dissociation | In-source fragmentation in the mass spectrometer | Excellent; cleavage is part of the MS analysis.[7][8][9] | None during sample handling. | High; controlled by instrument parameters. |
Experimental Protocols
Here, we provide detailed protocols for the photocleavage of this compound and its subsequent analysis by mass spectrometry, alongside a comparative protocol for a disulfide linker.
Protocol 1: Photocleavage of this compound and MS Analysis
Objective: To confirm the cleavage of the photocleavable linker by observing the mass shift of the target molecule.
Materials:
-
Sample conjugated with this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp with a wavelength maximum of 365 nm[1]
-
Mass spectrometer (e.g., MALDI-TOF/TOF or ESI-QTOF)
Methodology:
-
Sample Preparation: Dissolve the conjugated sample in PBS to a final concentration of 1-10 µM.
-
Pre-Cleavage Analysis (Control): Analyze the intact, non-irradiated sample by mass spectrometry to determine the initial mass of the conjugate.
-
Photocleavage: Irradiate the sample with a 365 nm UV lamp at room temperature. The irradiation time can range from 5 to 30 minutes. Optimization may be required depending on the sample concentration and the intensity of the UV source.[1][3]
-
Post-Cleavage Analysis: Analyze the irradiated sample by mass spectrometry.
-
Data Analysis: Compare the mass spectra before and after UV irradiation. Successful cleavage will result in the disappearance of the peak corresponding to the intact conjugate and the appearance of new peaks corresponding to the cleaved fragments. The expected mass shift will correspond to the mass of the biotin-PEG4 portion that is removed.
Protocol 2: Cleavage of a Disulfide Linker and MS Analysis
Objective: To confirm the cleavage of a disulfide linker by observing the mass shift of the target molecule.
Materials:
-
Sample conjugated with a disulfide-containing linker
-
Tris buffer, pH 8.0
-
Dithiothreitol (DTT)
-
Mass spectrometer
Methodology:
-
Sample Preparation: Dissolve the conjugated sample in Tris buffer.
-
Pre-Cleavage Analysis (Control): Analyze the intact sample by mass spectrometry.
-
Reduction of Disulfide Bond: Add DTT to the sample to a final concentration of 10-20 mM. Incubate at 37°C for 30 minutes.
-
Post-Cleavage Analysis: Analyze the reduced sample by mass spectrometry.
-
Data Analysis: Compare the mass spectra before and after DTT treatment. Successful cleavage will show a mass shift corresponding to the separation of the two molecules joined by the disulfide bond.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the mass spectrometry analysis for confirming the cleavage of the this compound linker.
Caption: Workflow for MS confirmation of photocleavage.
The following diagram illustrates the cleavage of the this compound linker upon UV irradiation.
Caption: Photocleavage of the linker into two fragments.
Conclusion
Mass spectrometry is an indispensable tool for verifying the cleavage of linkers in bioconjugates. The this compound linker offers the advantage of controlled cleavage through UV irradiation, which can be precisely monitored by mass spectrometry. Compared to other cleavable linkers, the photocleavable option provides a high degree of specificity with minimal risk of premature cleavage. The protocols and comparative data presented in this guide are intended to assist researchers in selecting the appropriate cleavable linker strategy and in designing robust mass spectrometry workflows for their specific research needs.
References
- 1. pcPIR, a photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable Linkers: Biotin-PEG4-PC-PEG4-alkyne vs. Disulfide Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a cleavable linker is a critical decision in the design of advanced bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and affinity purification probes. The linker's properties directly influence the stability, efficacy, and safety of the final construct. This guide provides an objective comparison of the photocleavable Biotin-PEG4-PC-PEG4-alkyne linker and the commonly used disulfide linkers, supported by available experimental data and detailed methodologies.
Introduction to Cleavable Linkers
Cleavable linkers are designed to be stable during circulation or under specific experimental conditions but can be selectively cleaved to release a payload or a target molecule in response to a specific trigger. This controlled release is essential for applications such as targeted drug delivery, where the therapeutic agent should only be activated at the site of action to minimize off-target toxicity.
This compound is a sophisticated linker that incorporates a photocleavable (PC) moiety based on a nitrobenzyl group. This allows for cleavage upon exposure to UV light, offering high spatial and temporal control. It also features two polyethylene glycol (PEG4) spacers to enhance solubility and reduce steric hindrance, a biotin group for affinity-based applications, and a terminal alkyne for "click" chemistry conjugation.
Disulfide linkers , on the other hand, contain a disulfide bond (-S-S-) that is susceptible to cleavage under reducing conditions. This is particularly advantageous for intracellular drug delivery, as the cytoplasm has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular environment.[1][]
Comparative Performance Data
Table 1: Performance Characteristics of Photocleavable Linkers (o-Nitrobenzyl Type)
| Parameter | Typical Value | Key Considerations |
| Cleavage Wavelength | 340 - 365 nm | UV light can potentially damage sensitive biomolecules. |
| Quantum Yield (Φ) | 0.01 - 0.63[3] | Represents the efficiency of photocleavage; higher values indicate more efficient cleavage with less light exposure. |
| Cleavage Efficiency | Often >80% with optimized light exposure[4] | Can be influenced by the cargo molecule and the reaction medium. |
| Stability in Human Plasma | High (<1% release after 72h at 37°C without light)[5] | Generally very stable in the absence of the light trigger. |
Table 2: Performance Characteristics of Disulfide Linkers
| Parameter | Typical Value | Key Considerations |
| Cleavage Trigger | Reducing agents (e.g., GSH, DTT, TCEP) | Effective in the high glutathione concentrations found intracellularly (1-10 mM) versus in plasma (~5 µM).[] |
| Plasma Stability | Moderate to High | Can be susceptible to premature cleavage by free thiols in plasma. Stability can be enhanced by introducing steric hindrance near the disulfide bond.[6] |
| Intracellular Cleavage Rate | Rapid in the presence of mM concentrations of GSH | Efficient release of payload inside the target cell. |
| Potential for Off-Target Cleavage | Moderate | Can be influenced by plasma reductants and the specific structure of the disulfide linker. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Photocleavage mechanism of the PC linker.
References
- 1. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Efficacy of Biotin-PEG4-PC-PEG4-alkyne in Diverse Cell Lines for Targeted Proteomics
A comprehensive guide for researchers on the application of a photocleavable biotin-alkyne probe for affinity-based protein capture and identification.
This guide provides a comparative analysis of Biotin-PEG4-PC-PEG4-alkyne, a state-of-the-art chemical probe used for the enrichment and identification of tagged proteins from complex cellular lysates. Its unique photocleavable linker allows for the mild elution of captured proteins, preserving their integrity for downstream analysis such as mass spectrometry. We will delve into its performance across different cell lines and compare it with alternative protein capture methodologies.
Principle and Workflow
This compound is a trifunctional molecule designed for bioorthogonal labeling and affinity purification. The alkyne group reacts with an azide-modified target protein within a cell lysate via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry." The biotin moiety serves as a high-affinity handle for capturing the labeled protein on streptavidin-coated beads. The key feature is the photocleavable (PC) linker, which, upon exposure to UV light, allows for the release of the captured protein without the need for harsh denaturing reagents. The two PEG4 spacers enhance the solubility and accessibility of the probe.
Below is a diagram illustrating the experimental workflow.
Caption: Experimental workflow for protein enrichment using this compound.
Comparative Performance Data
The efficacy of this compound can be evaluated by the yield and purity of the proteins captured from different cell lines. The following table summarizes hypothetical, yet representative, data comparing the performance of this probe in three common cell lines: HEK293T (human kidney), HeLa (human cervical cancer), and NIH/3T3 (mouse fibroblast). The comparison is made against a standard, non-cleavable biotin-alkyne probe.
| Parameter | Cell Line | This compound | Standard Biotin-Alkyne (Non-Cleavable) | Notes |
| Protein Yield (µg per mg total lysate) | HEK293T | 15.2 ± 1.8 | 18.5 ± 2.1 | Non-cleavable probes may show higher initial yield due to stronger binding and harsher elution. |
| HeLa | 12.8 ± 1.5 | 15.1 ± 1.9 | Yields can be cell-line dependent, reflecting differences in protein expression and metabolism. | |
| NIH/3T3 | 10.5 ± 1.2 | 13.2 ± 1.6 | ||
| Purity (% of target protein) | HEK293T | > 90% | ~85% | Photocleavage results in lower background and higher purity of the eluate. |
| HeLa | > 90% | ~85% | ||
| NIH/3T3 | > 90% | ~80% | ||
| Number of Identified Proteins (by MS) | HEK293T | 1,250 | 980 | Milder elution with the PC linker preserves more proteins for MS identification. |
| HeLa | 1,180 | 910 | ||
| NIH/3T3 | 950 | 720 |
Comparison with Alternative Probes
The choice of a biotin probe significantly impacts the outcome of an experiment. Below is a comparison of this compound with other common alternatives.
| Probe Type | Cleavage Mechanism | Advantages | Disadvantages | Best For |
| This compound | Photocleavage (UV light) | Mild, specific elution; high purity of recovered proteins. | Requires a UV light source; potential for UV-induced protein damage (though minimal at 365 nm). | Mass spectrometry and functional assays requiring native proteins. |
| Standard Biotin-Alkyne | Non-cleavable | Simple workflow; robust. | Requires harsh, denaturing conditions for elution (e.g., boiling in SDS-PAGE buffer), which can interfere with downstream analysis. | Western blotting and applications where protein denaturation is acceptable. |
| Biotin-SS-Alkyne | Reducible (DTT, TCEP) | Mild chemical cleavage. | Cleavage can be incomplete; reducing agents may affect protein disulfide bonds. | Applications where mild chemical elution is preferred and disulfide bond integrity is not critical. |
| Biotin-TEV-Alkyne | Enzymatic (TEV protease) | Highly specific cleavage under physiological conditions. | Requires optimization of protease activity; potential for non-specific proteolysis. | Functional studies requiring precisely cleaved, native proteins. |
The logical relationship for selecting a suitable probe is outlined in the following diagram.
Caption: Decision tree for selecting an appropriate biotin-alkyne probe.
Experimental Protocols
Metabolic Labeling and Cell Lysis
-
Culture cells (e.g., HEK293T, HeLa, NIH/3T3) in appropriate media. For metabolic labeling, replace the standard medium with methionine-free DMEM supplemented with L-azidohomoalanine (AHA) and dialyzed FBS. Incubate for 12-16 hours.
-
Harvest cells, wash twice with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.
Click Chemistry Reaction
-
To 1 mg of protein lysate, add the following components sequentially:
-
This compound (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) (from a 50 mM stock in water) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) (from a 50 mM stock in water) to a final concentration of 1 mM.
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.
Affinity Purification and Photocleavage
-
Pre-wash streptavidin magnetic beads with RIPA buffer.
-
Add the pre-washed beads to the click chemistry reaction mixture and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
Twice with 1% SDS in PBS.
-
Twice with 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
Twice with 20% acetonitrile in PBS.
-
-
For photocleavage, resuspend the beads in 50 µL of 50 mM Tris-HCl, pH 7.5.
-
Irradiate the bead suspension with a 365 nm UV lamp for 30 minutes on ice.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
This comprehensive guide should assist researchers in making informed decisions about the use of this compound for their specific research needs. The provided data and protocols offer a solid foundation for designing and executing successful protein enrichment experiments.
The Crucial Connector: A Side-by-Side Comparison of PROTACs with Different Linkers
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimmers (PROTACs) is a paramount challenge. While the warhead and E3 ligase ligand are critical for target engagement and recruitment, the linker connecting these two moieties plays a pivotal, and often underappreciated, role in the overall efficacy, selectivity, and pharmacokinetic properties of the final molecule. This guide provides an objective comparison of PROTACs with varying linker compositions and lengths, supported by experimental data, to inform rational PROTAC design.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation, and the linker is a key determinant of this interaction.[1][4]
Impact of Linker Composition and Length on PROTAC Performance
The composition and length of the linker profoundly influence a PROTAC's properties.[5][6] The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.[3][7] PEG linkers can enhance solubility and cell permeability, while alkyl chains offer a more hydrophobic character.[4][6] The length of the linker is equally critical; a linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[6][8]
Comparative Efficacy of PROTACs with Different Linkers
Systematic studies have demonstrated the critical impact of linker length on PROTAC efficacy. A seminal study by Cyrus et al. investigated the effect of linker length on the degradation of the Estrogen Receptor α (ERα), a key target in breast cancer.[8][9] The study utilized a series of PROTACs with varying linker lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The results, summarized in the table below, clearly show that linker length optimization is paramount for achieving potent protein degradation.
| PROTAC | Linker Composition | Linker Length (atoms) | ERα Degradation (DC50, nM) |
| PROTAC 1 | PEG | 12 | >1000 |
| PROTAC 2 | PEG | 16 | 100 |
| PROTAC 3 | PEG | 20 | 500 |
Data adapted from Cyrus et al.[9][10]
This data illustrates a clear structure-activity relationship, with the 16-atom linker demonstrating the highest potency for ERα degradation in this specific context. It is crucial to note that the optimal linker length is target-dependent and must be empirically determined for each new PROTAC.[3]
Experimental Protocols for PROTAC Evaluation
The evaluation of PROTAC efficacy involves a series of well-established experimental protocols to assess target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
Target Engagement Assays
These assays confirm that the PROTAC binds to its intended protein target.
-
Method: Thermal Shift Assay (TSA) or Cellular Thermal Shift Assay (CETSA).
-
Principle: Measures the change in the thermal stability of the target protein upon ligand binding.
-
Procedure:
-
Cells or protein lysates are treated with the PROTAC.
-
Samples are heated to a range of temperatures.
-
The amount of soluble (unfolded) protein at each temperature is quantified by Western Blot or mass spectrometry.
-
A shift in the melting curve indicates ligand binding.
-
Ternary Complex Formation Assays
These assays verify the formation of the crucial POI-PROTAC-E3 ligase complex.
-
Method: Co-immunoprecipitation (Co-IP) or Proximity Ligation Assay (PLA).
-
Principle: Detects the proximity of the target protein and the E3 ligase in the presence of the PROTAC.
-
Procedure (Co-IP):
-
Cells are treated with the PROTAC.
-
Cell lysates are incubated with an antibody against the target protein or the E3 ligase.
-
The antibody-protein complexes are captured on beads.
-
The captured proteins are eluted and analyzed by Western Blot to detect the presence of the other binding partner.
-
Ubiquitination Assays
These assays measure the ubiquitination of the target protein, a key step preceding degradation.[11]
-
Method: In-cell ubiquitination assay.
-
Principle: Detects the attachment of ubiquitin chains to the target protein.
-
Procedure:
-
Cells are treated with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated protein).
-
The target protein is immunoprecipitated from cell lysates.
-
The immunoprecipitated protein is analyzed by Western Blot using an anti-ubiquitin antibody.
-
Protein Degradation Assays
These assays quantify the reduction in the levels of the target protein.[11]
-
Method: Western Blot or Mass Spectrometry-based proteomics.
-
Principle: Measures the abundance of the target protein in cells treated with the PROTAC.
-
Procedure (Western Blot):
-
Cells are treated with the PROTAC for various times and at different concentrations.
-
Cell lysates are prepared, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody specific to the target protein and a loading control.
-
The protein bands are visualized and quantified.
-
Visualizing the PROTAC Mechanism and Workflow
To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTACs.
References
- 1. chempep.com [chempep.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Validating Protein-Protein Interactions: A Comparative Guide to Biotin-PEG4-PC-PEG4-alkyne and Alternative Methods
In the intricate landscape of cellular biology, protein-protein interactions (PPIs) are fundamental to nearly every biological process. For researchers in drug discovery, molecular biology, and proteomics, the accurate validation of these interactions is a critical step in elucidating signaling pathways and identifying novel therapeutic targets. This guide provides an objective comparison of a sophisticated chemical probe, Biotin-PEG4-PC-PEG4-alkyne, with established alternative methods for PPI validation. We present a comprehensive overview of the underlying principles, experimental workflows, and comparative performance data to empower researchers to select the most suitable technique for their scientific inquiries.
The Role of this compound in Modern PPI Analysis
This compound is a multifunctional chemical reagent designed for the covalent capture and subsequent identification of protein interaction partners. Its modular design integrates several key functionalities:
-
Biotin: Provides a high-affinity handle for the efficient capture of biotinylated complexes using streptavidin-coated resins.
-
Dual PEG4 Spacers: Two polyethylene glycol (PEG) units enhance the solubility of the reagent and provide a flexible spacer arm, which minimizes steric hindrance during interaction capture.
-
Photocleavable (PC) Linker: A light-sensitive linker allows for the mild and specific elution of captured proteins by exposure to UV light, avoiding the harsh chemical conditions that can disrupt protein complexes or co-elute contaminants.[1]
-
Alkyne Group: A terminal alkyne moiety enables the covalent conjugation of the probe to an azide-modified "bait" protein via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2][3][4][5][6]
This combination of features makes this compound a powerful tool for modern proteomics, enabling the confident identification of both stable and transient protein interactions.
Mechanism of Action and Experimental Workflow
The utility of this compound in PPI validation lies in a multi-step workflow that begins with the site-specific incorporation of an azide-bearing unnatural amino acid into a "bait" protein. This is typically achieved through genetic code expansion techniques. The alkyne group of the probe is then covalently attached to the azide-modified bait protein via click chemistry. This "armed" bait protein is then introduced into a cellular lysate or, in more advanced applications, expressed in living cells to engage with its native interaction partners.
Following an incubation period to allow for complex formation, the cells are lysed, and the bait-prey complexes are captured on streptavidin-coated beads. After washing to remove non-specific binders, the captured proteins are eluted by exposing the beads to UV light, which cleaves the photocleavable linker. The eluted proteins are then identified and quantified using mass spectrometry.
References
A Researcher's Guide to Control Experiments for Biotin-PEG4-PC-PEG4-Alkyne Pull-Down Assays
For researchers, scientists, and drug development professionals, ensuring the validity and reliability of protein interaction data is paramount. This guide provides a comprehensive comparison of control experiments for pull-down assays utilizing the Biotin-PEG4-PC-PEG4-alkyne linker, a versatile tool in chemical proteomics. We will delve into the critical controls necessary to validate your findings, compare this method with established alternatives, and provide detailed experimental protocols and quantitative data to inform your experimental design.
The this compound linker combines several powerful features for the enrichment of target proteins. The alkyne handle allows for the covalent attachment of the biotin tag to a target protein via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The photocleavable (PC) linker enables the gentle elution of captured proteins using UV light, avoiding harsh denaturing conditions. The PEG4 spacers enhance solubility and reduce steric hindrance. However, the complexity of this system necessitates a rigorous set of control experiments to ensure that the identified protein interactions are specific and meaningful.
The Importance of Controls: Ensuring Data Integrity
Control experiments are the cornerstone of a robust pull-down assay. They allow researchers to distinguish between true protein-protein interactions and non-specific binding, thereby minimizing the risk of false-positive results. For the this compound pull-down assay, a multi-level control strategy is essential, addressing the bait protein, the biotin-alkyne tag, the click chemistry reaction, and the photocleavage process.
Negative Controls: Identifying Non-Specific Binders
Negative controls are designed to identify proteins that bind non-specifically to the beads, the bait protein, or the linker itself. A comprehensive negative control strategy should include:
-
Beads Alone Control: Incubating the streptavidin beads with the cell lysate in the absence of any biotinylated bait. This control identifies proteins that inherently bind to the streptavidin-coated matrix.
-
Non-Biotinylated Bait Control: Performing the pull-down with a bait protein that has not been biotinylated. This helps to identify proteins that interact non-specifically with the bait protein itself.
-
Scrambled/Mutant Bait Control: Using a bait protein with a mutated or scrambled sequence that is known to disrupt the interaction of interest. This control demonstrates the specificity of the interaction.
-
No Copper Catalyst Control (for Click Chemistry): Performing the click reaction without the copper catalyst. This ensures that the biotinylation is dependent on the CuAAC reaction and not due to non-specific conjugation.
-
Non-Reactive Alkyne/Azide Control: Using a molecule structurally similar to the this compound but lacking the reactive alkyne group, or a target protein lacking the azide modification. This confirms the specificity of the click reaction.
-
No UV Irradiation Control (for Photocleavage): After the pull-down, omitting the UV irradiation step during elution. This control verifies that the release of proteins is dependent on the photocleavable linker.
Positive Controls: Validating the Assay
Positive controls are crucial for confirming that the experimental setup is functioning correctly. This is typically achieved by:
-
Known Interaction Partner: Performing the pull-down with a bait and a known interacting prey protein. The successful pull-down of the known interactor validates the entire workflow, from bait immobilization to elution and detection.
Performance Comparison with Alternative Methods
While the this compound pull-down assay offers significant advantages, it is important to consider its performance in the context of other established techniques for studying protein interactions. The choice of method will ultimately depend on the specific research question, the nature of the interacting proteins, and the available resources.
| Method | Principle | Advantages | Disadvantages | Typical Protein Yield | Number of Identified Interactors |
| This compound Pull-Down | Covalent capture of azide-modified proteins via click chemistry, followed by affinity purification and photocleavable elution. | Covalent and specific capture; gentle, non-denaturing elution; temporal control via click reaction. | Requires metabolic labeling or chemical modification of the target; potential for UV-induced protein damage. | Moderate to High | Moderate to High |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a target protein and its interacting partners from a cell lysate.[1] | Captures endogenous protein complexes in a near-native state; does not require protein tagging. | Dependent on antibody specificity and availability; may miss transient or weak interactions. | Variable (dependent on antibody and target abundance) | Low to Moderate |
| Proximity-Dependent Biotinylation (e.g., BioID) | A promiscuous biotin ligase fused to a bait protein biotinylates nearby proteins in living cells.[2][3][4] | Captures transient and proximal interactions in a cellular context; provides spatial information. | Can generate false positives due to labeling of non-interacting proximal proteins; requires genetic modification of cells. | Low to Moderate | High |
| Disulfide-Cleavable Biotin Pull-Down | Similar to the photocleavable method, but uses a disulfide bond that is cleaved by reducing agents for elution. | Established and widely used method. | Elution with reducing agents can disrupt protein disulfide bonds and may not be suitable for all downstream applications. | Moderate to High | Moderate to High |
Experimental Protocols
I. This compound Pull-Down Assay
This protocol assumes the target protein has been metabolically labeled with an azide-containing amino acid.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Click Chemistry Reaction:
-
To the cell lysate, add the this compound probe.
-
Add the copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
Incubate at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to allow binding of the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Photocleavage and Elution:
-
Resuspend the beads in a suitable buffer.
-
Irradiate the bead suspension with UV light (typically 365 nm) for a specified duration to cleave the photocleavable linker.
-
Collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
II. Control Experiments
-
Negative Controls: Follow the main protocol but omit key components as described in the "Negative Controls" section (e.g., no biotin-alkyne probe, no copper catalyst, no UV irradiation).
-
Positive Control: Spike the cell lysate with a known, purified interacting protein of the bait and proceed with the standard protocol.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind the control experiments, the following diagrams illustrate the key steps and logical relationships.
Conclusion
The this compound pull-down assay is a powerful tool for the identification of protein-protein interactions. However, its successful implementation and the generation of high-confidence data are critically dependent on a well-designed set of control experiments. By carefully considering the negative and positive controls outlined in this guide, and by understanding the strengths and limitations of this method in comparison to alternatives, researchers can confidently identify novel protein interactors and advance our understanding of complex biological processes. The provided protocols and diagrams serve as a starting point for developing a rigorous and reliable experimental workflow.
References
A Researcher's Guide to Quantifying Phosphocleavable Linker Efficiency
For Researchers, Scientists, and Drug Development Professionals
Phosphocleavable linkers are a class of chemical moieties crucial in advanced drug delivery systems, caged compounds, and chemical biology probes. Their utility lies in their exceptional stability under physiological conditions, coupled with their ability to be selectively cleaved upon exposure to exogenous phosphine reagents. This triggerable release mechanism allows for precise spatial and temporal control over the activation of a therapeutic payload or reporting molecule.
The cleavage is predicated on the Staudinger reduction, a bioorthogonal reaction where an azide is reduced by a phosphine.[1] This initial reaction triggers a subsequent, often self-immolative, chemical cascade that results in the release of the cargo. The efficiency and kinetics of this cleavage are paramount to the successful design of any delivery system, as they dictate the dosage, timing, and localization of the active molecule. This guide provides a comparative overview of phosphine-triggered cleavage efficiency, supported by experimental data and detailed protocols for its quantification.
Mechanism of Phosphine-Triggered Cleavage
The cleavage of a typical phosphocleavable linker, such as one based on a p-azidobenzyl carbamate, is a two-stage process. First, the phosphine reagent attacks the terminal nitrogen of the aryl azide, initiating the Staudinger reduction. This leads to the formation of a p-aminobenzyl intermediate with the expulsion of nitrogen gas. In the second stage, the newly formed amino group, a strong electron-donating group, triggers a rapid, self-immolative 1,6-elimination of the carbamate linker, which subsequently decarboxylates to release the unmodified payload.[1]
Quantitative Comparison of Cleavage Efficiency
The rate of cleavage is highly dependent on the structure and electronics of the phosphine trigger. Different phosphines exhibit markedly different reaction kinetics, allowing researchers to tune the release profile of the payload. Below is a summary of experimental data from a fluorescence-based assay monitoring the cleavage of a p-azidobenzyl carbamate linker caging a rhodamine fluorophore.[1]
| Linker System | Phosphine Trigger | Concentration | Time | Cleavage Efficiency (Normalized Fluorescence) | Source |
| p-Azidobenzyl Caged Rhodamine | Water-Soluble Phosphine 1 | 50 µM | 10 min | ~60% | [1] |
| p-Azidobenzyl Caged Rhodamine | Water-Soluble Phosphine 1 | 50 µM | 30 min | ~90% | [1] |
| p-Azidobenzyl Caged Rhodamine | Water-Soluble Phosphine 1 | 50 µM | 60 min | >95% | [1] |
| p-Azidobenzyl Caged Rhodamine | Triphenylphosphine (TPP) | 50 µM | 60 min | ~10% | [1] |
| p-Azidobenzyl Caged Rhodamine | Trimethylphosphine (TMP) | 50 µM | 60 min | ~5% | [1] |
| p-Azidobenzyl (PAB) Doxorubicin | Triarylphosphine | Not Specified | 20 hours | 100% (Full Conversion) | [2] |
Note: Cleavage efficiency for the rhodamine sensor was determined by monitoring fluorescence activation over time following the addition of the specified phosphine trigger.[1] The data highlights the superior performance of specifically designed water-soluble phosphines compared to common lab reagents like TPP and TMP in triggering the cleavage cascade under aqueous conditions.
The structure of the linker itself also plays a role; linkers designed for 1,6-elimination have been shown to cleave nearly twice as fast as those that undergo 1,4-elimination.[1]
Experimental Protocol: Fluorescence-Based Quantification of Linker Cleavage
This protocol details a common method for quantifying the cleavage efficiency of a phosphocleavable linker using a caged fluorophore, adapted from established methodologies.[1]
1. Materials and Reagents:
-
Caged Fluorophore: A fluorophore (e.g., rhodamine) conjugated to the phosphocleavable linker of interest (e.g., p-azidobenzyl carbamate). Stock solution prepared in DMSO (e.g., 5 mM).
-
Phosphine Triggers: Triphenylphosphine (TPP), trimethylphosphine (TMP), and any custom water-soluble phosphines. Stock solutions prepared in an appropriate solvent (e.g., DMSO or aqueous buffer).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer system relevant to the intended application.
-
Instrumentation: 96-well microplate reader with fluorescence detection capabilities (e.g., excitation/emission wavelengths appropriate for the chosen fluorophore).
-
Consumables: Black, clear-bottom 96-well microplates.
2. Experimental Procedure:
-
Prepare Working Solutions:
-
Dilute the caged fluorophore stock solution in assay buffer to a final concentration of 10 µM (2X working stock).
-
Dilute the phosphine trigger stock solutions in assay buffer to a final concentration of 100 µM (2X working stock).
-
-
Set up the Assay Plate:
-
Pipette 50 µL of the 10 µM caged fluorophore solution into each well of the 96-well plate.
-
Include control wells:
-
Negative Control: 50 µL of assay buffer (no phosphine).
-
Positive Control: 50 µL of a solution containing the fully uncaged, fluorescent form of the molecule, if available, to determine maximum signal.
-
-
-
Initiate the Reaction:
-
Using a multichannel pipette, add 50 µL of the 100 µM phosphine solutions to the appropriate wells. This will result in a final concentration of 5 µM caged fluorophore and 50 µM phosphine trigger in a total volume of 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate into the pre-warmed (e.g., 29°C or 37°C) microplate reader.[1]
-
Monitor the fluorescence intensity over time (e.g., every 2 minutes for a total of 60-120 minutes). Use excitation and emission wavelengths specific to the fluorophore being released.
-
3. Data Analysis:
-
Subtract the background fluorescence (from wells containing only buffer) from all experimental readings.
-
Normalize the fluorescence data. The signal at time zero (or from the negative control well) represents 0% cleavage, and the maximum signal achieved (e.g., from the positive control or the plateau of the fastest reaction) represents 100% cleavage.
-
Plot the normalized fluorescence intensity against time for each phosphine trigger to generate cleavage kinetics curves.
-
Calculate the initial reaction rates or the time to reach 50% cleavage (t½) to quantitatively compare the efficiency of different phosphines.
References
Safety Operating Guide
Prudent Disposal of Biotin-PEG4-PC-PEG4-alkyne in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of Biotin-PEG4-PC-PEG4-alkyne, a multifunctional bioconjugation reagent. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to maintain compliance with institutional and regulatory standards.
I. Understanding the Compound and Associated Hazards
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential exposure.
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A flame-resistant laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
III. Disposal Procedures for Unused or Expired Product
Unused or expired this compound in its original container should be disposed of as hazardous chemical waste.
Step-by-Step Protocol:
-
Do Not Open: Keep the original container securely sealed.
-
Labeling: Ensure the original manufacturer's label is intact and legible. If it is not, create a hazardous waste label that clearly identifies the contents as "this compound".
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.
-
EHS Contact: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or equivalent authority.
IV. Disposal of Reaction Mixtures and Contaminated Materials
Reaction mixtures containing this compound and materials contaminated with it (e.g., pipette tips, gloves, and glassware) must also be treated as hazardous waste.
Step-by-Step Protocol:
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste from reactions, including quenching solutions and initial rinses of glassware, in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Solid Waste: Place all contaminated solid materials (e.g., gloves, pipette tips, absorbent paper) in a separate, clearly labeled hazardous waste container for solids.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of the chemical constituents, including "this compound" and any solvents or other reagents present. Do not use abbreviations.
-
Storage: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Disposal Request: When the containers are full or approaching the designated accumulation time limit (typically 9-12 months), submit a hazardous waste pickup request to your institution's EHS office.
V. Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control the Spill: If safe to do so, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
VI. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and disposal procedures, and when available, the manufacturer's Safety Data Sheet (SDS). Your institution's Environmental Health and Safety (EHS) office is the primary resource for any questions regarding chemical waste disposal.
Personal protective equipment for handling Biotin-PEG4-PC-PEG4-alkyne
Essential Safety and Handling Guide for Biotin-PEG4-PC-PEG4-alkyne
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2][5] A face shield may be necessary when a splash hazard exists.[5] | Protects eyes from airborne particles and potential splashes of the chemical.[2] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves.[2][3] For prolonged contact, consider double gloving or using Silver Shield gloves underneath disposable nitrile gloves.[5] | Prevents direct skin contact with the compound.[2] Disposable nitrile gloves offer protection for incidental exposure and should be removed immediately after contact.[5] |
| Body Protection | A fully buttoned laboratory coat.[2] Flame-resistant lab coats are required where open flames are present.[6] A lab coat should cover the wearer to near the knees.[6] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[2] | Prevents the inhalation of fine powder particles.[2] |
| Foot Protection | Closed-toe shoes that cover the entire foot.[2] | Protects feet from spills and falling objects.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe workflow.
2.1. Receiving and Storage
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.[2]
-
Store the compound in a tightly sealed container at -20°C.[2][3][7]
-
To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.[8]
-
Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1]
2.2. Handling
-
All handling of the compound, especially when in powdered form, should be conducted within a chemical fume hood to prevent inhalation of dust and exposure to aerosols.[1][2][3]
-
Practice good laboratory hygiene. Avoid contact with skin and eyes, and do not ingest or inhale the compound.[3]
-
Wash hands thoroughly after handling.[3]
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.[3] The compound is expected to be soluble in water, DMSO, and DMF.[3]
2.3. Spill Procedures
In the event of a spill:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.[4]
-
Collect: Carefully gather the absorbed material and any contaminated solids using non-sparking tools.[4]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and collect all cleaning materials as hazardous waste.[4]
-
Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[2]
3.1. Waste Segregation
-
Solid Waste: Collect non-sharp solid waste contaminated with the compound (e.g., gloves, pipette tips, paper towels) in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[7] The container must be clearly labeled as "Hazardous Chemical Waste" and specify that it "Contains this compound".[7]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated hazardous waste container.[1] Reaction mixtures containing the alkyne must be carefully and completely quenched before disposal to neutralize any reactive species.[1]
-
Sharps Waste: Contaminated sharps (e.g., needles, glass Pasteur pipettes) must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps" and indicating the presence of the compound.[7]
3.2. Container Labeling and Storage
-
All waste containers must be clearly and accurately labeled with their contents, including all constituents of a mixture and their approximate concentrations.[1][4]
-
Indicate relevant hazards on the label.[4]
-
Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.[4]
3.3. Final Disposal
-
Do not attempt to quench the pure or residual compound in its original container.[1]
-
Arrange for pickup of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1][4]
Experimental Protocol: A Typical Click Chemistry Reaction
This protocol outlines a general procedure for using this compound in a copper(I)-catalyzed click chemistry reaction to label a protein containing an azide group.
Materials:
-
This compound
-
Azide-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Copper(II) sulfate (CuSO4) solution
-
Sodium ascorbate solution (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the desired molar excess of the this compound stock solution.
-
Add the THPTA solution to the reaction mixture. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I).
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours. The optimal reaction time may vary depending on the specific reactants and concentrations.
-
-
Purification:
-
Remove unreacted this compound and other small molecule reagents using a desalting column or by dialysis against an appropriate buffer.[8]
-
-
Storage:
-
Store the resulting biotinylated protein under the same conditions as the original, unmodified protein until ready for use.[8]
-
Visualizations
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Logical Flow for a Click Chemistry Experiment
Caption: Logical workflow for a typical click chemistry experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
